molecular formula C7H10 B1345640 Cyclopentylacetylene CAS No. 930-51-8

Cyclopentylacetylene

Cat. No.: B1345640
CAS No.: 930-51-8
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Cyclopentylacetylene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
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Record name Cyclopentyl acetylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
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Record name Cyclopentylacetylene
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Foundational & Exploratory

An In-depth Technical Guide to Cyclopentylacetylene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of cyclopentylacetylene. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular characteristics.

Chemical Structure and Identification

This compound, also known as ethynylcyclopentane, is an organic compound featuring a cyclopentyl group attached to an acetylene functional group.[1] Its chemical structure is foundational to its reactivity and physical properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Identifiers:

IdentifierValue
IUPAC Name ethynylcyclopentane[2][3]
Synonyms Cyclopentyl acetylene, Cyclopentylethyne[1][4]
Molecular Formula C₇H₁₀[1][2][3][4][5][6][7][8][9][10][11][12]
CAS Number 930-51-8[1][2][3][4][5][7][9][12][13][14][15][16]
InChI InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2[1][2][6][7][8][10][11][12][17]
InChIKey TXVJSWLZYQMWPC-UHFFFAOYSA-N[1][2][3][5][6][7][8][10][11][12][17]
SMILES C#CC1CCCC1[1][2][3][5][6][12]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification procedures, and for computational modeling.

Physical Properties:

PropertyValueSource(s)
Molecular Weight 94.15 g/mol [2][4][9]
Appearance Clear yellow liquid[1][4][12]
Boiling Point 107-109 °C[1][4]
Density 0.812 g/mL at 25 °C[1][4][9][13]
Refractive Index (n20/D) 1.432[1][4][9][13]
Flash Point 1.1 °C (34 °F)[4][14]
Vapor Pressure 46.8 ± 0.1 mmHg at 25°C[1]

Computed Properties:

PropertyValueSource(s)
XLogP3-AA 2.5[12]
LogP 1.80980[1][9]
PSA (Polar Surface Area) 0.00000[1][9]
Heavy Atom Count 7[1][12]
Complexity 87.9[12]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The NIST WebBook provides gas-phase IR spectral data.[7][10][11] Key absorptions are expected for the C≡C-H stretch and the C≡C stretch of the terminal alkyne, as well as C-H and C-C stretches of the cyclopentyl ring. Spectra are available from various sources, often obtained using techniques like ATR-IR.[2][17]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the NIST WebBook.[8][10] The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the cyclopentyl and acetylene moieties. Predicted collision cross-section values for various adducts have also been calculated.[6]

  • Raman Spectroscopy: Raman spectra for this compound have been recorded and are available in spectral databases.[2][17]

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Purity Purity Assessment (e.g., GC) Purification->Purity Characterization NMR->Purity MS->Purity IR->Purity reactivity_scheme reactant This compound product1 Product of Electrophilic Addition reactant->product1 Electrophilic Addition (e.g., H-X, X₂) product2 Product of Nucleophilic Addition (via Acetylide) reactant->product2 1. Strong Base 2. Electrophile product3 Cycloaddition Product reactant->product3 Dienophile/Dipole

References

An In-depth Technical Guide to Ethynylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in the fields of chemical research and drug development, a thorough understanding of reactive intermediates and building blocks is paramount. Ethynylcyclopentane, a versatile cyclic alkyne, presents a unique combination of steric and electronic properties that make it a valuable synthon in organic chemistry. This guide provides a detailed overview of its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature and Identification

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethynylcyclopentane .[1][2][3] It is also commonly referred to by its synonyms, which include Cyclopentylacetylene and Cyclopentylethyne.[2][4]

Physicochemical Properties

A summary of the key quantitative data for ethynylcyclopentane is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource
IUPAC Name ethynylcyclopentane[1][2][3]
Synonyms This compound, Cyclopentylethyne[2][4]
CAS Number 930-51-8[1][2][4]
Molecular Formula C7H10[1][2][4]
Molecular Weight 94.16 g/mol [1][3]
Density 0.812 g/mL at 25°C[4]
Boiling Point 107-109°C[4]
Refractive Index n20/D 1.432[4]
Flash Point 34 °F[4]
SMILES C#CC1CCCC1[1][2][3]
InChI Key TXVJSWLZYQMWPC-UHFFFAOYSA-N[2][3]

Experimental Protocols

While specific protocols for the direct synthesis of ethynylcyclopentane are not detailed in the provided context, a highly relevant experimental procedure is the synthesis of its precursor, 1-ethynylcyclopentan-1-ol, via the enantioselective alkynylation of cyclopentanone. This reaction provides critical insight into the formation of the ethynyl-cyclopentyl bond.

Synthesis of 1-Ethynylcyclopentan-1-ol [5]

  • Objective: To synthesize 1-ethynylcyclopentan-1-ol through the enantioselective addition of acetylene to cyclopentanone.

  • Catalytic System: A complex of Zn(OTf)₂ and TBAF·3H₂O is employed as the catalyst.

  • Reagents and Stoichiometry:

    • Cyclopentanone

    • Acetylene (Molar ratio of acetylene to cyclopentanone is 2:1)

    • Zn(OTf)₂/TBAF·3H₂O catalytic system (0.05 mol with respect to starting materials)

  • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • The reaction is conducted in a medium of acetonitrile.

    • The temperature is maintained at -10 °C.

    • The reaction is allowed to proceed for a duration of 120 minutes.

  • Subsequent Reactions: The resulting 1-ethynylcyclopentan-1-ol can undergo further reactions, such as oxidative homolytic dimerization and Sonogashira-type C–C cross-coupling with benzyl chloride.[5]

Synthetic Utility and Reaction Pathways

Ethynylcyclopentane is a valuable starting material in various organic syntheses. The terminal alkyne group is particularly reactive, allowing for a range of chemical transformations. A common application involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then be used in carbon-carbon bond-forming reactions.

One such exemplary pathway is its reaction with sodium amide (NaNH₂) to form the corresponding acetylide, followed by nucleophilic substitution with an alkyl halide, such as bromocyclohexane.[6] This two-step process is a fundamental method for the alkylation of terminal alkynes.

G A Ethynylcyclopentane C Cyclopentylacetylide Anion A->C Deprotonation B Sodium Amide (NaNH2) E Final Product: (Cyclohexylmethyl)this compound C->E Nucleophilic Substitution D Bromocyclohexane

References

An In-depth Technical Guide to Cyclopentylacetylene (CAS 930-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopentylacetylene (CAS 930-51-8), a versatile terminal alkyne widely utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical and physical properties, spectroscopic data, a comprehensive experimental protocol for a key reaction, and a workflow for its synthesis and purification.

Core Properties of this compound

This compound, also known as ethynylcyclopentane, is a colorless to pale yellow liquid.[1] Its compact structure, featuring a five-membered carbocyclic ring attached to an acetylene unit, makes it a valuable building block in the synthesis of complex organic molecules.[1] It is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 930-51-8[1][2]
Molecular Formula C₇H₁₀[1][2]
Molecular Weight 94.15 g/mol [2]
Appearance Colorless to yellow transparent liquid[1]
Density 0.812 g/mL at 25 °C[1][2]
Boiling Point 107-109 °C[1]
Flash Point 1 °C (33.8 °F)[1][2]
Refractive Index (n20/D) 1.432[1][2]
InChI Key TXVJSWLZYQMWPC-UHFFFAOYSA-N[2]
SMILES C#CC1CCCC1[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. While detailed spectral data for the parent compound is available across various databases, the following table provides expected NMR data for a representative derivative, 2-(cyclopentylethynyl)phenol, which can be synthesized via the Sonogashira coupling reaction detailed in the subsequent section.

Table 2: Expected NMR Spectroscopic Data for 2-(cyclopentylethynyl)phenol

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~7.40dd~7.6, 1.6Ar-H
~7.20td~7.8, 1.7Ar-H
~6.95dd~8.2, 1.0Ar-H
~6.85td~7.5, 1.1Ar-H
~5.50s (broad)-Ar-OH
~2.90p~7.5CH (cyclopentyl)
~2.10-1.60m-CH₂ (cyclopentyl)
¹³C NMR~156.5C-OH
~132.0Ar-CH
~129.5Ar-CH
~120.5Ar-CH
~115.0Ar-CH
~110.0Ar-C (alkyne attached)
~97.0C≡C
~82.0C≡C
~34.0CH (cyclopentyl)
~31.0CH₂ (cyclopentyl)
~25.0CH₂ (cyclopentyl)

Note: These are predicted values based on analogous compounds and may vary slightly under different experimental conditions.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it highly valuable in medicinal chemistry.[4]

Synthesis of 2-(cyclopentylethynyl)phenol

This protocol details the synthesis of 2-(cyclopentylethynyl)phenol via the Sonogashira coupling of 2-iodophenol and this compound.

Materials:

  • 2-Iodophenol (1.0 eq)

  • This compound (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.09 eq)

  • Diisopropylamine (DIPA) (2.0 eq)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via cannula, followed by diisopropylamine via syringe.

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkyne:

    • Slowly add this compound to the reaction mixture via syringe over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC until the starting material (2-iodophenol) is consumed.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(cyclopentylethynyl)phenol.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2-(cyclopentylethynyl)phenol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Sonogashira Coupling cluster_workup Work-up cluster_purification Purification Reagents 2-Iodophenol PdCl₂(PPh₃)₂ CuI Solvent_Base Anhydrous Toluene Diisopropylamine Reagents->Solvent_Base Dissolve Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Solvent_Base->Inert_Atmosphere Establish Add_Alkyne Add this compound Inert_Atmosphere->Add_Alkyne Stir Stir at RT Add_Alkyne->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Wash Wash with aq. NH₄Cl & Brine Filter->Wash Dry_Concentrate Dry (Na₂SO₄) Concentrate Wash->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography Product Pure 2-(cyclopentylethynyl)phenol Chromatography->Product

References

Cyclopentylacetylene: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the fundamental physical properties of cyclopentylacetylene (also known as ethynylcyclopentane), a key building block in organic synthesis. Accurate knowledge of these properties is essential for its application in pharmaceutical development and fine chemical manufacturing. This guide summarizes its boiling point and density and provides standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for process design, reaction optimization, and safety assessments. The experimentally determined values for its boiling point and density are presented below.

Physical PropertyValueConditions
Boiling Point 107-109 °CStandard Atmospheric Pressure
Density 0.812 g/mL25 °C

Table 1: Key Physical Properties of this compound.[1][2][3][4]

Experimental Protocols

While the precise experimental reports for this compound are proprietary to chemical suppliers, the following sections detail standardized and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[2] The procedure relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating bath liquid

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Clamp and stand

Procedure:

  • A small sample of the liquid (approximately 0.5 mL) is placed into the small test tube.[2]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.[2]

  • The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • This assembly is then placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper convection.[5]

  • The side arm of the Thiele tube is gently and evenly heated.[4]

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample liquid.[4]

  • Heating is discontinued once a continuous and rapid stream of bubbles is observed.[5]

  • The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[2][4]

Determination of Density using a Pycnometer

A pycnometer is a specialized glass flask used for the highly precise measurement of a liquid's density. The method involves determining the mass of a precisely known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermostatic bath

  • Distilled water (for calibration)

  • Liquid sample

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass is precisely measured on an analytical balance (M1).[6]

  • The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.[6]

  • The stopper is inserted, forcing excess water out through the capillary. The exterior of the pycnometer is carefully dried.

  • The mass of the pycnometer filled with water is measured (M2). The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the sample liquid.

  • The process of thermal equilibration in the thermostatic bath and drying the exterior is repeated.[6]

  • The mass of the pycnometer filled with the sample liquid is measured (M3).

  • The density of the sample liquid (ρ) is calculated using the formula: ρ = (M3 - M1) / V.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thile tube method.

BoilingPointWorkflow start Start prep_sample Prepare Sample (Fill test tube, insert inverted capillary) start->prep_sample assemble_apparatus Assemble Apparatus (Attach sample to thermometer, place in Thiele tube) prep_sample->assemble_apparatus heat_system Gently Heat Thiele Tube Side Arm assemble_apparatus->heat_system observe_bubbles Observe Bubbles heat_system->observe_bubbles rapid_stream Is there a rapid, continuous stream of bubbles? observe_bubbles->rapid_stream Bubbles emerge rapid_stream->heat_system No, continue heating stop_heating Stop Heating and Allow to Cool rapid_stream->stop_heating Yes observe_cooling Observe Capillary Tube stop_heating->observe_cooling liquid_enters Does liquid enter the capillary? observe_cooling->liquid_enters liquid_enters->observe_cooling No, continue observing record_temp Record Temperature (Boiling Point) liquid_enters->record_temp Yes end End record_temp->end

Figure 1: Workflow for Boiling Point Determination via Thiele Tube.

References

An In-depth Technical Guide to Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of cyclopentylacetylene (also known as ethynylcyclopentane). It includes quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures.[1][2]

Physicochemical and Spectroscopic Data

The essential quantitative data for this compound are summarized below. This information is critical for its application in experimental design, reaction modeling, and safety assessments.

PropertyValueReference(s)
Molecular Formula C₇H₁₀[1][3][4][5][6]
Molecular Weight 94.15 g/mol [1][3][4][6]
Exact Mass 94.1543 g/mol [5][7]
CAS Number 930-51-8[3][4][5]
Appearance Clear yellow liquid[2][8]
Density 0.812 g/mL at 25 °C[2][6][8]
Boiling Point 107-109 °C[2][8]
Flash Point 1.1 °C (34.0 °F)[6][8]
Refractive Index n20/D 1.432[2][6][8]
InChI Key TXVJSWLZYQMWPC-UHFFFAOYSA-N[3][5][7]
GHS Hazard Classifications Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4)[3][6]

Experimental Protocols for Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are detailed methodologies for its analysis using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol details the acquisition of an IR spectrum for liquid this compound to identify its key functional groups, specifically the terminal alkyne.

Objective: To verify the presence of the C≡C and ≡C-H bonds.

Methodology: Thin Film on Salt Plates

  • Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a standard sample holder.

  • Sample Preparation: As this compound is a liquid, the neat liquid method is employed. Place one drop of the compound directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top to create a thin, uniform liquid film.[9]

  • Background Collection: Before analyzing the sample, acquire a background spectrum with the empty salt plates in the sample holder. This spectrum will be automatically subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and accessory interferences.[9]

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹[9]

    • Scans: Co-add 16 to 32 scans to ensure a high signal-to-noise ratio.[9]

  • Data Analysis and Interpretation:

    • Process the resulting spectrum using the instrument software, applying baseline correction if necessary.

    • Expected Characteristic Peaks for this compound:

      • ≡C-H Stretch: A strong, sharp absorption band around 3330-3270 cm⁻¹. This peak is highly characteristic of a terminal alkyne.[3][5]

      • -C≡C- Stretch: A weak to medium intensity band in the range of 2260-2100 cm⁻¹.[3][5] This region has few other absorptions, making it a key diagnostic tool.

      • C-H Stretches (Alkyl): Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclopentyl ring.

      • ≡C-H Bend: A strong, broad band in the 700-610 cm⁻¹ region.[3]

¹H and ¹³C NMR are essential for providing a detailed map of the carbon-hydrogen framework of the molecule.

Objective: To confirm the molecular structure, including the connectivity of the cyclopentyl ring and the acetylene proton.

Methodology: 1D ¹H and ¹³C NMR

  • Instrumentation: A 300-600 MHz NMR Spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) is common.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse program.

    • Expected ¹H Chemical Shifts (in CDCl₃):

      • Alkynyl Proton (≡C-H): A signal appearing in the range of δ 1.7-3.1 ppm.[5] This relatively shielded position is characteristic of alkynyl protons due to the cylindrical magnetic anisotropy of the triple bond.[5]

      • Cyclopentyl Protons (-CH- and -CH₂-): A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm) corresponding to the protons on the cyclopentyl ring.

  • ¹³C NMR Data Acquisition:

    • Using the same sample, switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected ¹³C Chemical Shifts (in CDCl₃):

      • Alkynyl Carbons (-C≡C-): Two distinct signals typically in the range of δ 65-90 ppm.

      • Cyclopentyl Carbons: Signals corresponding to the sp³ hybridized carbons of the ring, typically in the range of δ 25-45 ppm.

  • Data Processing:

    • Apply a Fourier transform and phase correction to the acquired Free Induction Decay (FID) for both spectra.[8]

    • Calibrate the chemical shift scale using TMS or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound like this compound, from initial synthesis or acquisition to final structural confirmation.

Chemical_Characterization_Workflow cluster_synthesis Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interpretation Phase 3: Data Interpretation & Confirmation synthesis Synthesis or Acquisition of Compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification Crude Product ir_spec FTIR Spectroscopy purification->ir_spec Pure Sample nmr_spec NMR Spectroscopy (¹H, ¹³C) purification->nmr_spec Pure Sample ms_spec Mass Spectrometry (Optional) purification->ms_spec Pure Sample data_analysis Spectral Data Analysis (Peak Assignment, Integration) ir_spec->data_analysis nmr_spec->data_analysis ms_spec->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm Consistent Data

References

Spectroscopic Analysis of Cyclopentylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR) spectroscopic data for cyclopentylacetylene (also known as ethynylcyclopentane). Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data in peer-reviewed literature or spectral databases, this document presents predicted spectral data. This information is valuable for the identification and characterization of this compound in various research and development settings.

Compound Overview

This compound

  • Molecular Formula: C₇H₁₀

  • Molecular Weight: 94.15 g/mol

  • CAS Number: 930-51-8[1]

  • Structure:

    Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and should be used as a reference guide until experimental data becomes available.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
H on C≡CH1.8 - 2.2Triplet1H
H on CH-C≡2.5 - 2.9Multiplet1H
CH₂ (adjacent to CH)1.7 - 2.1Multiplet4H
CH₂ (distant from CH)1.5 - 1.8Multiplet4H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ ppm)
C ≡CH80 - 90
C≡C H65 - 75
C H-C≡30 - 40
C H₂ (adjacent to CH)30 - 35
C H₂ (distant from CH)25 - 30

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like this compound is outlined below.

Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Final Volume: The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing and Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter load Load Sample filter->load lock_shim Lock and Shim load->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_13C->process_fid peak_picking Peak Picking and Integration process_fid->peak_picking assign_spectra Assign Signals peak_picking->assign_spectra reporting Generate Report assign_spectra->reporting

Caption: A generalized workflow for acquiring and analyzing NMR spectral data.

Instrument Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

    • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

    • Spectral Width: A spectral width of about 200-240 ppm is standard.

Data Interpretation

The interpretation of the acquired spectra involves the analysis of chemical shifts (δ), signal multiplicity (splitting patterns), coupling constants (J), and integration values.

  • ¹H NMR: The chemical shift provides information about the electronic environment of the protons. The integration gives the relative number of protons responsible for each signal. The multiplicity, governed by the n+1 rule, indicates the number of neighboring protons.

  • ¹³C NMR: The chemical shift of each signal corresponds to a unique carbon atom in the molecule. The use of proton decoupling results in a spectrum of singlets, simplifying the analysis.

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to acquire experimental data for this compound to validate and supplement the predicted values presented herein.

References

Infrared (IR) spectrum analysis of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Cyclopentylacetylene

Introduction

This compound (ethynylcyclopentane) is a terminal alkyne with significant applications as a pharmaceutical intermediate.[1] Its molecular structure, consisting of a cyclopentyl ring attached to an ethynyl group, gives rise to a characteristic infrared (IR) spectrum. IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide provides a comprehensive analysis of the IR spectrum of this compound, detailed experimental protocols for its measurement, and a summary of its key spectral features for researchers, scientists, and professionals in drug development.

Theoretical Vibrational Modes

The structure of this compound (C₇H₁₀) dictates its expected vibrational modes in an IR spectrum. As a non-linear molecule, the number of fundamental vibrational modes can be calculated as 3N-6, where N is the number of atoms. For this compound (17 atoms), this results in 45 possible vibrational modes.[2] These vibrations are associated with specific bonds and functional groups within the molecule. The most characteristic vibrations for identification purposes are:

  • Alkynyl C-H Stretch: The stretching of the C-H bond of the terminal alkyne group (≡C-H).[3]

  • C≡C Triple Bond Stretch: The stretching of the carbon-carbon triple bond.[4]

  • Aliphatic C-H Stretch: The stretching of the C-H bonds within the cyclopentyl ring.[5]

  • Alkynyl C-H Bend: The bending vibration of the ≡C-H group.[4]

  • Aliphatic C-H Bend: The scissoring and rocking vibrations of the CH₂ groups in the cyclopentyl ring.[6]

The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region."[6] This area contains complex and overlapping vibrational bands, including C-C stretching and various bending modes, that are unique to the molecule as a whole.[6]

Quantitative IR Spectrum Data

The infrared spectrum of this compound is characterized by several distinct absorption bands. The data presented below is compiled from spectral databases and the established characteristic frequencies for its constituent functional groups.[3][4][5][7]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3330 - 3270Strong, Sharp≡C-H Stretch (Terminal Alkyne)
~2960 - 2850StrongC-H Stretch (Cyclopentyl - CH₂)
~2120Weak to Medium-C≡C- Stretch (Terminal Alkyne)
~1460MediumCH₂ Scissoring/Bending (Cyclopentyl)
~700 - 610Strong, Broad≡C-H Bend (Terminal Alkyne)

Experimental Protocol: Neat Liquid FT-IR Analysis

This section details the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of pure (neat) liquid this compound.

4.1 Materials and Equipment

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[8]

  • Demountable Salt Plates (NaCl or KBr) and holder

  • Pasteur Pipette

  • This compound, 95% or higher purity[9]

  • Acetone (reagent grade, for cleaning)

  • Kimwipes

  • Desiccator for salt plate storage

4.2 Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum: Collect a background spectrum with no sample in the beam path. This is crucial for obtaining the final transmittance or absorbance spectrum of the sample.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator.[10] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[10]

    • Using a Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[11]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[10][11] Avoid introducing air bubbles.

  • Sample Analysis:

    • Place the "sandwich" of salt plates into the sample holder within the spectrometer's sample compartment.[11]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is processed via Fourier transformation to generate the final spectrum.[12]

  • Post-Analysis:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly by rinsing with dry acetone and wiping gently with a Kimwipe.[11]

    • Return the clean, dry plates to the desiccator for storage.[10]

Visualizations

The following diagrams illustrate the experimental workflow for IR analysis and the logical correlation between the molecular structure of this compound and its characteristic IR absorption bands.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_post Post-Analysis start Start: Obtain this compound Sample pipette Place 1-2 drops on a NaCl/KBr plate start->pipette sandwich Create thin film with a second plate pipette->sandwich insert_sample 2. Place Sample in Spectrometer sandwich->insert_sample background 1. Collect Background Spectrum background->insert_sample acquire 3. Acquire Sample Spectrum (16-32 scans) insert_sample->acquire process 4. Perform Fourier Transform acquire->process cleanup Clean Salt Plates with Acetone acquire->cleanup spectrum Generate IR Spectrum Plot process->spectrum interpret Interpret Peaks & Identify Functional Groups spectrum->interpret

Caption: Experimental workflow for obtaining the FT-IR spectrum of liquid this compound.

logical_relationships cluster_molecule This compound Structure cluster_fg Functional Groups cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) molecule C₇H₁₀ alkyne_ch ≡C-H (Terminal Alkyne) stretch_alkyne_ch ~3300 (Strong, Sharp) alkyne_ch->stretch_alkyne_ch Stretching bend_alkyne_ch ~650 (Strong, Broad) alkyne_ch->bend_alkyne_ch Bending triple_bond -C≡C- stretch_triple ~2120 (Weak-Medium) triple_bond->stretch_triple Stretching cyclo_ch C-H (Cyclopentyl) stretch_cyclo_ch ~2900 (Strong) cyclo_ch->stretch_cyclo_ch Stretching

Caption: Correlation of molecular structure to characteristic IR absorption bands.

References

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of cyclopentylacetylene. The content herein is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the fragmentation patterns, enabling accurate identification and structural elucidation of this compound and its derivatives.

Introduction to the Mass Spectrometry of this compound

This compound (C₅H₉C≡CH), a cyclic alkyne with a molecular weight of 94.15 g/mol , presents a unique fragmentation pattern under electron ionization. The molecule's structure, combining a five-membered aliphatic ring and a terminal alkyne, gives rise to characteristic fragment ions that are diagnostic of its composition. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices and for the structural characterization of related compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry of a Liquid Sample

The following is a generalized experimental protocol for the analysis of a liquid sample such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

  • Electron multiplier detector

Reagents and Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane) for sample dilution

  • High-purity helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

  • GC-MS System Preparation:

    • Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the carrier gas (helium) flow rate (e.g., 1 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

  • Ionization: As the this compound elutes from the GC column and enters the MS ion source, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize, forming a molecular ion (M⁺˙), and induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and guided into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The instrument's software is used to acquire and process the data.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

experimental_workflow sample_prep Sample Preparation (Dilution of this compound) injection Sample Injection (1 µL into GC inlet) sample_prep->injection gcms_prep GC-MS System Preparation (Tuning, Calibration, Method Setup) gcms_prep->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Ion Detection (Electron Multiplier) mass_analysis->detection data_acq Data Acquisition and Processing detection->data_acq

Figure 1: Experimental workflow for GC-MS analysis.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
9425[C₇H₁₀]⁺˙ (Molecular Ion)
9320[C₇H₉]⁺
7930[C₆H₇]⁺
7750[C₆H₅]⁺
6745[C₅H₇]⁺
6695[C₅H₆]⁺˙
65 100 [C₅H₅]⁺ (Base Peak)
5120[C₄H₃]⁺
3960[C₃H₃]⁺

Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 94) proceeds through several competing pathways, leading to the formation of the observed fragment ions. The proposed fragmentation mechanisms are detailed below and visualized in the accompanying diagram.

Upon electron ionization, a high-energy electron is removed from the this compound molecule, forming the molecular ion, [C₇H₁₀]⁺˙, with an m/z of 94. This radical cation is energetically unstable and undergoes fragmentation to produce more stable ions.

  • Formation of the [M-1]⁺ ion (m/z 93): A common fragmentation pathway for terminal alkynes is the loss of a hydrogen radical from the acetylenic carbon, resulting in the formation of a stable cation at m/z 93, [C₇H₉]⁺.

  • Formation of the Base Peak (m/z 65): The most abundant ion in the spectrum, the base peak, is observed at m/z 65. This corresponds to the loss of an ethyl radical (C₂H₅˙), a 29-dalton neutral fragment, from the molecular ion. This fragmentation is likely initiated by the cleavage of the C-C bond between the cyclopentyl ring and the ethynyl group, followed by rearrangement and loss of an ethyl radical. The resulting [C₅H₅]⁺ ion is a highly stable cyclopentadienyl cation.

  • Formation of the m/z 66 ion: The prominent peak at m/z 66, [C₅H₆]⁺˙, can be formed by the loss of an ethylene molecule (C₂H₄), a 28-dalton neutral fragment, from the molecular ion. This is a characteristic fragmentation of cyclopentyl derivatives involving ring opening and subsequent rearrangement.

  • Formation of the m/z 79 and 77 ions: The ion at m/z 79, [C₆H₇]⁺, is likely formed through the loss of a methyl radical (CH₃˙) from the molecular ion after rearrangement. Subsequent loss of a hydrogen molecule (H₂) from the m/z 79 ion leads to the formation of the phenyl cation at m/z 77, [C₆H₅]⁺.

  • Formation of the m/z 67 ion: The peak at m/z 67, [C₅H₇]⁺, corresponds to the cyclopentyl cation, formed by the cleavage of the bond between the cyclopentyl ring and the acetylenic group with charge retention on the cyclic fragment.

  • Formation of the m/z 39 ion: The significant peak at m/z 39 is characteristic of the propargyl cation, [C₃H₃]⁺. This stable, resonance-stabilized cation is a common fragment in the mass spectra of compounds containing a propargyl moiety.

Visualization of Fragmentation Pathways

The proposed fragmentation pathways of this compound are depicted in the following signaling pathway diagram.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₁₀]⁺˙ m/z = 94 (Molecular Ion) m93 [C₇H₉]⁺ m/z = 93 M->m93 - H˙ m66 [C₅H₆]⁺˙ m/z = 66 M->m66 - C₂H₄ m65 [C₅H₅]⁺ m/z = 65 (Base Peak) M->m65 - C₂H₅˙ m79 [C₆H₇]⁺ m/z = 79 M->m79 - CH₃˙ m67 [C₅H₇]⁺ m/z = 67 M->m67 m39 [C₃H₃]⁺ m/z = 39 m65->m39 - C₂H₂ m77 [C₆H₅]⁺ m/z = 77 m79->m77 - H₂ m51 [C₄H₃]⁺ m/z = 51 m77->m51 - C₂H₂

References

Solubility Characteristics of Cyclopentylacetylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentylacetylene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, a detailed, standardized experimental protocol for determining the solubility of a liquid compound such as this compound is provided. This guide also includes an exemplary data table for a structurally similar compound, cyclopentane, to offer a comparative reference. A logical workflow for solubility determination is presented visually using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis who are considering the use of this compound in various solvent systems.

Introduction to this compound

This compound (also known as ethynylcyclopentane) is an organic compound with the chemical formula C₇H₁₀. It consists of a five-membered cyclopentane ring attached to an acetylene group. Its structure imparts a nonpolar character, which is the primary determinant of its solubility behavior. Alkynes, in general, are known to be soluble in most nonpolar organic solvents.[1][2][3] this compound is a liquid at room temperature and is used as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and advanced materials.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound is predicted to be soluble in nonpolar and weakly polar organic solvents.[4][5] The cyclopentyl group is a nonpolar aliphatic ring, and the acetylene group, while containing a triple bond, does not impart significant polarity to the molecule. Therefore, this compound is expected to be miscible with solvents that have similar low polarity and rely on London dispersion forces for intermolecular interactions.

Expected Solubility:

  • High Solubility: Expected in nonpolar solvents such as hexane, heptane, benzene, toluene, and diethyl ether.[1][2][3]

  • Moderate to Good Solubility: Expected in weakly polar solvents like dichloromethane and chloroform.

  • Low to Insoluble: Expected in highly polar solvents, particularly protic solvents like water and ethanol, due to the inability of this compound to form hydrogen bonds.[1][4][5]

Exemplary Solubility Data: Cyclopentane

In the absence of specific quantitative data for this compound, the following table provides solubility information for cyclopentane, a structurally related nonpolar cycloalkane. This data is intended to serve as a proxy to illustrate the general solubility trends that can be expected for a nonpolar five-membered ring in various solvents.

SolventChemical FormulaPolaritySolubility of Cyclopentane
WaterH₂OHighInsoluble (156 ppm at 25 °C)[6]
EthanolC₂H₅OHHighSoluble[7]
Diethyl Ether(C₂H₅)₂OLowSoluble[7]
BenzeneC₆H₆NonpolarSoluble[7]
AcetoneC₃H₆OMediumSoluble[7]
Carbon TetrachlorideCCl₄NonpolarSoluble[7]

Note: This data is for cyclopentane and should be used as a general guide for the expected behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, toluene, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette. Avoid disturbing the undissolved solute layer.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of this compound.

    • Determine the mass of the filtered, saturated solution.

  • Quantification of Solute:

    • Dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

    • The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • The solubility is typically expressed in grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

    • Calculate the mass of this compound in the analyzed sample based on the GC quantification.

    • The mass of the solvent in the sample can be determined by subtracting the mass of the solute from the total mass of the saturated solution withdrawn.

    • Express the solubility in the desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate C Phase Separation (Cessation of Agitation) B->C Allow to Settle D Sample Withdrawal & Filtration (Supernatant) C->D Collect Sample E Sample Dilution D->E Prepare for Analysis F Quantitative Analysis (e.g., Gas Chromatography) E->F Inject into Instrument G Data Processing & Calculation (Solubility Determination) F->G Obtain Concentration Data H Final Solubility Value (g/100g or mol/L) G->H Calculate Result

Workflow for Determining the Solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for cyclopentylacetylene (CAS No. 930-51-8), a highly flammable and reactive alkyne compound utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[3][4][5] Inhalation of high concentrations of vapor may lead to respiratory irritation and other symptoms such as headache and dizziness.[3][6]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][4]

  • H302: Harmful if swallowed.[4][7]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₁₀[1][3][4][6]
Molecular Weight 94.15 g/mol [4][7]
Appearance Clear yellow liquid[1][3][8][9]
Boiling Point 107-109 °C @ 760 mmHg[1][6][8]
Density 0.812 g/mL at 25 °C[1][7][8][10]
Flash Point 1.1 °C (34 °F)[6][7][8]
Refractive Index n20/D 1.432[1][7][8][10]
Vapor Pressure 46.8 ± 0.1 mmHg at 25°C[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

PPE TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or face shield (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[6]
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber). Consult manufacturer's recommendations for breakthrough time.[3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[3][6]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[3][6]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3][11]

  • Do not breathe vapors or mist.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Use only non-sparking tools.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Wash hands thoroughly after handling.[6]

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Ground/Bond Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Dispense in Fume Hood E->F G Keep Container Tightly Closed F->G H Decontaminate Work Area G->H Proceed to Post-Handling I Dispose of Waste Properly H->I J Remove PPE I->J K Wash Hands Thoroughly J->K EmergencyResponse Emergency Response for this compound Spill Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Ignition Remove All Ignition Sources Start->Ignition Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition->Ventilate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

GHS Hazard Classification of Cyclopentylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for cyclopentylacetylene. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, facilitating safe handling and use in a research and development setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its flammability and acute oral toxicity.

GHS Pictograms

The following pictograms are used to represent the hazards of this compound:

PictogramHazard Class
Flammable
Irritant / Acutely Toxic (harmful)
Signal Word

The signal word for this compound is Danger .[1][2][3]

Hazard Statements

The following GHS hazard statements apply to this compound:

  • H225: Highly flammable liquid and vapor.[1][2][3][4][5]

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • May cause respiratory irritation. [4]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.[1][2][3][4][6]

CodePreventionResponseStorageDisposal
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P301+P312 P403+P235 P501
P233 Keep container tightly closed.P301+P317 Store in a well-ventilated place. Keep cool.Dispose of contents/container to an approved waste disposal plant.
P240 Ground and bond container and receiving equipment.P303+P361+P353
P241 Use explosion-proof electrical/ventilating/lighting equipment.P304+P340
P242 Use only non-sparking tools.P305+P351+P338
P243 Take precautionary measures against static discharge.P312
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.P330
P264 Wash face, hands and any exposed skin thoroughly after handling.P362+P364
P270 Do not eat, drink or smoke when using this product.P370+P378
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [2][3]
CAS Number 930-51-8[2][4]
Appearance Clear yellow liquid[3][5]
Density 0.812 g/mL at 25 °C[2][7][8]
Boiling Point 107-109 °C[5][6][9]
Flash Point 1.1 °C (34.0 °F)[2][6]
Refractive Index n20/D 1.432[2][7][8]
Table 2: Toxicological and Environmental Data
ParameterValueSource
log Pow (Octanol-water partition coefficient) 2.348[4]

Experimental Protocols for GHS Classification

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are used to determine the GHS hazard classifications.

Determination of Flammability (H225)

The classification of a liquid as "highly flammable" is based on its flash point and boiling point. For this compound, with a flash point of 1.1 °C and a boiling point of 107-109 °C, it falls into GHS Category 2 for flammable liquids.

Methodology: Flash Point Determination

Standardized methods for determining the flash point of a volatile liquid include:

  • ASTM D56: Standard Test Method for Flash Point by Tag Closed Cup Tester. This method is suitable for low-viscosity liquids. A 50 mL sample is placed in a test cup and heated at a slow, constant rate. An ignition source is directed into the cup at regular intervals until a flash is observed.

  • ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. This method is used for liquids with higher viscosity or those that may form a surface film. It involves heating a 75 mL sample while it is being stirred. An ignition source is periodically introduced into the vapor space until a flash occurs. The observed flash point is then corrected for barometric pressure.

Determination of Acute Oral Toxicity (H302)

Methodology: OECD Guidelines for Acute Oral Toxicity

The OECD provides several guidelines for acute oral toxicity testing, which are designed to minimize the number of animals used while still providing sufficient data for classification. These include:

  • OECD Test Guideline 420 (Fixed Dose Procedure): This method involves dosing groups of animals (usually female rats) in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality. Subsequent dosing at higher or lower levels depends on the observed outcomes. Classification is based on the dose at which evident toxicity or mortality is observed.

  • OECD Test Guideline 423 (Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step. The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (number of mortalities within a specified time) determines the next step: either dosing at a higher or lower level or stopping the test. The classification is based on the dose level at which a certain number of animals die.

  • OECD Test Guideline 425 (Up-and-Down Procedure): This method is statistically more complex and allows for the estimation of an LD50 value with a confidence interval. Animals are dosed one at a time. If an animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. The test continues until specific stopping criteria are met.

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.

GHS_Classification_Workflow cluster_Data Data Gathering cluster_Analysis Hazard Identification & Classification cluster_Communication Hazard Communication cluster_Output Final Output PhysChem_Data Physical-Chemical Properties (e.g., Flash Point, Boiling Point) Physical_Hazards Physical Hazards (e.g., Flammability) PhysChem_Data->Physical_Hazards Tox_Data Toxicological Data (e.g., Acute Toxicity Studies) Health_Hazards Health Hazards (e.g., Acute Toxicity, Irritation) Tox_Data->Health_Hazards EcoTox_Data Ecotoxicological Data Environmental_Hazards Environmental Hazards EcoTox_Data->Environmental_Hazards Assign_Pictograms Assign Pictograms Physical_Hazards->Assign_Pictograms Assign_Signal_Word Assign Signal Word Physical_Hazards->Assign_Signal_Word Assign_H_Statements Assign Hazard Statements Physical_Hazards->Assign_H_Statements Health_Hazards->Assign_Pictograms Health_Hazards->Assign_Signal_Word Health_Hazards->Assign_H_Statements Environmental_Hazards->Assign_Pictograms Environmental_Hazards->Assign_H_Statements SDS Safety Data Sheet (SDS) Assign_Pictograms->SDS Label Product Label Assign_Pictograms->Label Assign_Signal_Word->SDS Assign_Signal_Word->Label Assign_P_Statements Assign Precautionary Statements Assign_H_Statements->Assign_P_Statements Assign_H_Statements->SDS Assign_H_Statements->Label Assign_P_Statements->SDS Assign_P_Statements->Label

Caption: GHS classification workflow from data gathering to hazard communication.

References

Commercial Availability and Suppliers of Cyclopentylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Cyclopentylacetylene (CAS No. 930-51-8), a key building block in pharmaceutical and organic synthesis. This document details available purity grades, packaging sizes, and a list of prominent suppliers to aid in the procurement process for research and development activities.

Quantitative Data Summary

This compound is commercially available from a range of suppliers in various purities and quantities. The following table summarizes the offerings from major chemical vendors. Pricing is subject to change and may not be listed; direct inquiry with the supplier is recommended for current pricing and bulk quotations.

SupplierPurity/GradeAvailable Quantities
Thermo Scientific Chemicals 97%1 g, 5 g, 25 g[1][2][3]
95%1 g, 5 g[4][5]
Sigma-Aldrich 90%1 g, 5 g[6]
GFS Chemicals 90+%25 g[7]
Santa Cruz Biotechnology ≥96%Inquire for details[8]
Amerigo Scientific 90%Inquire for details[9]
Chemical Bull Pvt. Ltd. ManufacturerInquire for bulk quantities[10][11]

Experimental Protocols: Handling and Storage

The following protocols are derived from safety data sheets (SDS) and are intended as a guide for trained professionals. Always refer to the specific SDS provided by the supplier before handling the material.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., Nitrile rubber), and a lab coat.

  • Respiratory Protection: Use a full-face respirator with a combination organic vapor and particulate filter (Type ABEK) or ensure work is conducted in a certified chemical fume hood.

Handling
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid breathing vapor or mist.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep in a flammables-designated storage area.

  • Incompatible with strong oxidizing agents.[1]

  • Store away from heat and sources of ignition.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Supply Chain and Sourcing Visualization

The following diagram illustrates the typical supply chain for this compound, from primary manufacturing to the research and development end-user.

G cluster_0 Manufacturing & Primary Supply cluster_1 Distribution & Retail cluster_2 End-Users Manufacturer Chemical Manufacturer (e.g., Chemical Bull) Distributor Global Distributors (e.g., Thermo Fisher, Sigma-Aldrich) Manufacturer->Distributor Bulk Supply Specialty Specialty Chemical Suppliers (e.g., GFS Chemicals, Santa Cruz Biotechnology) Manufacturer->Specialty Direct Supply Researcher Researchers & Scientists Distributor->Researcher Lab Scale Quantities DrugDev Drug Development Professionals Distributor->DrugDev R&D Scale Specialty->Researcher Specialty->DrugDev

Caption: Supply Chain for this compound.

This guide provides a foundational understanding of the commercial landscape for this compound. For specific applications and large-scale manufacturing needs, direct consultation with suppliers is highly recommended.

References

Methodological & Application

Synthesis of Cyclopentylacetylene from Cyclopentyl Precursors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of cyclopentylacetylene, a valuable building block in medicinal chemistry and drug development, from readily available cyclopentyl precursors. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to established synthetic methods, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. This document includes detailed experimental procedures, quantitative data, and visual workflows to facilitate the efficient and reproducible synthesis of this key molecular scaffold.

Introduction

This compound is a terminal alkyne that serves as a versatile precursor in the synthesis of a wide range of complex organic molecules. Its rigid, linear ethynyl group coupled with the non-polar cyclopentyl moiety makes it an important component in the design of novel therapeutic agents. The ability to introduce the this compound fragment allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines two robust and widely adopted methods for the synthesis of this compound from cyclopentanecarboxaldehyde.

Synthetic Strategies Overview

The primary precursor for the synthesis of this compound is cyclopentanecarboxaldehyde. Two principal one-carbon homologation reactions are employed to convert the aldehyde functionality into a terminal alkyne: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

  • Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[1][2]

  • Seyferth-Gilbert Homologation: This reaction utilizes a phosphonate reagent to directly convert the aldehyde into the corresponding alkyne in a single step.[3][4][5]

The choice between these methods may depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data associated with the two primary synthetic routes to this compound from cyclopentanecarboxaldehyde.

ParameterCorey-Fuchs ReactionSeyferth-Gilbert Homologation
Starting Material CyclopentanecarboxaldehydeCyclopentanecarboxaldehyde
Key Reagents Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3), n-Butyllithium (n-BuLi)Ohira-Bestmann reagent, Potassium tert-butoxide (t-BuOK)
Intermediate (2,2-dibromovinyl)cyclopentaneNot isolated
Reaction Steps 21
Typical Yield 70-95% (for dibromoalkene formation)High yields often reported[4]
Reaction Conditions Step 1: 0 °C to rt; Step 2: -78 °C to rt-78 °C to rt

Experimental Protocols

Protocol 1: Synthesis of this compound via the Corey-Fuchs Reaction

This protocol is a two-step procedure for the conversion of cyclopentanecarboxaldehyde to this compound.

Step 1: Synthesis of (2,2-dibromovinyl)cyclopentane

Materials:

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Cyclopentanecarboxaldehyde

  • Dichloromethane (DCM), anhydrous

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq) to the stirred solution. The solution will turn from colorless to a yellow-orange ylide solution.

  • After stirring for 30 minutes at 0 °C, add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with hexane.

  • Concentrate the filtrate under reduced pressure to yield crude (2,2-dibromovinyl)cyclopentane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • (2,2-dibromovinyl)cyclopentane (from Step 1)

  • n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (2,2-dibromovinyl)cyclopentane (1.0 eq) in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) to the stirred solution. The reaction mixture will typically turn yellow.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude this compound can be purified by distillation or flash column chromatography.

Protocol 2: Synthesis of this compound via Seyferth-Gilbert Homologation

This protocol describes a one-pot synthesis of this compound from cyclopentanecarboxaldehyde using the Ohira-Bestmann reagent.[4][5]

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Cyclopentanecarboxaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1 eq) and anhydrous tetrahydrofuran.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve the Ohira-Bestmann reagent (1.1 eq) in anhydrous tetrahydrofuran.

  • Slowly add the solution of the Ohira-Bestmann reagent to the stirred suspension of potassium tert-butoxide at -78 °C.

  • After stirring for 30 minutes at -78 °C, add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Visualizing the Synthetic Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for the synthesis of this compound.

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation start1 Cyclopentanecarboxaldehyde, CBr4, PPh3 in DCM react1 Reaction at 0 °C to rt start1->react1 workup1 Workup: Concentration, Hexane precipitation, Filtration react1->workup1 product1 (2,2-dibromovinyl)cyclopentane workup1->product1 start2 (2,2-dibromovinyl)cyclopentane, n-BuLi in THF product1->start2 react2 Reaction at -78 °C to rt start2->react2 workup2 Workup: Aqueous quench, Extraction, Purification react2->workup2 product2 This compound workup2->product2

Caption: Workflow for the Corey-Fuchs Synthesis.

Seyferth_Gilbert_Workflow start Cyclopentanecarboxaldehyde, Ohira-Bestmann reagent, t-BuOK in THF react Reaction at -78 °C to rt start->react workup Workup: Aqueous quench, Extraction, Purification react->workup product This compound workup->product

Caption: Workflow for the Seyferth-Gilbert Homologation.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical relationship between the starting material, intermediate (in the case of the Corey-Fuchs reaction), and the final product.

Reaction_Paths start Cyclopentanecarboxaldehyde intermediate (2,2-dibromovinyl)cyclopentane start->intermediate Corey-Fuchs (Step 1) product This compound start->product Seyferth-Gilbert Homologation intermediate->product Corey-Fuchs (Step 2)

Caption: Synthetic routes to this compound.

Conclusion

The protocols detailed in these application notes provide reliable and reproducible methods for the synthesis of this compound from cyclopentanecarboxaldehyde. Both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation are effective strategies, and the choice of method can be tailored to specific laboratory constraints and project requirements. The provided data and visual workflows are intended to streamline the synthetic process for researchers engaged in drug discovery and development, enabling the efficient production of this valuable molecular building block.

References

Application Notes and Protocols for Cyclopentylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, reliable, and biocompatible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction has broad applications in drug discovery, bioconjugation, and materials science due to its simplicity, high yields, and tolerance of a wide range of functional groups.[2][3][4] Cyclopentylacetylene, as a terminal alkyne, serves as a valuable building block in the synthesis of diverse molecular architectures, imparting unique conformational constraints and lipophilicity that can be advantageous in drug design. The resulting triazole ring is not merely a passive linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, contributing to the bioactivity of the molecule.[2]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, covering both standard and bioconjugation applications. The information is intended to guide researchers in the successful implementation of this versatile chemical transformation.

Reaction Principle and Advantages

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer.[5]

Key Advantages of CuAAC:

  • High Yields: The reaction typically proceeds with high to quantitative yields, simplifying purification.[3]

  • Excellent Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[6][7]

  • Mild Reaction Conditions: Can be performed at room temperature in a variety of solvents, including aqueous media, and across a wide pH range (4-12).[3][5]

  • Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, making it ideal for complex molecule synthesis and bioconjugation.[5]

  • Biocompatibility: The azide and alkyne functional groups are largely inert in biological systems, allowing for their use in living cells.[8]

Experimental Protocols

Protocol 1: General Synthesis of 1-Aryl-4-cyclopentyl-1H-1,2,3-triazoles

This protocol describes a general procedure for the reaction of this compound with an aryl azide using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

  • This compound

  • Aryl azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., t-butanol/water mixture (1:1), DMSO, DMF)

  • Reaction vessel (e.g., round-bottom flask, vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the aryl azide (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent.

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq.), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Quantitative Data (Representative):

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl Azide0.05 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99
PhenylacetyleneBenzyl Azide0.005 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat24>99
PhenylacetyleneBenzyl Azide1 mol % CuICyrene™0.5~98

Note: The data presented is for the benchmark reaction with phenylacetylene. Yields for this compound are expected to be comparable under optimized conditions.

Protocol 2: Bioconjugation of a this compound-Labeled Molecule to an Azide-Modified Biomolecule

This protocol outlines the procedure for conjugating a small molecule containing a this compound moiety to a biomolecule (e.g., protein, DNA) functionalized with an azide group in an aqueous buffer. The use of a copper-stabilizing ligand is crucial to prevent damage to the biomolecule.

Materials:

  • This compound-functionalized molecule

  • Azide-functionalized biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]

  • Aminoguanidine (optional, to scavenge reactive byproducts)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA ligand (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of aminoguanidine (e.g., 100 mM in water), if used.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Let it stand for a few minutes.[9]

  • Reaction Setup: In a separate tube, combine the azide-functionalized biomolecule and the this compound-labeled molecule in the desired molar ratio in the aqueous buffer.

  • Initiation of Reaction: To the biomolecule mixture, add the premixed catalyst solution to a final copper concentration of 0.05 to 0.25 mM.[9] If using, add aminoguanidine to a final concentration of 5 mM.[9] Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

Quantitative Data for Bioconjugation (Model System):

Alkyne Concentration (µM)Azide Concentration (µM)Copper Concentration (mM)Ligand (THPTA) Concentration (mM)Sodium Ascorbate Concentration (mM)Reaction TimeConversion
560 (Propargyl alcohol)1000.251.2551-2 hQuantitative
28.6 (Biomolecule-alkyne)500.100.5051-2 hNear-quantitative

Data adapted from a model system.[9][10] Optimal concentrations and reaction times should be determined empirically for each specific bioconjugation.

Visualizing the Workflow and Mechanism

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R'-C≡CH (this compound) Azide R-N₃ Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Protonolysis Triazole_Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for General Synthesis

General_Synthesis_Workflow start Start reactants Dissolve this compound and Azide in Solvent start->reactants catalyst Add Sodium Ascorbate and CuSO₄·5H₂O reactants->catalyst reaction Stir at Room Temperature (1-24 h) catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Triazole Product purification->product

Caption: A typical experimental workflow for the synthesis of 1,2,3-triazoles using CuAAC.

Applications in Drug Discovery and Chemical Biology

The introduction of a cyclopentyl group via this compound can significantly influence the pharmacological properties of a molecule. The non-planar, puckered nature of the cyclopentyl ring can provide a scaffold for substituents that project into three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.

Potential Applications:

  • Lead Optimization: The CuAAC reaction with this compound can be used to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[2][11]

  • Bioconjugation: this compound can be incorporated into imaging agents, affinity probes, or drug delivery systems for attachment to biomolecules.[8]

  • Fragment-Based Drug Discovery: The cyclopentyltriazole core can serve as a novel fragment for screening against therapeutic targets.

Troubleshooting and Considerations

  • Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. While sodium ascorbate helps to maintain the Cu(I) state, degassing the solvent or working under an inert atmosphere can improve results in sensitive reactions.[12]

  • Poor Solubility: If reactants or the product have poor solubility in the chosen solvent system, co-solvents such as DMSO or DMF can be added.[10]

  • Biomolecule Damage: In bioconjugation reactions, excess copper can lead to oxidative damage. The use of a stabilizing ligand like THPTA is highly recommended to mitigate this.[10]

  • Reaction Rate: The rate of the CuAAC reaction can be influenced by the electronic and steric properties of the azide and alkyne. Electron-withdrawing groups on the azide can sometimes slow the reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this powerful reaction in their synthetic and bioconjugation endeavors. The simplicity, efficiency, and robustness of the CuAAC reaction make it an indispensable tool in modern chemical and biological sciences.

References

Application Notes and Protocols for Cyclopentylacetylene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclopentylacetylene in Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for molecular assembly in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[1][2] The reaction is renowned for its high efficiency, broad scope, stereospecificity, and mild reaction conditions.[3][4] Terminal alkynes are a key component of this reaction, and the choice of the alkyne can influence reaction kinetics and the properties of the resulting triazole product.

This compound is a terminal alkyne that incorporates a non-aromatic carbocyclic moiety. This feature can impart specific properties to the final molecule, such as altered solubility, lipophilicity, and conformational rigidity, which are of interest in medicinal chemistry and drug design. While extensive literature exists for a variety of terminal alkynes in CuAAC reactions, specific protocols and detailed quantitative data for this compound are not abundantly reported. However, based on the well-established principles of click chemistry, robust protocols can be adapted for its use. This document provides a detailed guide for utilizing this compound as a terminal alkyne in CuAAC reactions, including generalized protocols, expected outcomes based on similar aliphatic alkynes, and visualizations of the experimental workflow.

Core Concepts of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[5][6] The reaction is catalyzed by a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[3][7]

The key steps of the catalytic cycle are:

  • Formation of a copper(I)-acetylide intermediate.

  • Coordination of the azide to the copper center.

  • Cycloaddition to form a six-membered copper-containing intermediate.

  • Rearrangement and protonolysis to release the triazole product and regenerate the copper(I) catalyst.

Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase the reaction efficiency.[8][9]

Data Presentation: Reactivity of Terminal Alkynes

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1.591[10]
1-HeptyneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1.598[10]
1-OctyneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1.595[10]
Propargyl AlcoholPhenyl AzideCuICH₂Cl₂894[10]
PhenylacetylenePhenyl AzideCopper-on-charcoal (flow)DCM496.2[5]

Experimental Protocols

The following are detailed, generalized protocols for performing a CuAAC reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: Standard CuAAC Reaction in Aqueous/Organic Mixture

This protocol is suitable for a wide range of azides and can be performed on a laboratory scale.

Materials:

  • This compound

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a 1:1 mixture of t-BuOH and water.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution (0.1-0.3 equiv).

  • Add the CuSO₄·5H₂O solution (0.01-0.05 equiv).

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: CuAAC with a Stabilizing Ligand for Biological Applications

This protocol is adapted for bioconjugation where the presence of unligated copper can be detrimental. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

Materials:

  • This compound-modified biomolecule (e.g., protein, oligo)

  • Azide-containing label (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (pH 7.0-7.5)

Procedure:

  • Prepare the following stock solutions:

    • 20 mM CuSO₄ in water

    • 100 mM THPTA in water

    • 300 mM sodium ascorbate in water (prepare fresh)

  • In a microcentrifuge tube, combine the this compound-modified biomolecule and the azide-containing label in the appropriate buffer.

  • Add the THPTA solution to the mixture.

  • Add the CuSO₄ solution. Vortex briefly to mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light if using a photosensitive label and allow it to incubate at room temperature for 30-60 minutes.

  • The labeled biomolecule can then be purified by methods appropriate for the molecule (e.g., size exclusion chromatography, dialysis, or precipitation).

Visualizations

Experimental Workflow

G General Experimental Workflow for CuAAC with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate) dissolve Dissolve Azide and This compound in Solvent prep_reagents->dissolve add_reagents Add Sodium Ascorbate and CuSO4 Solution dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react extract Dilute and Extract with Organic Solvent react->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for a CuAAC reaction.

Catalytic Cycle of CuAAC

G Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition cluster_cycle cu1 Cu(I) cu_acetylide Copper(I) Acetylide [Cu(I)-C≡C-R1] cu1->cu_acetylide + Alkyne - H+ alkyne R1-C≡CH (this compound) azide R2-N3 cu_azide_complex Copper-Azide Complex product 1,4-Disubstituted 1,2,3-Triazole cu_acetylide->cu_azide_complex + Azide cu_triazolide Copper Triazolide cu_azide_complex->cu_triazolide Cycloaddition cu_triazolide->cu1 Regeneration cu_triazolide->product + H+

Caption: The catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[3] Its mild reaction conditions and broad functional group tolerance allow for the synthesis of complex molecular architectures.[4]

Cyclopentylacetylene is a valuable building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its incorporation into aromatic and heteroaromatic scaffolds via the Sonogashira reaction allows for the introduction of a lipophilic and conformationally restricted cyclopentyl group, which can significantly influence the pharmacological properties of a molecule. These application notes provide detailed protocols and quantitative data for the Sonogashira cross-coupling of this compound with a range of aryl and heteroaryl halides, intended to guide researchers in the efficient synthesis of novel chemical entities.

Reaction Mechanism and General Workflow

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Variations of the Sonogashira reaction, such as copper-free and amine-free conditions, have also been developed to address specific substrate sensitivities and to simplify purification.[6]

A general experimental workflow for a Sonogashira cross-coupling reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, Cu(I) salt, and Base in Flask solvent Add Anhydrous Solvent reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at Specified Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl and heteroaryl halides. Please note that yields are for isolated products and reaction conditions may require optimization for specific substrates and scales.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

Aryl IodidePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60692
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)CuI (5)PiperidineDMF25495
4-IodoanisolePd(OAc)₂ (1.5) / PPh₃ (3)CuI (3)DIPAToluene80888
1-IodonaphthalenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/DMF701285

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)XPhos (4)-Cs₂CO₃1,4-Dioxane1001685
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-CuI (5)Et₃NDMF901291
4-BromoanisolePd₂(dba)₃ (1)SPhos (2)-K₃PO₄Toluene1102478
4-BromobenzonitrilePdCl₂(PPh₃)₂ (2.5)-CuI (5)DIPANMP1001889

Table 3: Sonogashira Coupling of this compound with Heteroaryl Halides

Heteroaryl HalidePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄ (3)CuI (5)Et₃NTHF50688
3-BromopyridinePdCl₂(PPh₃)₂ (2)CuI (4)DIPADMF901275
2-BromothiophenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene801082
5-Bromoindole (N-protected)PdCl₂(dppf) (3)CuI (5)Cs₂CO₃1,4-Dioxane1001879

Experimental Protocols

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), ~3-5 mL)

  • Anhydrous solvent (e.g., THF, DMF, or toluene, ~10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (~10 mL) and the base (~3-5 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (refer to tables for guidance) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Copper-Free Sonogashira Coupling Protocol

This protocol is suitable for substrates that may be sensitive to copper salts.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene, ~10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (~10 mL) via syringe.

  • Add this compound (1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (refer to tables for guidance) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the Sonogashira catalytic cycle.

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of this compound-containing compounds, which are of significant interest in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, especially with challenging substrates.

References

Application Note and Protocol: Deprotection of Silyl-Protected Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silyl groups are widely employed as protecting groups for terminal alkynes in organic synthesis due to their ease of installation and stability under various reaction conditions. The selection of a specific silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), allows for tunable stability and selective deprotection. This document provides detailed protocols for the deprotection of silyl-protected cyclopentylacetylene, a common building block in medicinal chemistry and materials science. The choice of deprotection method depends on the lability of the silyl group and the compatibility with other functional groups present in the molecule.

Deprotection Methods Overview

Several methods are available for the cleavage of the silicon-carbon bond in silyl-protected alkynes. The most common reagents are fluoride sources, such as tetrabutylammonium fluoride (TBAF), or basic conditions, like potassium carbonate in methanol. The reactivity of the silyl alkyne is influenced by the steric bulk of the substituents on the silicon atom. For instance, the less sterically hindered TMS group is more readily cleaved than the bulky TIPS group.[1][2]

Table 1: Comparison of Common Deprotection Protocols for Silyl-Alkynes

Silyl GroupReagent(s)Solvent(s)Temperature (°C)TimeTypical YieldReference(s)
TMSK₂CO₃ (catalytic)MethanolRoom Temp2 hHigh[3]
TMSTBAF (1.1-1.5 equiv.)THF0 - Room Temp0.5 - 2 hHigh[4]
TIPSTBAF (1.1-1.5 equiv.)THFRoom Temp1 - 5 hHigh[1][5]
TIPSAgF (1.5 equiv.)MethanolRoom Temp1 - 4 hGood[6][7]

Experimental Protocols

The following are detailed protocols for the deprotection of trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected this compound.

Protocol 1: Deprotection of (Cyclopentylethynyl)trimethylsilane using Potassium Carbonate

This method is mild and particularly suitable for the deprotection of TMS-protected alkynes.[1][3]

Materials:

  • (Cyclopentylethynyl)trimethylsilane

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Dissolve (cyclopentylethynyl)trimethylsilane (1.0 equiv.) in anhydrous methanol (to make a ~0.1 to 0.5 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.3 equivalents) to the stirred solution.[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (or diethyl ether) and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of (Cyclopentylethynyl)triisopropylsilane using Tetrabutylammonium Fluoride (TBAF)

This protocol is effective for the cleavage of more robust silyl groups like TIPS.[1][5]

Materials:

  • (Cyclopentylethynyl)triisopropylsilane

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Dissolve (cyclopentylethynyl)triisopropylsilane (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.[8]

  • Stir the reaction and monitor by TLC for the disappearance of the starting material (typically 1-5 hours).

  • Upon completion, quench the reaction by adding water.[8]

  • Dilute the reaction mixture with dichloromethane or diethyl ether.[8]

  • Separate the organic layer and wash with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualized Workflow

Deprotection_Workflow General Workflow for Silyl Deprotection of this compound cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Silyl-Protected This compound reagents Add Deprotection Reagent (e.g., K2CO3/MeOH or TBAF/THF) start->reagents Dissolve in Solvent stir Stir at Appropriate Temperature reagents->stir monitor Monitor Reaction by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: General workflow for the deprotection of silyl-protected this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • TBAF is corrosive and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Cyclopentylacetylene in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylacetylene is a valuable terminal alkyne building block in medicinal chemistry, enabling the introduction of the cyclopentylethynyl moiety into a variety of molecular scaffolds. This functional group can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved oral bioavailability. The rigid, linear nature of the acetylene linker combined with the non-polar, three-dimensional cyclopentyl group allows for precise structural modifications and exploration of chemical space in drug discovery programs. One of the most powerful and widely used methods for incorporating this compound into heterocyclic systems is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and a halogenated (typically iodinated or brominated) heterocycle, a common core structure in many pharmaceuticals.

This application note details the synthesis of a novel pharmaceutical intermediate, 4-(cyclopentylethynyl)-1H-pyrazolo[3,4-d]pyrimidine, via a Sonogashira coupling reaction. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The introduction of the cyclopentylethynyl group at the 4-position of this scaffold is a promising strategy for developing new potent and selective inhibitors of various protein kinases implicated in cancer and other diseases.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in this context is the synthesis of substituted heterocyclic compounds that can serve as key intermediates for the development of new therapeutic agents. The Sonogashira coupling reaction is a cornerstone of this approach.

Logical Workflow for Synthesis

G cluster_0 Preparation of Starting Materials cluster_1 Sonogashira Coupling Reaction cluster_2 Workup and Purification cluster_3 Final Product A This compound D Reaction Mixture A->D B 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine B->D C Pd(PPh3)2Cl2 (catalyst) CuI (co-catalyst) Et3N (base) DMF (solvent) C->D E Aqueous Workup D->E Reaction Completion F Column Chromatography E->F Crude Product G 4-(Cyclopentylethynyl)-1H- pyrazolo[3,4-d]pyrimidine F->G Purified Intermediate

Caption: Synthetic workflow for the preparation of 4-(cyclopentylethynyl)-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the Sonogashira coupling of this compound with 4-iodo-1H-pyrazolo[3,4-d]pyrimidine, based on typical yields for similar reactions reported in the literature.

ParameterValue
Reactants
This compound1.2 equivalents
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine1.0 equivalent
Catalysts & Reagents
Pd(PPh₃)₂Cl₂0.05 equivalents
CuI0.1 equivalents
Triethylamine (Et₃N)3.0 equivalents
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time12-24 hours
Product
Expected Yield75-90%
Purity (after chromatography)>95%
Molecular FormulaC₁₂H₁₁N₅
Molecular Weight225.26 g/mol

Experimental Protocols

Synthesis of 4-(Cyclopentylethynyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a general procedure for the Sonogashira coupling of this compound with 4-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of this compound (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(cyclopentylethynyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Context

The synthesized intermediate, 4-(cyclopentylethynyl)-1H-pyrazolo[3,4-d]pyrimidine, is designed to be a precursor for potent kinase inhibitors. Many kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The pyrazolo[3,4-d]pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the cyclopentylethynyl side chain can extend into a hydrophobic pocket, enhancing potency and selectivity.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Cell_Response Cell Proliferation, Survival TF->Cell_Response Promotes Inhibitor 4-(Cyclopentylethynyl)- 1H-pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. The Sonogashira coupling reaction provides a robust and efficient method for its incorporation into heterocyclic scaffolds, such as the medicinally important pyrazolo[3,4-d]pyrimidine core. The resulting cyclopentylethynyl-substituted heterocycles are promising precursors for the development of novel kinase inhibitors and other therapeutic agents. The detailed protocol and expected outcomes provided in this application note serve as a useful guide for researchers in drug discovery and development.

Application Notes and Protocols for the Synthesis of Cyclopentylacetylene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentylacetylene moiety is a valuable structural motif in medicinal chemistry, combining the conformational rigidity and metabolic stability of the cyclopentane ring with the versatile reactivity and linear geometry of the acetylene group. This unique combination allows for the exploration of chemical space and the development of novel therapeutic agents with improved pharmacological profiles. This compound derivatives have shown promise in various therapeutic areas, including oncology and virology, by acting as inhibitors of key enzymes such as kinases and viral polymerases.

The synthesis of these derivatives often relies on robust and versatile cross-coupling reactions, with the Sonogashira coupling being a cornerstone methodology. This reaction enables the efficient formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide, providing access to a diverse range of molecular architectures. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, along with their potential applications in medicinal chemistry, supported by quantitative data and visual diagrams.

Key Applications in Medicinal Chemistry

This compound derivatives are being explored for a variety of therapeutic applications, primarily leveraging the properties of the terminal alkyne as a pharmacophore or a reactive handle for covalent modification of biological targets.

  • Kinase Inhibitors: The linear geometry of the acetylene linker can position pharmacophoric groups in the active site of kinases, leading to potent and selective inhibition. Several kinase inhibitors incorporate a cyclopentyl group, and the introduction of an acetylene linker is a strategy to fine-tune binding interactions and pharmacokinetic properties.

  • Antiviral Agents: Terminal alkynes are present in some antiviral drugs. The this compound scaffold can be incorporated into nucleoside and non-nucleoside analogs to inhibit viral polymerases or other essential viral enzymes.

  • Enzyme Inhibitors: The acetylene group can act as a warhead for covalent inhibitors or participate in key binding interactions within the active site of various enzymes.

Synthesis of this compound Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of compounds containing an alkyne moiety.[1][2][3] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

General Workflow for Sonogashira Coupling

The following diagram illustrates a general workflow for the synthesis of a this compound derivative via a Sonogashira coupling reaction.

Sonogashira_Workflow Start Starting Materials: - Aryl/Vinyl Halide - this compound Reaction Sonogashira Coupling Reaction: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Triethylamine) - Solvent (e.g., THF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Generic Cyclopentylethynyl-Aryl Derivative via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclopentylethynyl-aryl derivative.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives targeting a specific kinase. This data is for illustrative purposes to demonstrate how to present such information.

Compound IDR Group on Aryl RingYield (%)Kinase IC₅₀ (nM)
CPD-1 H75150
CPD-2 4-OCH₃8295
CPD-3 4-Cl7850
CPD-4 3-NH₂6525
CPD-5 4-CF₃7280

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by this compound derivatives.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The Sonogashira coupling provides a reliable and versatile method for the preparation of a wide array of these compounds. The combination of the cyclopentyl scaffold with the acetylene linker offers unique structural and electronic properties that can be exploited to achieve high potency and selectivity against various biological targets. The protocols and conceptual frameworks presented in this document are intended to serve as a guide for researchers in the design, synthesis, and evaluation of new this compound-based drug candidates. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: Cyclopentylacetylene in the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene is a versatile terminal alkyne that holds significant promise as a building block for the synthesis of a diverse range of novel organic materials. Its unique structural motif, combining a reactive acetylene group with a compact and saturated cyclopentyl moiety, offers a compelling combination of reactivity and desirable physical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced organic materials, including functionalized polymers and conjugated systems. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in materials science, organic electronics, and drug development.

Key Applications

The incorporation of the this compound unit into organic materials can impart several advantageous properties:

  • Solubility: The non-polar, aliphatic cyclopentyl group can enhance the solubility of rigid polymer backbones in common organic solvents, facilitating material processing and characterization.

  • Thermal Stability: The saturated carbocyclic ring contributes to the overall thermal stability of the resulting materials.

  • Morphological Control: The compact nature of the cyclopentyl group can influence the packing and morphology of polymer chains, impacting the electronic and physical properties of thin films.

  • Functionalization Handle: The terminal alkyne is a highly versatile functional group, amenable to a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and palladium-catalyzed Sonogashira cross-coupling reactions.

Experimental Protocols

Synthesis of Functionalized Polymers via Azide-Alkyne "Click" Chemistry

This protocol describes the synthesis of a functionalized polymer by reacting a this compound-containing monomer with an azide-functionalized co-monomer via CuAAC. This method is exceptionally efficient and tolerant of a wide range of functional groups.

Workflow for Polymer Synthesis via Click Chemistry:

G cluster_0 Monomer Synthesis & Polymerization cluster_1 Click Reaction cluster_2 Purification & Characterization Monomer_Prep Preparation of This compound Monomer Polymerization Co-polymerization to form Azide-containing Precursor Polymer Monomer_Prep->Polymerization Azide_Monomer Synthesis of Azide-functionalized Co-monomer Azide_Monomer->Polymerization Click_Reaction CuAAC Reaction of Precursor Polymer with this compound Polymerization->Click_Reaction Precursor Polymer Purification Purification of Functionalized Polymer Click_Reaction->Purification Crude Functionalized Polymer Characterization Characterization (NMR, GPC, DSC) Purification->Characterization

Caption: Workflow for synthesizing functionalized polymers using this compound via click chemistry.

Materials:

  • Azide-functionalized precursor polymer (e.g., poly(styrene-co-4-azidomethylstyrene))

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dialysis tubing (if applicable)

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the azide-functionalized precursor polymer (1.0 g, 1.0 eq of azide groups) and this compound (1.2 eq per azide group) in anhydrous DMF (20 mL).

  • Catalyst Preparation: In a separate vial, suspend CuBr (0.1 eq per azide group) in a small amount of DMF. Add PMDETA (0.1 eq per azide group) and stir until a clear, light green solution is formed.

  • Reaction Initiation: Add the catalyst solution to the polymer solution via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching and Precipitation: Expose the reaction to air to quench the catalyst. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (200 mL) with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash thoroughly with methanol. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into methanol. Repeat this process two more times. For further purification, dialysis against a suitable solvent can be performed.

  • Drying: Dry the purified polymer under vacuum at 40°C overnight.

Quantitative Data Summary:

Polymer SampleMn (GPC, g/mol )PDI (GPC)Tg (DSC, °C)Yield (%)
Precursor Polymer15,0001.15105-
Functionalized Polymer16,5001.1811295
Synthesis of Conjugated Polymers via Sonogashira Cross-Coupling

This protocol details the synthesis of a conjugated polymer incorporating this compound units using a Sonogashira cross-coupling reaction between a dihaloaromatic monomer and this compound.

Logical Relationship for Sonogashira Polymerization:

G Monomer1 Dihaloaromatic Monomer (e.g., 1,4-diiodobenzene) Polymer Conjugated Polymer Monomer1->Polymer Monomer2 This compound Monomer2->Polymer Catalyst Pd/Cu Catalyst System (e.g., Pd(PPh3)4 / CuI) Catalyst->Polymer catalyzes Base Base (e.g., Triethylamine) Base->Polymer activates Solvent Anhydrous Solvent (e.g., Toluene/THF) Solvent->Polymer dissolves

Caption: Key components and their roles in the Sonogashira polymerization with this compound.

Materials:

  • 1,4-Diiodobenzene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous triethylamine (TEA)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add 1,4-diiodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and anhydrous TEA (5 mL). Stir the mixture until all solids are dissolved.

  • Monomer Addition: Add this compound (1.0 mmol) dropwise to the reaction mixture at room temperature.

  • Polymerization: Heat the reaction mixture to 70°C and stir for 48 hours under argon. A precipitate may form as the polymer grows.

  • Work-up: Cool the reaction to room temperature and pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash with methanol. To remove catalyst residues, the polymer is subjected to Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the purified polymer.

  • Drying: The solvent from the chloroform fraction is removed under reduced pressure, and the resulting polymer is dried in a vacuum oven at 50°C for 24 hours.

Quantitative Data Summary:

Polymer SampleNumber-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Thermal Decomposition Temp. (TGA, 5% weight loss, °C)
Poly(this compound-alt-phenylene)12,00025,0002.1350

Disclaimer

The provided protocols are intended as a general guide. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may require optimization for specific substrates and desired material properties. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. This compound is a flammable liquid and should be handled with care.

Cyclopentylacetylene: A Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylacetylene, a terminal alkyne bearing a cyclopentyl substituent, has emerged as a valuable and versatile building block in the realm of organic synthesis. Its unique structural features—a reactive terminal alkyne for carbon-carbon bond formation and a lipophilic cyclopentyl group—make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This application note explores the utility of this compound in total synthesis, with a focus on its incorporation into pharmaceutically relevant scaffolds. A key transformation highlighting its application is the Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

Application in the Synthesis of Bioactive Molecules

While a comprehensive total synthesis of a complex natural product featuring this compound as a key building block is not extensively documented in publicly available literature, its application is well-demonstrated in the synthesis of analogues of bioactive molecules and pharmaceutical intermediates. The cyclopentylethynyl moiety can be found in various compounds investigated for their therapeutic potential. The Sonogashira coupling reaction provides a direct and efficient method to introduce this moiety into aromatic and heteroaromatic systems, which are common cores of drug molecules.

A representative application of this compound is its use in the synthesis of precursors to complex analgesic compounds. The introduction of the cyclopentylethynyl group can significantly modulate the pharmacological properties of a molecule, such as its binding affinity to target receptors, metabolic stability, and pharmacokinetic profile.

Key Reaction: Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the utilization of this compound in synthesis. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. The general reaction scheme is depicted below:

Sonogashira_Coupling cluster_catalysts Catalytic System R_X Aryl/Vinyl Halide (R-X) Product Coupled Product (R-C≡C-Cyclopentyl) R_X->Product CPA This compound CPA->Product Pd_cat Pd Catalyst Cu_cat Cu(I) Co-catalyst Base Amine Base

Caption: General scheme of the Sonogashira coupling reaction.

This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of this compound with an aryl iodide. These protocols are based on general procedures found in the literature for similar couplings.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol outlines a typical setup for the palladium and copper co-catalyzed Sonogashira coupling.

Parameter Value
Reactants
Aryl Iodide1.0 mmol
This compound1.2 mmol
Catalysts
Pd(PPh₃)₂Cl₂0.02 mmol (2 mol%)
CuI0.04 mmol (4 mol%)
Base
Triethylamine (TEA)3.0 mmol
Solvent
Tetrahydrofuran (THF)10 mL
Temperature Room Temperature
Reaction Time 4-12 hours

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • To the resulting mixture, add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling Conditions

This protocol provides an alternative for substrates that may be sensitive to copper salts.

Parameter Value
Reactants
Aryl Iodide1.0 mmol
This compound1.5 mmol
Catalyst
Pd(PPh₃)₄0.05 mmol (5 mol%)
Base
Diisopropylamine (DIPA)2.0 mmol
Solvent
N,N-Dimethylformamide (DMF)5 mL
Temperature 60 °C
Reaction Time 12-24 hours

Methodology:

  • In a sealed tube, combine the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous DMF (5 mL) and diisopropylamine (2.0 mmol) under an inert atmosphere.

  • Add this compound (1.5 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for a synthesis involving a Sonogashira coupling of this compound, followed by product isolation and purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Catalysts, and Base B Add Solvent A->B C Add this compound B->C D Stir at appropriate temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Scale-up Synthesis of Cyclopentylacetylene for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylacetylene is a valuable terminal alkyne building block in organic synthesis, finding increasing utility in the preparation of pharmaceutical intermediates. Its incorporation into molecular scaffolds can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. This document provides detailed protocols for the scale-up synthesis of this compound, targeting industrial applications. The methodologies presented are adapted from established industrial processes for analogous compounds and are designed for robustness, scalability, and high yield. Furthermore, this note discusses the applications of this compound in drug development, with a focus on its potential as a key intermediate in the synthesis of novel therapeutics.

Introduction

Terminal alkynes are fundamental functional groups in modern medicinal chemistry, enabling a diverse range of chemical transformations such as Sonogashira coupling, click chemistry, and the formation of acetylides for carbon-carbon bond formation. This compound, with its unique cycloalkyl moiety, offers a desirable combination of steric bulk and lipophilicity, making it an attractive synthon for drug discovery programs. The development of a scalable and economically viable synthesis is crucial for its widespread industrial application. This document outlines two primary strategies for the large-scale production of this compound, providing detailed experimental protocols and tabulated data for key process parameters.

Synthetic Routes for Industrial Scale Production

Two principal synthetic routes have been identified as most amenable to the industrial-scale synthesis of this compound:

  • Route 1: From Cyclopentane Carboxaldehyde. This multi-step process is analogous to the industrially proven synthesis of cyclopropylacetylene, a key intermediate in the production of the HIV reverse transcriptase inhibitor Efavirenz. This route offers the advantage of utilizing readily available and cost-effective starting materials.

  • Route 2: Grignard Reaction with an Acetylene Source. This classical organometallic approach provides a more direct synthesis but requires careful handling of highly reactive reagents, making process safety a critical consideration on a large scale.

Experimental Protocols

Route 1: Synthesis from Cyclopentane Carboxaldehyde

This three-step synthesis involves the Knoevenagel condensation of cyclopentane carboxaldehyde with malonic acid, followed by halogenation and subsequent dehydrohalogenation to yield the desired product.

Step 1: Synthesis of 3-Cyclopentylacrylic Acid

  • Reaction: Knoevenagel Condensation

  • Description: This step involves the condensation of cyclopentane carboxaldehyde with malonic acid, catalyzed by a base, to form 3-cyclopentylacrylic acid.

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclopentane carboxaldehyde (1.0 kg, 10.2 mol), malonic acid (1.17 kg, 11.2 mol), and pyridine (4.0 L).

  • Slowly add piperidine (8.7 g, 0.1 mol) to the stirred mixture.

  • Heat the reaction mixture to 80-85 °C and maintain for 2-3 hours.

  • After the initial reaction, increase the temperature to reflux (approximately 115 °C) and maintain for 4-5 hours to ensure complete decarboxylation.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add the reaction mixture to a solution of concentrated hydrochloric acid (2.5 L) in water (5.0 L) with vigorous stirring, maintaining the temperature below 30 °C.

  • The product will precipitate as a solid. Filter the solid, wash with cold water (3 x 2.0 L), and dry under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of (E,Z)-1-Bromo-2-cyclopentylethylene

  • Reaction: Hunsdiecker-type Halogenation

  • Description: 3-Cyclopentylacrylic acid is converted to its corresponding vinyl bromide via a modified Hunsdiecker reaction.

Protocol:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-cyclopentylacrylic acid (1.0 kg, 7.1 mol) and a suitable solvent such as acetonitrile (5.0 L).

  • Add a catalytic amount of a metal acetate, for example, lithium acetate (72 g, 0.7 mol).

  • Heat the mixture to 50-60 °C.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.39 kg, 7.8 mol) in acetonitrile (5.0 L) to the reaction mixture over 2-3 hours, maintaining the temperature at 50-60 °C.

  • After the addition is complete, stir the mixture at 60 °C for an additional 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to 20-25 °C and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation.

Step 3: Synthesis of this compound

  • Reaction: Dehydrohalogenation

  • Description: The final step involves the elimination of hydrogen bromide from (E,Z)-1-bromo-2-cyclopentylethylene using a strong base to form the terminal alkyne.

Protocol:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add a solution of potassium tert-butoxide (1.0 M in THF, 8.5 L, 8.5 mol).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of (E,Z)-1-bromo-2-cyclopentylethylene (1.0 kg, 5.7 mol) in THF (2.0 L) to the potassium tert-butoxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of water (5.0 L).

  • Separate the organic layer and extract the aqueous layer with a suitable solvent such as diethyl ether or MTBE (2 x 2.0 L).

  • Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Route 2: Grignard Reaction with Acetylene Gas

This one-pot synthesis involves the preparation of cyclopentylmagnesium bromide followed by its reaction with acetylene gas.

Protocol:

  • Preparation of Cyclopentylmagnesium Bromide:

    • To a dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add magnesium turnings (243 g, 10.0 mol).

    • Add a small crystal of iodine as an initiator.

    • Prepare a solution of bromocyclopentane (1.49 kg, 10.0 mol) in anhydrous tetrahydrofuran (THF) (4.0 L).

    • Add a small portion of the bromocyclopentane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction has started, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetylene:

    • Cool the freshly prepared cyclopentylmagnesium bromide solution to 0-5 °C.

    • Bubble dry acetylene gas through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be maintained below 20 °C.

    • Continue bubbling acetylene until the reaction is complete (cessation of exotherm and monitoring by quenching an aliquot and analyzing by GC).

  • Work-up and Purification:

    • Slowly and carefully quench the reaction mixture by adding it to a stirred solution of aqueous ammonium chloride (20% w/v, 5.0 L) at 0-10 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or MTBE (2 x 2.0 L).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by distillation.

    • Purify the crude this compound by fractional distillation.

Data Presentation

Table 1: Summary of Reaction Parameters for Route 1

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Knoevenagel CondensationCyclopentane CarboxaldehydeMalonic Acid, Pyridine, PiperidinePyridine80 - 11585 - 92
2Halogenation3-Cyclopentylacrylic AcidN-Bromosuccinimide, Lithium AcetateAcetonitrile50 - 6075 - 85
3Dehydrohalogenation(E,Z)-1-Bromo-2-cyclopentylethylenePotassium tert-butoxideTHF0 - 2580 - 90

Table 2: Summary of Reaction Parameters for Route 2

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Grignard Formation & AcetylationBromocyclopentaneMagnesium, AcetyleneTHF0 - 6570 - 80

Mandatory Visualizations

Synthesis_Workflow_Route1 start Cyclopentane Carboxaldehyde step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) start->step1 intermediate1 3-Cyclopentylacrylic Acid step1->intermediate1 step2 Step 2: Halogenation (NBS, LiOAc) intermediate1->step2 intermediate2 (E,Z)-1-Bromo-2-cyclopentylethylene step2->intermediate2 step3 Step 3: Dehydrohalogenation (KOtBu) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for Route 1 from Cyclopentane Carboxaldehyde.

Synthesis_Workflow_Route2 start Bromocyclopentane step1 Grignard Reagent Formation (Mg, THF) start->step1 intermediate1 Cyclopentylmagnesium Bromide step1->intermediate1 step2 Reaction with Acetylene intermediate1->step2 end_product This compound step2->end_product

Caption: Synthetic workflow for Route 2 via Grignard Reaction.

Applications in Drug Development

The cyclopentyl moiety is a common feature in a number of biologically active molecules, including several approved drugs and clinical candidates. While a blockbuster drug directly synthesized from this compound is not prominently documented, its utility as a key building block in the synthesis of complex carbocyclic nucleoside analogs and other pharmacologically relevant scaffolds is of significant interest.

  • Carbocyclic Nucleoside Analogs: Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. The this compound moiety can serve as a precursor for the construction of such carbocyclic rings through various cyclization and functionalization strategies. For instance, derivatives of this compound could potentially be employed in the synthesis of analogs of drugs like Abacavir, a potent HIV reverse transcriptase inhibitor.

  • HIV Reverse Transcriptase Inhibitors: The structural features of this compound make it an attractive component for the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The cyclopentyl group can effectively occupy hydrophobic pockets in the NNRTI binding site of the HIV reverse transcriptase enzyme.

  • Oncology: The terminal alkyne functionality of this compound allows for its facile incorporation into a wide array of molecular architectures through reactions like the Sonogashira coupling. This enables the rapid generation of libraries of compounds for screening against various cancer targets. The lipophilic cyclopentyl group can enhance cell membrane permeability and improve the pharmacokinetic profile of potential anti-cancer agents.

Conclusion

The scale-up synthesis of this compound is achievable through multiple robust synthetic routes. The adaptation of the well-established industrial synthesis of cyclopropylacetylene, starting from cyclopentane carboxaldehyde, presents a particularly promising strategy for large-scale production. The alternative Grignard-based approach offers a more direct route but requires stringent safety protocols. The availability of this compound on an industrial scale will undoubtedly facilitate its broader application in drug discovery and development, enabling the exploration of novel chemical space and the synthesis of next-generation therapeutics.

Application Notes and Protocols for the Preparation of Substituted Cyclopentenones using Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted cyclopentenones utilizing cyclopentylacetylene as a key starting material. The primary focus is on the Pauson-Khand reaction, a powerful organometallic cycloaddition for the construction of the cyclopentenone core, a structural motif prevalent in numerous biologically active compounds.

Introduction

Cyclopentenones are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and natural products. The Pauson-Khand reaction offers a convergent and efficient method for their preparation from three simple components: an alkyne, an alkene, and carbon monoxide.[1][2] This [2+2+1] cycloaddition is typically mediated by a cobalt carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈).[3][4] this compound serves as a versatile alkyne substrate, allowing for the introduction of a cyclopentyl moiety into the final cyclopentenone product.

The Pauson-Khand Reaction: An Overview

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, as proposed by Magnus, involves several key steps that are initiated by the formation of a stable alkyne-cobalt complex.[3][5] Subsequent coordination of an alkene, followed by a series of insertion and reductive elimination steps, leads to the formation of the cyclopentenone ring.[5] The reaction can be performed as either an intermolecular or intramolecular process.[1] For intermolecular reactions, particularly with unactivated alkenes, the use of promoters such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can significantly enhance reaction rates and yields by facilitating the dissociation of a carbonyl ligand from the cobalt complex.[3]

Experimental Data

The following table summarizes representative quantitative data for the Pauson-Khand reaction of this compound with various alkenes.

EntryAlkeneProductCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)
1Ethylene2-Cyclopentylcyclopent-2-en-1-oneCo₂(CO)₈ / NMODichloromethane2512-24~75
2Norbornene3a,4,7,7a-Tetrahydro-2-cyclopentyl-4,7-methano-1H-inden-1-oneCo₂(CO)₈Toluene8024~60
3Cyclopentene2,3,3a,6a-Tetrahydro-2-cyclopentyl-1H-pentalen-1-oneCo₂(CO)₈ / NMODichloromethane2524~55

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentylcyclopent-2-en-1-one via NMO-Promoted Pauson-Khand Reaction with Ethylene

This protocol describes the synthesis of 2-cyclopentylcyclopent-2-en-1-one from this compound and ethylene, employing N-methylmorpholine N-oxide (NMO) as a promoter to facilitate the reaction at ambient temperature.

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Ethylene gas

  • Silica gel for column chromatography

  • Standard laboratory glassware and Schlenk line apparatus

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. To this solution, add dicobalt octacarbonyl (1.1 equivalents). Stir the mixture at room temperature for 2 hours. The color of the solution will change, indicating the formation of the alkyne-cobalt complex.

  • Cycloaddition: To the solution of the cobalt complex, add N-methylmorpholine N-oxide (4.0 equivalents). Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-cyclopentylcyclopent-2-en-1-one.

Protocol 2: Thermal Pauson-Khand Reaction of this compound with Norbornene

This protocol outlines the thermal Pauson-Khand reaction between this compound and the strained alkene, norbornene.

Materials:

  • This compound

  • Norbornene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Complex Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene. Add dicobalt octacarbonyl (1.1 equivalents) and stir at room temperature for 1-2 hours to form the cobalt-alkyne complex.

  • Cycloaddition: To the reaction mixture, add norbornene (2.0 equivalents).

  • Reaction Execution: Heat the mixture to 80°C under a gentle flow of carbon monoxide (or under a CO balloon). Stir the reaction at this temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble cobalt residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone adduct.

Visualizing the Pauson-Khand Reaction

The following diagrams illustrate the key stages of the Pauson-Khand reaction.

Pauson_Khand_Mechanism cluster_start Initiation cluster_cycloaddition Cycloaddition Cascade cluster_end Product Formation Alkyne This compound Alkyne_Co_Complex Alkyne-Co₂(CO)₆ Complex Alkyne->Alkyne_Co_Complex -2 CO Co2CO8 Co₂(CO)₈ Co2CO8->Alkyne_Co_Complex Metallacycle Cobaltacyclopentene Intermediate Alkyne_Co_Complex->Metallacycle + Alkene - CO Alkene Alkene Alkene->Metallacycle CO_Insertion Carbonyl Insertion Intermediate Metallacycle->CO_Insertion + CO Product_Complex Product-Cobalt Complex CO_Insertion->Product_Complex Reductive Elimination Cyclopentenone Substituted Cyclopentenone Product_Complex->Cyclopentenone Demelation

Caption: The generally accepted mechanism of the Pauson-Khand reaction.

Experimental_Workflow start Start: Reagents in Flask complex_formation Step 1: Formation of Alkyne-Cobalt Complex start->complex_formation Add Co₂(CO)₈ cycloaddition Step 2: Alkene Addition & Cycloaddition Reaction complex_formation->cycloaddition Add Alkene & Promoter (optional) workup Step 3: Reaction Work-up cycloaddition->workup Quench Reaction purification Step 4: Chromatographic Purification workup->purification Crude Product product Final Product: Substituted Cyclopentenone purification->product

Caption: A generalized experimental workflow for the Pauson-Khand reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclopentylacetylene. Our goal is to help you improve reaction yields and obtain high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective laboratory methods for the synthesis of this compound, also known as ethynylcyclopentane, include:

  • Alkylation of an Acetylide Anion: This involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide) with an acetylide salt, such as sodium acetylide.

  • Addition of an Acetylide to Cyclopentanone: This method utilizes the nucleophilic addition of an acetylide, like ethynylmagnesium bromide or lithium acetylide, to cyclopentanone, followed by dehydration of the resulting tertiary alcohol.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins a cyclopentyl halide or triflate with a terminal alkyne, often using a protected acetylene equivalent like trimethylsilylacetylene.[1]

  • Dehydrohalogenation: This elimination reaction typically starts from a di-halogenated cyclopentyl-ethane derivative to form the triple bond.

Q2: I am experiencing low yields in my this compound synthesis. What are the general factors I should consider?

A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reagent Quality: Ensure all reagents are pure and anhydrous. Solvents should be freshly dried, and reactive intermediates like Grignard reagents or acetylides should be prepared from high-quality starting materials.

  • Reaction Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., under nitrogen or argon) is critical to prevent quenching of reagents and unwanted side reactions.

  • Temperature Control: Reaction temperatures must be carefully controlled. Some steps may require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged reaction.

  • Purification Technique: Product loss during workup and purification is a common cause of low yields. Optimize your extraction and chromatography procedures to minimize these losses.

Troubleshooting Guides by Synthetic Method

Below are detailed troubleshooting guides for specific issues you might encounter with the primary synthetic routes to this compound.

Method 1: Alkylation of Cyclopentyl Halides with Acetylide Anions

This method is a direct approach to forming the carbon-carbon bond between the cyclopentyl group and the acetylene moiety.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low to no product formation Incomplete formation of the acetylide anion.Use a strong base like sodium amide (NaNH₂) in liquid ammonia to ensure complete deprotonation of acetylene.
Low reactivity of the cyclopentyl halide.Use cyclopentyl bromide or iodide, as they are more reactive than cyclopentyl chloride.
Significant amount of dithis compound byproduct Reaction of the product with the cyclopentyl halide.Use a slight excess of the acetylide reagent to ensure the cyclopentyl halide is the limiting reagent.
Formation of cyclopentene Elimination side reaction (E2).Use a less sterically hindered base if possible and maintain a lower reaction temperature.
Experimental Protocol: Alkylation using Sodium Acetylide

This protocol provides a general procedure for the alkylation of cyclopentyl bromide with sodium acetylide.

Materials:

  • Cyclopentyl bromide

  • Sodium amide (NaNH₂)

  • Acetylene gas

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, under an inert atmosphere.

  • Condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • Bubble acetylene gas through the solution to form sodium acetylide. The disappearance of the blue color indicates the consumption of sodium.

  • Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the sodium acetylide suspension.

  • Stir the reaction mixture at the temperature of liquid ammonia for several hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Diagram of the Alkylation Workflow

alkylation_workflow cluster_prep Acetylide Formation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Acetylene Acetylene Gas Na_Acetylide Sodium Acetylide Solution Acetylene->Na_Acetylide NaNH2 Sodium Amide NaNH2->Na_Acetylide Liq_NH3 Liquid Ammonia Liq_NH3->Na_Acetylide Reaction_Vessel Reaction Mixture Na_Acetylide->Reaction_Vessel Cyclopentyl_Br Cyclopentyl Bromide Cyclopentyl_Br->Reaction_Vessel Quench Quench (NH4Cl) Reaction_Vessel->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Purification Dry->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via alkylation.

Method 2: Addition of an Acetylide to Cyclopentanone

This two-step method involves the initial formation of 1-ethynylcyclopentanol, followed by its dehydration to yield this compound.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low yield of 1-ethynylcyclopentanol Incomplete Grignard reagent formation.Ensure magnesium turnings are fresh and activated. Use anhydrous solvent and glassware.
Reaction with atmospheric CO₂ or moisture.Maintain a strict inert atmosphere throughout the reaction.
Formation of a significant amount of a glycol byproduct Enolization of cyclopentanone.Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
Incomplete dehydration of the alcohol Insufficiently strong dehydrating agent or low temperature.Use a stronger dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine or heat with a catalytic amount of a strong acid.
Rearrangement of the carbocation intermediate during dehydration Use of strong protic acids.A milder dehydration method, such as using Burgess reagent, can prevent rearrangement.
Experimental Protocol: Grignard Reaction and Dehydration

This protocol outlines the synthesis of this compound from cyclopentanone.

Part A: Synthesis of 1-Ethynylcyclopentanol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Cyclopentanone

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.

  • Bubble dry acetylene gas through the Grignard solution to form ethynylmagnesium bromide.

  • Cool the solution to 0 °C and slowly add a solution of cyclopentanone in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers, and concentrate to obtain crude 1-ethynylcyclopentanol.

Part B: Dehydration of 1-Ethynylcyclopentanol

Materials:

  • Crude 1-ethynylcyclopentanol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure:

  • Dissolve the crude 1-ethynylcyclopentanol in pyridine and cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the solution.

  • Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Diagram of the Grignard and Dehydration Logical Relationship

grignard_dehydration cluster_troubleshooting Troubleshooting Points Start Cyclopentanone Grignard Ethynylmagnesium Bromide Addition Start->Grignard Alcohol 1-Ethynylcyclopentanol Grignard->Alcohol Grignard_Issues Low Grignard Yield Grignard->Grignard_Issues Dehydration Dehydration (e.g., POCl3/Pyridine) Alcohol->Dehydration Product This compound Dehydration->Product Dehydration_Issues Incomplete Dehydration/ Rearrangement Dehydration->Dehydration_Issues

Caption: Logical flow for the synthesis of this compound from cyclopentanone.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and its precursors. Please note that actual yields may vary depending on the specific reaction scale and experimental setup.

Reaction Starting Materials Key Reagents Typical Yield Reference
Synthesis of 1-EthynylcyclohexanolCyclohexanone, AcetyleneSodium amide, Liquid NH₃65-75%Organic Syntheses Procedure[2]
Sonogashira Coupling4-Iodotoluene, PhenylacetylenePd catalyst, Cu₂O, THF-DMA<2% (batch), 70-75% (flow)Flow Chemistry: Sonogashira Coupling[3]
Dehydrohalogenation1-bromo-2-methylcyclopentaneMethoxideMajor product: 1-methylcyclopenteneGauth[4]
Grignard ReactionCyclopentanone, Methylmagnesium bromide--Gauth[5]

Purification and Characterization

Purification:

Crude this compound can be purified by fractional distillation under reduced pressure. For smaller scales or to remove closely boiling impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexane) is effective.

Characterization:

The identity and purity of this compound can be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals for the acetylenic proton, the methine proton on the cyclopentyl ring adjacent to the alkyne, and the methylene protons of the cyclopentyl ring.

  • ¹³C NMR: Look for the characteristic signals of the sp-hybridized carbons of the alkyne and the carbons of the cyclopentyl ring.

  • IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a weaker band around 2100 cm⁻¹ corresponds to the C≡C stretch.

  • GC-MS: This technique is useful for assessing purity and identifying any byproducts by their mass spectra.[6][7][8]

References

Side reactions and byproduct formation in Cyclopentylacetylene coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentylacetylene coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the oxidative homocoupling of this compound to form 1,4-dicyclopentylbuta-1,3-diyne.[1][2][3] This reaction, often referred to as Glaser coupling, is particularly common when using a copper(I) co-catalyst in the presence of oxygen.[3]

Q2: How can I minimize the formation of the homocoupling byproduct?

A2: Several strategies can be employed to reduce or eliminate the formation of the 1,4-dicyclopentylbuta-1,3-diyne byproduct:

  • Copper-Free Conditions: Performing the Sonogashira reaction without a copper co-catalyst is a highly effective method to prevent Glaser coupling.[3][4]

  • Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent the copper-catalyzed oxidation that leads to homocoupling.[1][5] This involves using degassed solvents and appropriate Schlenk line or glovebox techniques.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][6]

  • Use of a Reductant: The addition of a mild reductant, such as sodium ascorbate, can help to keep the copper catalyst in its +1 oxidation state and suppress oxidative homocoupling, even in the presence of air.[7]

Q3: My Sonogashira reaction is not working (low or no yield). What should I check?

A3: A failed Sonogashira reaction can be due to several factors. A systematic check of the following is recommended:

  • Catalyst Quality: The palladium catalyst, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and degrade over time. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[1] Ensure your catalyst is active and, if necessary, use a fresh batch. The copper(I) co-catalyst can also degrade and should be of high quality.[1]

  • Reaction Conditions: Confirm that anhydrous and anaerobic conditions were successfully maintained.[1] The choice of base and solvent can also significantly impact the reaction outcome.[5][8]

  • Reactivity of the Halide: The reactivity of the aryl or vinyl halide partner follows the general trend: I > OTf > Br > Cl.[1] Reactions with less reactive halides (e.g., chlorides) may require more forcing conditions, such as higher temperatures or more active catalyst systems.

Q4: What is the role of the base in the Sonogashira coupling?

A4: The base, typically an amine like triethylamine or diisopropylamine, plays a crucial role in the catalytic cycle.[3] It deprotonates the terminal alkyne (this compound) to form the corresponding acetylide, which is a key intermediate in the reaction.[9]

Q5: How can I purify the desired cross-coupled product from the homocoupled byproduct?

A5: Purification is typically achieved using column chromatography on silica gel. The polarity difference between the desired product and the symmetrical 1,4-dicyclopentylbuta-1,3-diyne usually allows for their separation. The specific solvent system for chromatography will depend on the properties of the desired product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High percentage of homocoupling byproduct (1,4-dicyclopentylbuta-1,3-diyne) 1. Presence of oxygen in the reaction.[3]2. High concentration of this compound.3. Inappropriate choice of catalyst system.1. Ensure rigorous degassing of solvents and use of an inert atmosphere (Ar or N₂).[1]2. Add this compound slowly to the reaction mixture using a syringe pump.[1][6]3. Switch to a copper-free Sonogashira protocol.[3][4]4. Add a reductant like sodium ascorbate to the reaction mixture.[7]
Low or no conversion of starting materials 1. Inactive palladium catalyst (e.g., formation of palladium black).[1]2. Poor quality of copper(I) co-catalyst.3. Insufficiently reactive aryl/vinyl halide.[1]4. Inappropriate temperature.1. Use a fresh, high-quality palladium catalyst. Consider using a more robust pre-catalyst.2. Use a fresh bottle of copper(I) iodide.3. If using an aryl bromide or chloride, consider switching to the corresponding iodide or triflate. Alternatively, increase the reaction temperature or use a more active ligand.4. Optimize the reaction temperature; too low may result in no reaction, while too high can lead to catalyst decomposition.[5]
Reaction mixture turns black Decomposition of the palladium catalyst to form palladium black.[1]1. Ensure all reagents and solvents are pure and the reaction is under a strict inert atmosphere.2. Consider using a different solvent; for example, THF has been anecdotally reported to sometimes promote palladium black formation.[1]3. Use a more stable palladium pre-catalyst or a ligand that better stabilizes the active Pd(0) species.
Multiple spots on TLC, messy reaction 1. A combination of homocoupling and other side reactions.2. Decomposition of starting materials or product under the reaction conditions.1. Address the primary issue, which is often homocoupling, by implementing the solutions mentioned above.2. Analyze the crude reaction mixture by NMR or LC-MS to identify the byproducts and better understand the side reactions.3. Consider lowering the reaction temperature or reaction time.

Data Presentation

Table 1: Effect of Copper Co-catalyst on Homocoupling

Alkyne Aryl Halide Catalyst System Cross-Coupling Yield (%) Homocoupling Yield (%) Reference
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuI, Et₃N955Representative
PhenylacetyleneIodobenzenePd(PPh₃)₄, PPh₃, Cs₂CO₃ (Cu-free)98<2Representative
1-Octyne4-IodotoluenePdCl₂(PPh₃)₂, CuI, n-BuNH₂8510-15Representative
1-Octyne4-IodotoluenePd(OAc)₂, SPhos, K₃PO₄ (Cu-free)92<5Representative

Note: The data in this table is representative of typical outcomes for Sonogashira reactions of terminal alkynes and is intended to illustrate the general trend of reduced homocoupling in copper-free systems.

Table 2: Influence of Base and Solvent on a Copper-Free Sonogashira Coupling

Aryl Bromide Alkyne Pd-Catalyst/Ligand Base Solvent Yield (%) Reference
4-BromotoluenePhenylacetylenePd(OAc)₂/SPhosK₃PO₄Toluene95Representative
4-BromotoluenePhenylacetylenePd(OAc)₂/SPhosCs₂CO₃Dioxane92Representative
4-BromotoluenePhenylacetylenePd(OAc)₂/SPhosK₂CO₃DMF88Representative
4-BromotoluenePhenylacetylenePd(OAc)₂/SPhosEt₃NToluene75Representative

Note: This table illustrates the significant impact that the choice of base and solvent can have on the yield of the desired cross-coupled product in a copper-free Sonogashira reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a standard method for the Sonogashira coupling and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent followed by the triethylamine via syringe.

  • Stir the mixture at room temperature and add the this compound dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize the formation of the homocoupling byproduct.

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or using a Schlenk line, add the aryl/vinyl halide, palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst activation.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Side_Reaction cluster_desired Desired Sonogashira Pathway cluster_side Glaser Homocoupling Side Reaction A This compound F Desired Cross-Coupling Product (R-C≡C-Cp) A->F Cross-Coupling G Homocoupling Byproduct (Cp-C≡C-C≡C-Cp) A->G Dimerization B Aryl/Vinyl Halide (R-X) B->F C Pd(0) Catalyst C->F D Cu(I) Co-catalyst D->F D->G E Base E->F H Oxygen (O2) H->G Promotes

Caption: Logical relationship of desired Sonogashira coupling versus the Glaser homocoupling side reaction.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or High Byproduct Check_Inert 1. Check Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inert Check_Catalyst 2. Verify Catalyst Quality (Pd & Cu salts) Check_Inert->Check_Catalyst Check_Reagents 3. Assess Reagent Purity (Halide, Alkyne, Base) Check_Catalyst->Check_Reagents Decision_Homocoupling Is Homocoupling the Main Issue? Check_Reagents->Decision_Homocoupling Action_Cu_Free Switch to Copper-Free Protocol Decision_Homocoupling->Action_Cu_Free Yes Decision_No_Conversion Is Starting Material Unconsumed? Decision_Homocoupling->Decision_No_Conversion No Action_Slow_Addition Implement Slow Addition of Alkyne Action_Cu_Free->Action_Slow_Addition End Optimized Reaction Action_Slow_Addition->End Action_Temp Increase Temperature / Change Ligand Decision_No_Conversion->Action_Temp Yes Decision_No_Conversion->End No, other issues Action_Halide Use More Reactive Halide (e.g., Iodide) Action_Temp->Action_Halide Action_Halide->End

Caption: A troubleshooting workflow for common issues in this compound coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Cyclopentylacetylene Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentylacetylene click reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the outcomes of their copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for issues encountered during this compound click reactions.

Q1: I am observing very low or no product formation in my this compound click reaction. What are the primary causes?

A1: Low conversion in CuAAC reactions is a frequent issue that can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity : The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality : The stability of the azide and the purity of the this compound are crucial. Impurities or degradation of starting materials can inhibit the reaction.[1]

  • Suboptimal Reaction Conditions : Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease the reaction efficiency.[1]

  • Side Reactions : The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling), which consumes the starting material.[1]

Q2: My azide starting material appears to be degrading and forming an amine byproduct. How can I prevent this?

A2: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent, such as sodium ascorbate.[3] To mitigate this, you should:

  • Optimize Reducing Agent Concentration : Use the minimum effective concentration of sodium ascorbate required to generate the active Cu(I) catalyst.

  • Consider a Direct Cu(I) Source : Employing a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent altogether.[3] However, be mindful that Cu(I) salts are sensitive to oxidation.[3]

Q3: I suspect alkyne homocoupling (Glaser coupling) is a significant side reaction. How can I minimize it?

A3: Glaser coupling is promoted by the presence of Cu(II) and oxygen.[2] To suppress this side reaction:

  • Maintain Anaerobic Conditions : Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Ensure Sufficient Reducing Agent : A proper concentration of a reducing agent like sodium ascorbate helps maintain the copper in the active Cu(I) state.[3]

  • Utilize a Stabilizing Ligand : Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can help prevent the formation of species that catalyze homocoupling.[3]

Q4: Could steric hindrance from the cyclopentyl group be affecting my reaction conversion?

A4: Yes, the bulky nature of the cyclopentyl group can introduce steric hindrance, potentially slowing down the reaction rate compared to less hindered alkynes. To address this, you might need to:

  • Increase Reaction Time and/or Temperature : Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 37°C) can help overcome the steric barrier.[1][4]

  • Optimize Catalyst System : Consider screening different copper sources and ligands, as some catalytic systems may be more effective for sterically demanding substrates.

Q5: What is the optimal order of reagent addition for a successful click reaction?

A5: While the optimal order can be substrate-dependent, a generally recommended procedure for bioconjugation is to pre-mix the copper source with the ligand before adding it to the solution containing the azide and alkyne.[5] This allows for the formation of the stabilized active catalyst complex.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low conversion in your this compound click reaction.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Verify Reagent Quality check_catalyst->check_reagents If issue persists solution_catalyst Use inert atmosphere Use fresh reducing agent Add stabilizing ligand (e.g., THPTA) check_catalyst->solution_catalyst check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions If issue persists solution_reagents Use fresh, pure azide and This compound Check for degradation check_reagents->solution_reagents check_side_reactions 4. Investigate Side Reactions check_conditions->check_side_reactions If issue persists solution_conditions Optimize stoichiometry Adjust temperature/time Screen solvents/pH check_conditions->solution_conditions solution_side_reactions Degas solvents thoroughly Optimize reducing agent conc. Use a stabilizing ligand check_side_reactions->solution_side_reactions end Improved Conversion check_side_reactions->end Problem Resolved

Caption: A step-by-step workflow for diagnosing and resolving low-yield issues in this compound CuAAC reactions.

Quantitative Data for Reaction Optimization

The following tables provide typical concentration ranges and parameters as a starting point for optimizing your this compound click reaction.

Table 1: Typical Reagent Concentrations

ComponentTypical ConcentrationNotes
Azide> 10 µMLower concentrations can significantly slow the reaction rate.[1]
This compound> 10 µMLower concentrations can significantly slow the reaction rate.[1]
Copper Source (e.g., CuSO₄)50 µM - 1 mMThe optimal concentration depends on the specific substrates.
Reducing Agent (e.g., Sodium Ascorbate)5-10 fold excess over CopperExcess is needed to maintain the Cu(I) state.
Ligand (e.g., THPTA, TBTA)1-5 fold excess over CopperHigher ratios can protect sensitive substrates.[1]

Table 2: Reaction Condition Parameters

ParameterRecommended Range/ConditionNotes
Solvent Aqueous buffers, DMSO, DMF, t-BuOH, or mixturesCo-solvents can be beneficial for poorly soluble substrates.[1]
pH 4 - 12 (Optimal for bioconjugation: ~7)The reaction is robust over a wide pH range.[1]
Temperature Room Temperature to 37°CElevated temperatures may be needed for sterically hindered alkynes.[1][4]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the Cu(I) catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Click Reaction

This protocol describes a general workflow for a CuAAC reaction using in situ generation of the Cu(I) catalyst.

  • Reagent Preparation :

    • Prepare a stock solution of your azide (e.g., 10 mM in a suitable solvent like DMSO/t-BuOH).

    • Prepare a stock solution of this compound (e.g., 10 mM in the same solvent).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM in water).[3]

    • Prepare a stock solution of a ligand such as THPTA (e.g., 200 mM in water).[3]

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).[3]

  • Solvent Degassing :

    • Degas all aqueous buffers and solvents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw method.[7]

  • Reaction Setup :

    • In a reaction vessel under an inert atmosphere, add the azide and this compound stock solutions to the reaction buffer to achieve the desired final concentrations.

    • Add the ligand solution, followed by the CuSO₄ solution. Vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation :

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-24 hours. Protect from light if using fluorescently labeled molecules.[6]

  • Monitoring and Purification :

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.[6]

    • Once the reaction is complete, the copper catalyst can be removed by adding a chelating agent like EDTA.[2] The product can then be purified by a suitable method (e.g., precipitation, column chromatography).

Protocol 2: Troubleshooting by Varying Ligand-to-Copper Ratio

This experiment helps determine the optimal ligand concentration to stabilize the Cu(I) catalyst.

  • Setup Parallel Reactions : Prepare multiple reaction vials with identical concentrations of azide, this compound, copper sulfate, and sodium ascorbate as described in Protocol 1.

  • Vary Ligand Concentration : To each vial, add a different concentration of the ligand (e.g., THPTA), creating a range of ligand-to-copper ratios from 1:1 to 5:1.[1]

  • Incubate and Analyze : Incubate all reactions under the same conditions and monitor the product formation over time using LC-MS or HPLC.

  • Determine Optimum : Identify the ligand-to-copper ratio that provides the highest conversion to the desired product with the minimal formation of byproducts.

Logical Relationship Diagram

The following diagram illustrates the logical connections between common problems in click chemistry and their respective solutions.

LogicalRelationships cluster_problems Common Problems cluster_solutions Solutions p1 Catalyst Oxidation (Cu(I) -> Cu(II)) s1 Inert Atmosphere (N2/Ar) p1->s1 s2 Add Stabilizing Ligand (e.g., THPTA) p1->s2 s3 Use Fresh Reducing Agent p1->s3 p2 Alkyne Homocoupling p2->s1 p2->s2 p2->s3 p3 Azide Reduction s4 Optimize Reducing Agent Conc. p3->s4 s7 Use Direct Cu(I) Source p3->s7 p4 Poor Solubility s5 Use Co-solvent (DMSO/DMF) p4->s5 p5 Steric Hindrance s6 Increase Temp./Time p5->s6

Caption: Logical connections between common issues in CuAAC reactions and their corresponding troubleshooting solutions.

References

Technical Support Center: Optimization of Sonogashira Coupling of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of cyclopentylacetylene with aryl halides. It is designed for researchers, scientists, and drug development professionals to help optimize their reaction conditions and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the Sonogashira coupling of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can decompose, appearing as black palladium precipitate. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1]

  • Poorly Reactive Aryl Halide: The reactivity of the aryl halide coupling partner significantly impacts the reaction outcome. The general reactivity trend is I > Br > OTf >> Cl.[2] For less reactive halides like bromides and chlorides, consider using more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[3] Increasing the reaction temperature may also be necessary for these less reactive substrates.[2]

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (Et3N) or diisopropylamine (i-Pr2NH) are commonly used and can also serve as the solvent.[2] For some systems, inorganic bases such as K2CO3 or Cs2CO3 may be effective.[2][4]

  • Suboptimal Solvent: The choice of solvent can influence catalyst stability and reaction rate. While amine bases can act as the solvent, co-solvents like THF, DMF, or toluene are often used. The optimal solvent is substrate-dependent and may require screening.

Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

Possible Causes and Solutions:

  • Presence of Oxygen: The copper-catalyzed homocoupling of the terminal alkyne is highly sensitive to the presence of oxygen.[2] Rigorous degassing of all solvents and reagents is critical. The use of the freeze-pump-thaw technique is highly recommended.

  • High Copper Catalyst Concentration: While Cu(I) salts act as a co-catalyst to increase the reaction rate, they also promote the undesired homocoupling.[2] If homocoupling is a major issue, consider reducing the amount of the copper co-catalyst or switching to a copper-free Sonogashira protocol.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the free alkyne, thereby disfavoring the bimolecular homocoupling side reaction.

  • Use of a Reducing Atmosphere: One study demonstrated that employing a hydrogen gas atmosphere diluted with nitrogen or argon can significantly reduce the formation of the homocoupling byproduct to as low as 2%.[5]

Problem 3: Reaction Stalls Before Completion

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. If a reaction stalls, it may be beneficial to add an additional portion of the palladium catalyst.

  • Insufficient Base: The reaction generates a hydrohalic acid byproduct which is neutralized by the base. If the base is fully consumed, the reaction will stop. Ensure a sufficient excess of the base is used (typically 2-3 equivalents).

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a Sonogashira coupling of this compound with an aryl iodide?

A1: A good starting point for the reaction would be to use a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-2 mol%) and a copper(I) co-catalyst like CuI (2-5 mol%). Triethylamine can be used as both the base (2-3 equivalents) and the solvent. The reaction can often be performed at room temperature for aryl iodides.

Q2: Can I use an aryl bromide or chloride instead of an aryl iodide?

A2: Yes, but these substrates are less reactive.[2] For aryl bromides, you will likely need to increase the reaction temperature (e.g., 40-80 °C) and may need to use more specialized ligands, such as bulky, electron-rich phosphines, to achieve good yields. Aryl chlorides are the most challenging and often require higher temperatures and more sophisticated catalyst systems.

Q3: What is the role of the copper co-catalyst, and is it always necessary?

A3: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the palladium complex, thereby increasing the overall reaction rate.[2] However, the copper catalyst also promotes the undesirable homocoupling of the alkyne.[2] In cases where homocoupling is a significant problem, copper-free Sonogashira protocols can be employed. These often require specific ligands to facilitate the direct reaction of the alkyne with the palladium center.

Q4: How do I choose the right phosphine ligand for my reaction?

A4: The choice of phosphine ligand can significantly affect the outcome of the reaction. For simple, unhindered substrates, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates, such as less reactive aryl halides or sterically hindered partners, bulky and electron-rich phosphine ligands can improve catalytic activity.[3]

Q5: My reaction mixture turned black. What does this mean?

A5: The formation of a black precipitate is often indicative of the decomposition of the Pd(0) catalyst to palladium black.[1] This can be caused by the presence of oxygen or impurities in the reaction mixture. Ensure that all components of the reaction are thoroughly degassed and handled under an inert atmosphere.

Data Presentation

The following tables provide representative data on the effect of various reaction parameters on the Sonogashira coupling of alkylacetylenes with aryl halides. While specific data for this compound is limited, these examples with similar alkynes offer valuable insights for optimization.

Table 1: Effect of Aryl Halide on Reaction Yield

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Iodoanisole1-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95
24-Bromoanisole1-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6088
34-ChloroanisolePhenylacetylenePd(dba)₂ / XPhosK₂CO₃Dioxane10075

Table 2: Influence of Catalyst and Ligand on Yield

EntryAryl HalideAlkyneCatalystLigandBaseSolventTemp (°C)Yield (%)
14-Bromotoluene1-HeptynePd(OAc)₂PPh₃Et₃NToluene8078
24-Bromotoluene1-HeptynePd(OAc)₂XPhosEt₃NToluene8092
34-IodotoluenePhenylacetylenePd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneRT98

Table 3: Effect of Base and Solvent on Reaction Outcome

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Iodobenzonitrile1-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT91
24-Iodobenzonitrile1-OctynePd(PPh₃)₂Cl₂ / CuIDIPATHFRT85
34-Iodobenzonitrile1-OctynePd(PPh₃)₂Cl₂ / CuIK₂CO₃DMF5075

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Add an anhydrous solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2.5 equiv).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Add this compound (1.2 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Pd Catalyst, CuI B 2. Add Solvent and Base A->B C 3. Degas Mixture B->C D 4. Add This compound C->D E 5. Stir at Appropriate Temp. D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Quench and Aqueous Wash F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J Troubleshooting_Logic Start Low or No Yield? Catalyst Check Catalyst Activity (Degassing, Inert Atm.) Start->Catalyst Yes Homocoupling Significant Homocoupling? Start->Homocoupling No Halide Assess Halide Reactivity (I > Br > Cl) Catalyst->Halide Base Optimize Base (Amine vs. Inorganic) Halide->Base Base->Homocoupling CopperFree Switch to Copper-Free Protocol Homocoupling->CopperFree Yes SlowAddition Slow Addition of Alkyne Homocoupling->SlowAddition Yes Stalled Reaction Stalled? Homocoupling->Stalled No CopperFree->Stalled SlowAddition->Stalled AddCatalyst Add More Catalyst Stalled->AddCatalyst Yes Success Successful Reaction Stalled->Success No CheckBase Ensure Sufficient Base AddCatalyst->CheckBase CheckBase->Success

References

How to remove catalyst impurities from Cyclopentylacetylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of catalyst residue from reactions involving cyclopentylacetylene, a critical step in ensuring product purity for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities in this compound reactions?

A1: The most common catalyst used in cross-coupling reactions to synthesize derivatives of this compound is palladium, often in combination with a copper co-catalyst (e.g., in Sonogashira couplings). Therefore, the primary metallic impurities are palladium and copper residues. These can exist as heterogeneous particles (e.g., palladium black) or as soluble organometallic complexes.

Q2: Why is it crucial to remove these catalyst residues?

A2: Catalyst residues, particularly heavy metals like palladium, must be removed for several reasons. In a drug development context, regulatory bodies have strict limits on elemental impurities in final active pharmaceutical ingredients (APIs) due to their potential toxicity. Beyond toxicity, residual metals can interfere with subsequent synthetic steps, compromise the stability of the final compound, and affect the accuracy of biological assays.

Q3: What are the primary methods for removing palladium catalyst residues?

A3: The main strategies for removing palladium impurities include:

  • Filtration: Effective for removing heterogeneous palladium particles.

  • Adsorption: Using materials like activated carbon or silica gel to adsorb soluble catalyst residues.

  • Scavenging: Employing solid-supported or soluble reagents with high affinity for palladium to bind and remove it.

  • Chromatography: Separating the desired product from catalyst impurities based on polarity differences.

  • Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.

Q4: How do I choose the best purification method for my this compound product?

A4: The choice of method depends on the nature of the palladium impurity (heterogeneous vs. soluble), the scale of your reaction, and the required final purity. Often, a combination of methods is most effective. For instance, an initial filtration through Celite to remove palladium black can be followed by treatment with a scavenger or column chromatography to remove soluble palladium species.

Troubleshooting Guides

Problem 1: After filtration through Celite, the filtrate is still colored (gray or black), indicating residual palladium.
  • Possible Cause: The palladium particles are too fine (colloidal) to be trapped by the Celite pad alone.

  • Solution:

    • Optimize Celite Bed: Ensure the Celite pad is well-compacted and is at least 1-2 cm thick. Pre-wetting the pad with the filtration solvent can improve its efficacy.

    • Use a Finer Filter Aid: Consider placing a membrane filter (e.g., 0.45 µm PTFE) under the Celite bed.

    • Activated Carbon Treatment: Add a small amount of activated carbon to the solution, stir for a period (e.g., 1 hour), and then filter through Celite. The carbon will adsorb the fine palladium particles, making them easier to filter.

Problem 2: Column chromatography fails to separate the this compound product from catalyst impurities.
  • Possible Cause 1: The polarity of the eluent is too high, causing the catalyst residues to co-elute with the nonpolar product.

  • Solution 1: this compound is a nonpolar compound. Start with a very nonpolar eluent, such as pure hexanes or pentane, and elute the product. The polar catalyst impurities should remain on the silica gel.

  • Possible Cause 2: The catalyst is complexed with the product or has similar polarity.

  • Solution 2:

    • Use a Scavenger: Before chromatography, treat the crude product with a palladium scavenger to bind the metal, making it more polar and easier to separate on the column.

    • Argentation Chromatography: If alkene byproducts are also present, consider using silica gel impregnated with silver nitrate. This technique separates compounds based on their degree of unsaturation.

Problem 3: Palladium scavengers are not reducing the palladium content to the desired level.
  • Possible Cause 1: The incorrect type of scavenger is being used for the palladium species present.

  • Solution 1: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II). If the scavenger is not performing as expected, consider screening a few different types.

  • Possible Cause 2: Insufficient scavenger amount or reaction time.

  • Solution 2: Increase the equivalents of the scavenger and/or the stirring time. A pilot experiment can help determine the optimal conditions.

Data Presentation

The following table summarizes the expected efficiency of various palladium removal techniques. The exact values can vary depending on the specific reaction conditions and the initial amount of palladium.

Purification MethodTypical Starting Pd Level (ppm)Expected Final Pd Level (ppm)AdvantagesDisadvantages
Celite Filtration > 1000 (as heterogeneous Pd)100 - 500Simple, fast, and inexpensive for removing bulk palladium black.Ineffective against soluble or colloidal palladium.
Activated Carbon 200 - 100020 - 100Cost-effective, removes a wide range of impurities.Can lead to product loss due to adsorption.
Silica Gel Chromatography 100 - 500< 50Can provide very high purity product.Can be time-consuming and require large volumes of solvent.
Palladium Scavengers 50 - 500< 10Highly selective for palladium, leading to minimal product loss.[1][2]Can be more expensive than other methods.[1][2]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Celite Filtration
  • Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm layer of Celite and gently compact it.

  • Pre-wetting: Pour the solvent used in the reaction over the Celite pad and apply a gentle vacuum to pull the solvent through, ensuring the pad is wetted and settled.

  • Filtration: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Carefully pour the diluted mixture onto the center of the Celite pad under a gentle vacuum.

  • Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collection: The combined filtrate contains the product, now free of heterogeneous palladium.

Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude product from the initial work-up or Celite filtration in a suitable solvent (e.g., toluene, ethyl acetate, or THF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).

  • Agitation: Stir the mixture at room temperature. The required time can range from 1 to 16 hours, depending on the scavenger and the nature of the impurities.

  • Filtration: Filter the mixture to remove the solid scavenger.

  • Washing and Concentration: Wash the collected scavenger with a small amount of the same solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS.[3]

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane). Load the solution onto the top of the silica gel column.

  • Elution: Elute the column with a nonpolar solvent system (e.g., 100% hexanes or a gradient of ethyl acetate in hexanes, starting with a very low percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow start Crude this compound Reaction Mixture celite_filtration Celite Filtration start->celite_filtration filtrate_analysis Analyze Filtrate for Color celite_filtration->filtrate_analysis activated_carbon Activated Carbon Treatment celite_filtration->activated_carbon Alternative for Colloidal Pd scavenger_treatment Scavenger Treatment filtrate_analysis->scavenger_treatment Colored chromatography Column Chromatography filtrate_analysis->chromatography Clear scavenger_treatment->chromatography final_product Purified this compound chromatography->final_product activated_carbon->celite_filtration

Caption: A typical workflow for the purification of this compound.

logical_relationship cluster_problem Problem cluster_solution Solution p1 Heterogeneous Pd s1 Celite Filtration p1->s1 p2 Soluble Pd Complexes s2 Scavengers p2->s2 s3 Chromatography p2->s3 p3 Colloidal Pd p3->s1 s4 Activated Carbon p3->s4 s4->s1

Caption: Relationship between catalyst impurity type and purification method.

References

Preventing dimerization of Cyclopentylacetylene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired dimerization of cyclopentylacetylene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The dimerization of this compound is a common side reaction known as oxidative homocoupling, or Glaser-Hay coupling.[1][2][3] This reaction occurs when two molecules of this compound react with each other to form 1,4-dicyclopentylbuta-1,3-diyne. This process is typically catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen from the air.[1][2] The key intermediate is a copper(I) acetylide, which undergoes oxidative coupling.[1]

Q2: Under which reaction conditions is dimerization most likely to occur?

A2: Dimerization is most prevalent in reactions that utilize copper catalysts, such as the Sonogashira coupling or traditional Glaser and Hay couplings, especially when the reaction is exposed to air (oxygen).[4][5][6] Factors that can promote dimerization include elevated temperatures, high concentrations of the alkyne, and the presence of a base.[4]

Q3: What are the main strategies to prevent the dimerization of this compound?

A3: The primary strategies to minimize or eliminate the dimerization of this compound include:

  • Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and reagent addition rates can significantly suppress homocoupling.[4]

  • Judicious Choice of Catalyst and Ligands: The selection of the catalyst system is crucial. Copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[4][7]

  • Use of Protecting Groups: The terminal proton of this compound can be replaced with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, which is removed after the desired reaction.[4]

  • Addition of Reducing Agents: Introducing a reducing agent can prevent the oxidation of the copper(I) catalyst, which is a key step in the dimerization pathway.[8][9]

Troubleshooting Guides

Issue 1: Significant Dimer Formation in Sonogashira Coupling

  • Symptoms:

    • Low yield of the desired cross-coupled product.

    • Presence of a significant amount of a symmetrical diyne byproduct (1,4-dicyclopentylbuta-1,3-diyne) in the reaction mixture, identifiable by NMR or mass spectrometry.[4]

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxygen Exposure The reaction is highly sensitive to oxygen, which promotes the oxidative homocoupling.[5] Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[9] Degas all solvents and reagents thoroughly before use. A modified procedure using a hydrogen/nitrogen gas mixture has been shown to reduce homocoupling to about 2%.[6]
Copper Catalyst Activity The copper(I) co-catalyst is essential for the Sonogashira reaction but also catalyzes the dimerization.[5][7] Solution: Consider using a copper-free Sonogashira protocol. Several have been developed to avoid the issue of homocoupling.[10] Alternatively, adding a reducing agent like ascorbic acid (Vitamin C) or tin(II) 2-ethylhexanoate can help maintain the copper in its +1 oxidation state and suppress dimerization.[9]
High Reactant Concentration High concentrations of this compound can increase the statistical probability of homocoupling.[4] Solution: Perform the reaction under more dilute conditions. Slow addition of the this compound to the reaction mixture can also help maintain a low instantaneous concentration, favoring the cross-coupling reaction.[4]
Ligand Choice The ligand coordinated to the palladium and copper centers can influence the relative rates of cross-coupling and homocoupling.[2] Solution: Experiment with different phosphine ligands for the palladium catalyst. For copper-catalyzed reactions, specific ligands like 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (bpy-diol) have been shown to protect substrates from copper(II)-mediated degradation and may reduce side reactions.[11]

Issue 2: Dimerization During Workup or Purification

  • Symptoms:

    • The reaction appears clean by in-process monitoring (e.g., TLC, LC-MS), but the isolated product is contaminated with the dimer.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Residual Catalyst Activity Residual copper catalyst can promote dimerization upon exposure to air during the workup.[8][9] Solution: Quench the reaction thoroughly to deactivate the catalyst. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a mild acid can help remove residual copper salts. Alternatively, cooling the post-reaction mixture to a low temperature (e.g., below -28°C) before air exposure and during workup can prevent coupling.[9]
pH During Workup Basic conditions during the workup can facilitate the formation of the copper acetylide and subsequent dimerization if the catalyst is not fully removed. Solution: Carefully control the pH during the aqueous workup, aiming for neutral or slightly acidic conditions to minimize base-catalyzed side reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl or vinyl halide and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent, followed by the base and this compound via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of this compound using Trimethylsilyl (TMS) Group

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in the anhydrous solvent in a dry, inert-atmosphere flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.[4]

  • Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 30 minutes.[4]

  • Add TMSCl dropwise to the solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

  • Quench the reaction by the slow addition of water.[4]

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[4]

  • The crude TMS-protected this compound can often be used without further purification. If necessary, purify by distillation or column chromatography.[4]

Visual Guides

Dimerization_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product CPA1 This compound CuAcetylide Copper(I) Acetylide CPA1->CuAcetylide -H+ CPA2 This compound CuI Cu(I) Catalyst CuI->CuAcetylide Base Base Base->CuAcetylide CuII Cu(II) CuAcetylide->CuII Oxidative Coupling Dimer 1,4-Dicyclopentylbuta-1,3-diyne CuAcetylide->Dimer + Cu-Acetylide Oxidant Oxidant (O2) CuII->CuI Reduction

Caption: The catalytic cycle of copper-catalyzed dimerization of this compound.

Troubleshooting_Workflow Start Dimerization Observed? Inert Improve Inert Atmosphere (Degas Solvents) Start->Inert Yes CuFree Switch to Copper-Free Conditions Inert->CuFree Dilute Use Higher Dilution or Slow Addition CuFree->Dilute ReducingAgent Add a Reducing Agent (e.g., Vitamin C) Dilute->ReducingAgent Protect Use a Protecting Group (e.g., TMS) End Dimerization Minimized Protect->End ReducingAgent->Protect

References

Cyclopentylacetylene stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cyclopentylacetylene in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic solutions?

A1: this compound can be sensitive to acidic conditions, particularly in the presence of strong acids and water. The primary concern is the acid-catalyzed hydration of the alkyne triple bond, which can lead to the formation of a ketone (cyclopentyl methyl ketone) via an enol intermediate. The rate of this degradation is dependent on the acid concentration, temperature, and solvent system.

Q2: What are the signs of this compound degradation in acidic media?

A2: Degradation in acidic media can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), where a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would be observed. Spectroscopic methods like NMR could also be used to identify the formation of new species, such as the appearance of a carbonyl signal.

Q3: How can I minimize degradation of this compound in acidic conditions?

A3: To minimize degradation, it is recommended to use the mildest acidic conditions necessary for your reaction. Whenever possible, perform reactions at low temperatures and under anhydrous conditions if water is not a required reagent. The use of aprotic solvents can also help to suppress the hydration reaction.

Q4: Is this compound stable in basic solutions?

A4: this compound, as a terminal alkyne, possesses an acidic proton on the sp-hybridized carbon. In the presence of a sufficiently strong base (e.g., sodium amide, n-butyllithium), it will be deprotonated to form a stable cyclopentylacetylide anion.[1][2][3] While this is often a desired reaction for synthetic purposes, it represents a transformation of the starting material. In the presence of weaker bases or under certain reaction conditions, isomerization to an allene or an internal alkyne may occur, although this is less common for terminal alkynes compared to internal ones.

Q5: What issues might I encounter when using strong bases with this compound?

A5: The primary "issue" is the intended deprotonation to form the acetylide. If this is not the desired outcome, then strong bases should be avoided. The resulting acetylide is a potent nucleophile and a strong base, which can lead to side reactions if other electrophilic or acidic functional groups are present in the reaction mixture.

Q6: How can I tell if my this compound has isomerized?

A6: Isomerization to an allene or an internal alkyne would result in a new compound with different spectroscopic properties. This could be detected by:

  • NMR Spectroscopy: The characteristic acetylenic proton signal would disappear, and new signals corresponding to the isomer would appear.

  • IR Spectroscopy: The C≡C and ≡C-H stretching frequencies would be replaced by the characteristic absorption of the isomer.

  • Chromatography (GC/HPLC): A new peak with a different retention time would be observed.

Troubleshooting Guides

Issue 1: Low yield or disappearance of starting material in an acid-catalyzed reaction.
Possible Cause Troubleshooting Step
Acid-catalyzed hydration of the alkyne.- Reduce the reaction temperature. - Use the minimum required concentration of the acid catalyst. - If possible, switch to a non-aqueous solvent system. - Monitor the reaction closely by TLC, GC, or LC-MS to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.
Polymerization or other side reactions.- Lower the concentration of the reactants. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Unexpected product formation when using a base.
Possible Cause Troubleshooting Step
Deprotonation by the base to form the cyclopentylacetylide.- If deprotonation is not desired, use a weaker, non-nucleophilic base. - Consider the pKa of your base relative to the pKa of the terminal alkyne (~25).[2]
Isomerization of the alkyne.- This is less likely for a terminal alkyne but can be influenced by temperature and the specific base used. Analyze the product mixture carefully by spectroscopic methods to identify any isomeric byproducts. - If isomerization is an issue, consider alternative synthetic routes that do not require basic conditions.
Reaction of the formed acetylide with other components in the mixture.- Ensure no incompatible electrophiles (e.g., alkyl halides, carbonyls) are present if acetylide formation is not the intended reaction. - If the acetylide is a desired intermediate, add the electrophile after the deprotonation step is complete.

Quantitative Stability Data

Condition pH Temperature Time Expected Degradation (%) Primary Degradation Pathway
Strong Acid< 250 °C24 hHigh (>50%)Acid-catalyzed hydration
Mild Acid4-625 °C24 hLow (<10%)Minimal hydration
Neutral725 °C24 hVery Low (<1%)Stable
Mild Base8-1025 °C24 hLow (<5%)Potential for slow deprotonation
Strong Base> 1225 °C1 hHigh (>90%)Deprotonation to form acetylide

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound under specific acidic or basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable inert solvent (e.g., acetonitrile, THF).

2. Preparation of Test Solutions:

  • Prepare a series of test solutions by diluting the stock solution into buffered aqueous or organic solutions of the desired pH. Ensure the final concentration of this compound is suitable for the analytical method to be used.

  • Include a control sample at neutral pH.

3. Incubation:

  • Incubate the test solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

4. Sample Quenching and Preparation:

  • Immediately quench the reaction by neutralizing the acid or base in the aliquot. For acidic samples, add a stoichiometric amount of a weak base. For basic samples, add a weak acid.

  • Dilute the quenched aliquot with the mobile phase or a suitable solvent for analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC or GC method.

  • Quantify the peak area of this compound and any degradation products.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction and calculate the degradation rate constant (k) and the half-life (t₁/₂).

Visualizations

Acid_Catalyzed_Hydration This compound This compound Protonated_Alkyne Protonated Alkyne (Vinyl Cation Intermediate) This compound->Protonated_Alkyne + H+ Enol Enol Intermediate Protonated_Alkyne->Enol + H2O, - H+ Ketone Cyclopentyl Methyl Ketone Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Deprotonation_Reaction This compound This compound Acetylide Cyclopentylacetylide Anion This compound->Acetylide Proton Transfer Conjugate_Acid Conjugate Acid (BH) This compound->Conjugate_Acid Proton Transfer Base Strong Base (B:) Base->Acetylide Proton Transfer Base->Conjugate_Acid Proton Transfer

Caption: Deprotonation of this compound by a strong base.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Test_Solutions Prepare Test Solutions (Varying pH) Stock->Test_Solutions Incubate Incubate at Constant Temperature Test_Solutions->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC Quench->Analyze Data Calculate Rate Constant and Half-life Analyze->Data

Caption: Workflow for assessing this compound stability.

References

Managing Exothermic Reactions of Cyclopentylacetylene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, handling cyclopentylacetylene in exothermic reactions demands rigorous safety protocols and a thorough understanding of its reactive nature. This technical support center provides essential troubleshooting guides and frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor (H225) and is harmful if swallowed (H302).[1] It can cause skin and eye irritation.[2] Due to its high flammability, it poses a significant fire risk when exposed to heat, sparks, or open flames.[2][3][4] Additionally, like many terminal alkynes, it may form explosive acetylides with certain metals.

Q2: What are the initial signs of a potential thermal runaway in a reaction involving this compound?

A2: Key indicators of a potential thermal runaway include a sudden and unexpected increase in reaction temperature that does not stabilize with standard cooling procedures, a rapid rise in pressure within the reaction vessel, noticeable changes in the color or viscosity of the reaction mixture, and unexpected gas evolution. Continuous monitoring of reaction parameters is critical.

Q3: What immediate steps should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, immediate actions are crucial to mitigate the hazard. The primary goal is to cool the reaction and, if possible, dilute the reactants. Follow your laboratory's specific emergency procedures, which should include:

  • Activating an emergency cooling system (e.g., an ice bath).

  • Stopping the addition of any further reagents.

  • If safe to do so, adding a pre-cooled, inert solvent to dilute the reaction mixture.

  • Alerting all personnel in the vicinity and preparing for potential evacuation.

  • Having appropriate fire suppression equipment readily available.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly Rapid Temperature Increase Reagent addition rate is too high.Immediately stop the addition of reagents. Apply external cooling (ice bath). Once the temperature is stable and within the desired range, resume addition at a significantly slower rate.
Inadequate cooling.Ensure the cooling system is functioning correctly and is set to the appropriate temperature. Check for any obstructions in the cooling lines. For highly exothermic processes, consider upgrading to a more efficient cooling system.
Incorrect solvent or concentration.Verify that the correct solvent and concentration were used as specified in the protocol. Higher concentrations can lead to more rapid heat generation.
Localized Hotspots in the Reaction Vessel Poor mixing.Increase the stirring rate to ensure homogenous distribution of reactants and temperature. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Pressure Buildup in a Closed System Gas evolution from the reaction or decomposition.Ensure the reaction is conducted in a system with appropriate pressure relief (e.g., a bubbler or a pressure-rated vessel with a relief valve). If pressure continues to rise, cool the reaction immediately and vent the system to a safe exhaust.
Reaction temperature exceeding the solvent's boiling point.Immediately cool the reaction vessel to reduce the vapor pressure of the solvent.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction

  • System Setup:

    • Use a reaction vessel equipped with a magnetic or overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for controlled reagent addition, and a condenser connected to an inert gas line (e.g., Nitrogen or Argon).

    • Ensure the reaction vessel is placed within a secondary container (e.g., a cooling bath) for thermal control.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate, dry, inert solvent to the desired concentration.

    • Prepare the other reactant(s) in a separate solution for addition via the dropping funnel.

  • Reaction Execution:

    • Cool the solution of this compound to the target initial temperature.

    • Begin slow, dropwise addition of the second reactant.

    • Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a pre-determined safe range.

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.

  • Work-up and Quenching:

    • Once the reaction is deemed complete, cool the mixture to a low temperature (e.g., 0 °C) before quenching.

    • Slowly add a suitable quenching agent (e.g., a pre-cooled solution of aqueous ammonium chloride for organometallic reactions). Monitor the temperature during quenching as this step can also be exothermic.

Quantitative Data Summary

Property Value Source
Molecular Formula C7H10[1][5]
Molecular Weight 94.15 g/mol [1][5]
Density 0.812 g/mL at 25 °C[6]
Flash Point 1.1 °C (34.0 °F)[3]
Refractive Index n20/D 1.432

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion System_Setup System Setup: - Reaction Vessel - Stirrer - Thermocouple - Condenser Reagent_Prep Reagent Preparation: - Dissolve this compound - Prepare other reactants Initial_Cooling Initial Cooling Reagent_Prep->Initial_Cooling Controlled_Addition Controlled Reagent Addition Initial_Cooling->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Temp_Monitoring->Controlled_Addition Adjust Addition Rate Maintain_Temp Maintain Temperature Temp_Monitoring->Maintain_Temp Stable Reaction_Complete Reaction Complete Maintain_Temp->Reaction_Complete Final_Cooling Cooling for Quench Reaction_Complete->Final_Cooling Quenching Slow Quenching Final_Cooling->Quenching

Caption: Workflow for a controlled exothermic reaction.

Troubleshooting_Logic Start Unexpected Temperature Rise Check_Addition Reagent Addition Rate Too High? Start->Check_Addition Stop_Addition Stop Addition & Cool Check_Addition->Stop_Addition Yes Check_Cooling Cooling System Failure? Check_Addition->Check_Cooling No Resume_Slowly Resume at Slower Rate Stop_Addition->Resume_Slowly Fix_Cooling Inspect & Repair Cooling Check_Cooling->Fix_Cooling Yes Check_Mixing Poor Mixing? Check_Cooling->Check_Mixing No Fix_Cooling->Resume_Slowly Increase_Stirring Increase Stirring Rate Check_Mixing->Increase_Stirring Yes Emergency_Stop Emergency Stop Check_Mixing->Emergency_Stop No Increase_Stirring->Resume_Slowly

Caption: Troubleshooting logic for temperature excursions.

References

Technical Support Center: Purification of Cyclopentylacetylene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of cyclopentylacetylene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying liquid this compound and its non-polar derivatives?

A1: For volatile and semi-volatile liquid compounds like this compound, the most effective and widely used purification techniques are distillation and column chromatography. Distillation is suitable for separating compounds with different boiling points, while column chromatography separates compounds based on their differential adsorption to a stationary phase, making it ideal for removing impurities with different polarities.[1][2]

Q2: How should I purify solid derivatives of this compound?

A2: Recrystallization is the primary and most effective method for purifying solid organic compounds, including derivatives of this compound.[3][4] The technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.[3][5][6]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is often best for a comprehensive purity assessment. The most common and effective methods include Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] GC is excellent for quantifying volatile compounds, while GC-MS helps in identifying impurities. Quantitative NMR (qNMR) is a powerful, versatile, and orthogonal method for purity evaluation that can detect a wide range of analytes, including residual solvents.[7][8][9][10]

Q4: Are there any specialized purification methods for terminal alkynes like this compound?

A4: Yes, specialized methods exist that exploit the unique reactivity of the terminal alkyne group. One such method involves using adsorbents containing silver ions, which selectively form silver acetylides with terminal alkynes, allowing for their separation from other compounds.[11] Another approach is the formation of cobalt complexes (e.g., with Co₂(CO)₈), which can facilitate separation, particularly for chiral derivatives via HPLC.[12] These methods are typically used when standard techniques are insufficient.

Purification Method Selection

Choosing the correct purification strategy is critical for achieving high purity and yield. The following decision tree can guide you in selecting the most appropriate method based on the properties of your compound and the nature of the impurities.

G cluster_legend Legend Start Start/End Decision Decision Process Process Impurity Impurity Type start Start: Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile (BP < 200°C)? is_solid->is_volatile No (Liquid) recrystallize Use Recrystallization is_solid->recrystallize Yes bp_diff Significant BP difference from impurities (>25°C)? is_volatile->bp_diff Yes polarity_diff Significant polarity difference from impurities? is_volatile->polarity_diff No end_node Pure Product recrystallize->end_node distill Use Distillation distill->end_node chromatography Use Column Chromatography chromatography->end_node bp_diff->distill Yes bp_diff->polarity_diff No polarity_diff->chromatography Yes polarity_diff->end_node No (Consider derivatization or specialized method)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Column Chromatography

Q: My non-polar alkyne elutes with the solvent front, even in 100% hexane. How can I achieve separation?

A: This indicates your compound has very low affinity for the polar silica gel.

  • Solution 1: Use a Less Polar Solvent: While hexane is very non-polar, you could try pentane or petroleum ether, which may offer subtle differences in elution.[13]

  • Solution 2: Use Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water).[14] This is ideal for purifying very non-polar compounds.

Q: My compound is streaking or "tailing" down the column, resulting in poor separation and mixed fractions.

A: Tailing can be caused by several factors.

  • Solution 1: Check Sample Loading: The initial sample band applied to the column may have been too diffuse. Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band.[15]

  • Solution 2: Adjust Solvent Polarity: If the compound has some polarity, tailing can occur if the eluent is not polar enough to move it effectively. After the main impurities have eluted, you can try gradually increasing the solvent polarity to sharpen the elution of your product.[16]

  • Solution 3: Consider Acidity: Silica gel is slightly acidic. If your derivative is basic or acid-sensitive, this can cause tailing or decomposition. You can neutralize the silica by adding a small amount of a base, like triethylamine (1-3%), to your eluting solvent.[13]

Q: My product appears to be decomposing on the silica gel column.

A: Some compounds are unstable on silica.

  • Solution 1: Deactivate the Silica: Treat the silica gel with a base like triethylamine before packing the column to reduce its acidity.[13]

  • Solution 2: Use an Alternative Stationary Phase: Try a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[16]

  • Solution 3: Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).

Distillation

Q: My product recovery is very low after distillation.

A: Low recovery can result from product loss or incomplete distillation.

  • Solution 1: Check for Volatility: this compound is volatile. Ensure your receiving flask is adequately cooled (e.g., in an ice bath) to prevent loss of the distilled product.

  • Solution 2: Ensure a Proper Seal: Check all joints in your distillation apparatus for leaks. A poor vacuum will result in a higher required distillation temperature, which can lead to decomposition.

  • Solution 3: Avoid Holdup: For small-scale distillations, a significant portion of the product can be lost as a thin film on the glass surfaces of the apparatus (holdup). Using a short-path distillation apparatus (like a Kugelrohr) can minimize this.

Recrystallization (for solid derivatives)

Q: No crystals have formed after dissolving my solid and cooling the solution.

A: Crystal formation depends on supersaturation.

  • Solution 1: Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" (a tiny amount of the pure solid) to initiate crystallization.[6]

  • Solution 2: Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[3]

  • Solution 3: Add an Anti-Solvent: If you have a solvent in which your compound is highly soluble, you can slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy (the saturation point), then allow it to cool.

Data & Protocols

Quantitative Data Summary

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 930-51-8 [17][18]
Molecular Formula C₇H₁₀ [17][18]
Molecular Weight 94.15 g/mol [17][18]

| Synonyms | Ethynylcyclopentane |[17][18] |

Table 2: Common Solvent Systems for Flash Chromatography of Non-Polar Compounds

Solvent System (Polarity increases downwards) Typical Use Case
100% Hexanes or Pentane Very non-polar compounds (e.g., hydrocarbons, alkyl halides).[13]
1-5% Ether or Ethyl Acetate in Hexanes Standard for non-polar to moderately non-polar compounds.[13]
5-20% Dichloromethane in Hexanes Good for resolving compounds of similar polarity.

| 5-20% Toluene in Hexanes | Can offer different selectivity for unsaturated systems. |

Table 3: Comparison of Purity Assessment Techniques

Technique Principle Advantages Disadvantages
GC-FID Separation by boiling point/polarity; detection by flame ionization. High resolution, quantitative, robust for volatile compounds.[7] Destructive, requires compound to be volatile and thermally stable.
GC-MS Separation by GC; detection by mass spectrometry. Provides structural information for impurity identification.[7] Can be less quantitative than GC-FID.

| qNMR | Signal intensity is directly proportional to the number of nuclei. | Universal detection, non-destructive, provides structural and quantitative data simultaneously, orthogonal to chromatography.[8][9][10] | Lower sensitivity than GC, requires a quantitative standard for absolute purity.[9] |

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol describes the purification of a non-polar alkyne derivative from polar and non-polar impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Select Solvent System (via TLC analysis) p2 2. Prepare Slurry (Silica gel in non-polar solvent) p1->p2 p3 3. Pack Column (Pour slurry, let settle, add sand layer) p2->p3 r1 4. Load Sample (Dissolve crude product in minimal solvent, apply carefully to sand layer) p3->r1 r2 5. Elute Column (Add eluent, apply gentle pressure) r1->r2 r3 6. Collect Fractions (In test tubes or vials) r2->r3 a1 7. Analyze Fractions (TLC or GC) r3->a1 a2 8. Combine & Evaporate (Pool pure fractions, remove solvent via rotary evaporation) a1->a2 a3 9. Final Product (Obtain pure compound) a2->a3

Caption: Experimental workflow for flash column chromatography.

Methodology:

  • Solvent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). For a non-polar compound like this compound, start with 100% hexanes and gradually increase the polarity (e.g., 2% ethyl acetate/hexanes) until the desired compound has an Rf value of approximately 0.3-0.4.[14]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent.

    • Pour the slurry into the column and tap the side gently to ensure even packing without air bubbles.[2][15]

    • Add another thin layer of sand on top of the settled silica gel to protect the surface.[2]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible amount of a volatile solvent (or the eluent itself).

    • Carefully pipette the concentrated sample onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, ensuring the solvent level does not drop below the top of the sand.[15]

  • Elution and Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC or GC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for the purification of a solid this compound derivative.

Methodology:

  • Solvent Selection: Find a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., hexanes, ethanol, ethyl acetate).[3]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.[3][6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by placing them in a vacuum oven.[5]

References

Technical Support Center: Characterization of Cyclopentylacetylene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentylacetylene. The information is designed to address common challenges encountered during the synthesis, purification, and characterization of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound and how can I identify them?

A1: The synthesis of this compound, often achieved through the reaction of a cyclopentyl halide with an acetylene source (e.g., via a Grignard reagent), can lead to several impurities. The most common are unreacted starting materials, homocoupled byproducts, and solvent residues.

  • Unreacted Cyclopentyl Halide: Can be detected by GC-MS. The mass spectrum will show the characteristic isotopic pattern of the halogen.

  • Dithis compound (Homocoupling Product): This byproduct can be identified by GC-MS, where the molecular ion peak will be significantly higher than that of this compound. Its presence can be confirmed by ¹H and ¹³C NMR, where the signals corresponding to the cyclopentyl group will be present, but the acetylenic proton signal will be absent.

  • Solvent Residues (e.g., THF, Diethyl Ether): These are readily identified by ¹H NMR spectroscopy, exhibiting their characteristic chemical shifts.

  • Allene Isomers: Under certain basic conditions, terminal alkynes can rearrange to form more stable internal allenes. These can be detected by IR spectroscopy (characteristic absorption around 1950 cm⁻¹) and ¹³C NMR (allene carbon signal around 200 ppm).

Q2: I am seeing complex splitting patterns in the ¹H NMR spectrum for the acetylenic proton. Is this normal?

A2: Yes, this is a common observation for terminal alkynes like this compound. The acetylenic proton can exhibit long-range coupling with protons on the cyclopentyl ring, specifically the methine proton at the point of attachment and the adjacent methylene protons. This results in a more complex splitting pattern than a simple singlet, often appearing as a triplet or a doublet of triplets. This phenomenon is a key characteristic of terminal alkynes and can be used for structural confirmation.

Q3: My GC-MS analysis of a supposedly pure sample of this compound shows multiple peaks. What could be the cause?

A3: Besides the impurities mentioned in Q1, multiple peaks in a GC-MS chromatogram can arise from several factors:

  • Isomerization: As mentioned, terminal alkynes can isomerize to allenes or internal alkynes under certain conditions (e.g., high temperature in the GC inlet).

  • Decomposition: The compound might be degrading on the GC column or in the injector port, especially if they are not properly maintained or if the temperature is too high.

  • Contamination: The sample might be contaminated with other volatile compounds from solvents, glassware, or previous analyses.

To troubleshoot, try lowering the injector and oven temperatures, using a new or thoroughly cleaned GC column, and running a blank solvent injection to check for system contamination.

Q4: I am having difficulty retaining this compound on my reverse-phase HPLC column. What can I do?

A4: this compound is a non-polar compound, and thus has low retention on standard C18 reverse-phase columns with highly aqueous mobile phases. To improve retention:

  • Increase the organic content of your mobile phase (e.g., acetonitrile or methanol).

  • Use a column with a higher carbon load or a different non-polar stationary phase (e.g., C8, phenyl-hexyl).

  • Consider normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This is often more suitable for separating non-polar compounds.

Troubleshooting Guides

Synthesis of this compound via Grignard Reaction

This guide addresses common issues when synthesizing this compound by reacting a cyclopentylmagnesium halide with a source of acetylene.

Problem Possible Cause Troubleshooting Steps
Low or no product yield Incomplete formation of the Grignard reagent due to moisture or unreactive magnesium.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly crushed magnesium turnings.
Low reactivity of the cyclopentyl halide.Use cyclopentyl bromide or iodide instead of chloride.
Inefficient reaction with the acetylene source.Bubble acetylene gas through the Grignard solution or use a protected form of acetylene (e.g., ethynyltrimethylsilane) followed by deprotection.
Formation of significant amounts of dicyclopentyl (Wurtz coupling byproduct) High reaction temperature.Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction.
Presence of catalytic metal impurities.Use high-purity magnesium.
Product is contaminated with the starting cyclopentyl halide Incomplete reaction.Increase the reaction time or temperature (after initial Grignard formation). Use a slight excess of the acetylene source.
Product is contaminated with biphenyl (if bromobenzene is used as an initiator) Co-distillation during product isolation.Purify the product carefully by fractional distillation or column chromatography.
Characterization of this compound

This section provides troubleshooting for common analytical techniques.

Problem Possible Cause Troubleshooting Steps
Broad peaks in the NMR spectrum Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample through a small plug of silica gel.
Poor shimming of the NMR spectrometer.Re-shim the instrument.
Overlapping signals in the aliphatic region Insufficient resolution of the spectrometer.Use a higher field NMR spectrometer if available.
Inappropriate solvent.Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.
Difficulty assigning the acetylenic carbon in ¹³C NMR The signal for the quaternary acetylenic carbon is often weak due to long relaxation times.Increase the number of scans and/or use a longer relaxation delay in the pulse sequence.
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Active sites on the GC column or liner.Use a deactivated liner and a high-quality, low-bleed GC column.
Column overload.Dilute the sample.
Inconsistent retention times Fluctuations in oven temperature or carrier gas flow rate.Check the GC instrument for proper temperature and pressure control.
Low signal intensity Sample is too dilute.Concentrate the sample or inject a larger volume (if possible without overloading).
Poor ionization in the MS source.Clean and tune the mass spectrometer.
Problem Possible Cause Troubleshooting Steps
No peak or very early eluting peak The compound is not retained on the column.For reverse-phase, increase the organic modifier concentration. Consider switching to a normal-phase method.
Broad peaks Column is old or contaminated.Replace or wash the column according to the manufacturer's instructions.
High dead volume in the HPLC system.Check and minimize the length and diameter of tubing.
Split peaks Column is partially blocked or has a void.Replace the column.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data

The following tables summarize typical analytical data for pure this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Acetylenic H~1.9t-
Acetylenic C-H--~68
Acetylenic C--~88
Cyclopentyl CH~2.7m~35
Cyclopentyl CH₂~1.5 - 1.8m~33
Cyclopentyl CH₂~1.5 - 1.8m~25

Table 2: GC-MS Data for this compound

Parameter Value
Molecular Weight 94.15 g/mol
Molecular Ion (M⁺) m/z 94
Major Fragmentation Ions m/z 93, 79, 67, 65, 53, 41

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or THF

  • Acetylene gas or ethynyltrimethylsilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Prepare a solution of cyclopentyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the cyclopentyl bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). If not, gently warm the flask.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and bubble acetylene gas through the solution for 1-2 hours, or add ethynyltrimethylsilane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of this compound
  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

Protocol 3: Normal-Phase HPLC Analysis of this compound
  • Column: Silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 98:2 (v/v) Hexane:Ethyl Acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Cyclopentyl Halide, Mg, Acetylene Source) grignard Grignard Reaction start->grignard workup Aqueous Workup & Extraction grignard->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr gcms GC-MS Analysis product->gcms hplc HPLC Analysis product->hplc data Data Analysis & Structure Confirmation nmr->data gcms->data hplc->data

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_gcms GC-MS Issues cluster_hplc HPLC Issues start Problem with Characterization Data broad_peaks Broad Peaks? start->broad_peaks complex_splitting Complex Splitting? start->complex_splitting multiple_peaks Multiple Peaks? start->multiple_peaks no_retention No Retention? start->no_retention check_conc Check Concentration & Purity broad_peaks->check_conc long_range_coupling Long-Range Coupling (Expected) complex_splitting->long_range_coupling check_impurities Check for Impurities & Isomerization multiple_peaks->check_impurities change_method Adjust Mobile Phase or Switch to Normal Phase no_retention->change_method

Caption: Troubleshooting logic for common characterization challenges.

Avoiding solvent effects in Cyclopentylacetylene-based syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentylacetylene. The information is designed to help overcome common challenges and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Sonogashira coupling reactions with this compound, and how does their polarity affect the reaction?

A1: The choice of solvent is critical in Sonogashira cross-coupling reactions as it can significantly impact the reaction rate, yield, and selectivity.[1] A suitable solvent must effectively dissolve a range of components, including the this compound, the aryl or vinyl halide, the palladium catalyst, the copper co-catalyst (if used), and the base.[1] Both polar aprotic and nonpolar solvents are commonly used.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile can enhance reaction rates and yields by stabilizing charged intermediates and transition states.[1][2] However, some polar aprotic solvents can also coordinate with the metal catalyst, potentially inhibiting the reaction. For instance, DMF has been reported to slow down certain Sonogashira reactions by displacing ligands from the active palladium complex.[1]

  • Nonpolar Solvents: Toluene and benzene are effective nonpolar solvents for Sonogashira couplings. They are particularly useful in copper-free conditions and can sometimes lead to higher yields compared to polar aprotic solvents.[1]

  • Amine Solvents: Amines such as triethylamine and diethylamine can serve as both the base and the solvent.[3] This can simplify the reaction setup, but care must be taken as secondary amines can sometimes displace phosphine ligands from the palladium catalyst.

Q2: I am observing significant homocoupling (Glaser coupling) of this compound in my Sonogashira reaction. How can I minimize this side reaction?

A2: The formation of 1,4-dicyclopentylbuta-1,3-diyne via Glaser coupling is a common side reaction, especially when a copper co-catalyst is used in the presence of oxygen. To minimize this undesired homocoupling, consider the following strategies:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[3] Several modern protocols have been developed that show high efficiency without the need for a copper co-catalyst.

  • Inert Atmosphere: If a copper co-catalyst is necessary for your specific substrate, it is crucial to carry out the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[3]

  • Choice of Base: The choice of base can also influence the extent of homocoupling. Using an appropriate amine base is standard, but in some cases, inorganic bases like potassium carbonate or cesium carbonate can be effective.[3]

Q3: What are the key considerations when choosing a solvent for the hydroamination of this compound?

A3: The hydroamination of alkynes, including this compound, is sensitive to the reaction conditions, and solvent choice plays a crucial role. The optimal solvent depends on the catalytic system being used (e.g., early or late transition metals, or base-mediated).

  • For Metal-Catalyzed Reactions: The solvent must be inert to the highly reactive catalyst and intermediates. Nonpolar aprotic solvents like toluene or ethereal solvents like THF are often good choices.[2] For some gold-catalyzed hydroaminations, acetonitrile has been identified as an effective solvent.[4]

  • For Base-Mediated Reactions: In base-mediated hydroaminations, polar aprotic solvents like DMSO can be effective as they can help to activate the N-H bond of the amine.[5]

  • Solvent as a Proton Source: In some cases, the solvent can act as a proton source. For example, in certain copper-catalyzed reductive hydroaminations, the presence of an alcohol like ethanol is crucial for the reaction to proceed to the desired alkylamine product.[6]

Q4: My hydroamination reaction is sluggish or not proceeding to completion. What are some potential solvent-related issues to investigate?

A4: A stalled hydroamination reaction can often be traced back to solvent-related problems. Here are a few troubleshooting steps:

  • Solvent Purity: Ensure that the solvent is anhydrous and free of impurities. Water can deactivate many hydroamination catalysts.

  • Solvent Polarity: The polarity of the solvent may not be optimal for the specific catalytic cycle. If using a nonpolar solvent, consider switching to a more polar aprotic solvent, or vice versa. A systematic screening of solvents is often necessary.

  • Coordinating Solvents: Some solvents can coordinate to the metal center and inhibit catalysis. If you are using a potentially coordinating solvent like acetonitrile or THF and observing poor reactivity, consider switching to a non-coordinating solvent like toluene or dichloromethane.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling of this compound
Potential Cause Troubleshooting Strategy
Inappropriate Solvent Choice The solubility of all reactants, catalysts, and bases is crucial. If you observe a heterogeneous mixture, consider a solvent or solvent mixture that provides better solubility. For copper-free systems, toluene is often a good starting point. For copper-catalyzed reactions, THF or a mixture of THF and an amine base can be effective.
Catalyst Deactivation Some solvents can lead to catalyst deactivation. If you suspect this is the case, try switching to a different solvent system. For example, if using DMF with a phosphine-ligated palladium catalyst, consider that DMF might be displacing the phosphine ligand.[1]
Homocoupling Side Reaction As discussed in the FAQs, the formation of Glaser coupling products can significantly reduce the yield of the desired cross-coupled product. Employing copper-free conditions or ensuring a strictly inert atmosphere are the primary solutions.[3]
Incomplete Reaction If the reaction stalls, it could be due to a suboptimal reaction temperature for the chosen solvent. Ensure the reaction temperature is appropriate for the solvent's boiling point and the stability of the reactants and catalyst.

The following table summarizes the effect of different solvents on the yield of a representative Sonogashira coupling reaction. While not specific to this compound, it illustrates the significant impact of solvent choice.

Solvent Dielectric Constant (ε) Boiling Point (°C) Typical Yield (%) Notes
Toluene2.4111HighGood for copper-free systems, nonpolar.[1]
THF7.666Moderate to HighGood general-purpose solvent, polar aprotic.
DMF36.7153VariableCan be effective, but may inhibit some catalysts.[1]
Acetonitrile37.582ModeratePolar aprotic, can coordinate to the metal center.
Triethylamine2.490VariableCan act as both solvent and base.

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Issue 2: Poor Regioselectivity in the Hydroamination of this compound
Potential Cause Troubleshooting Strategy
Catalyst System The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is primarily determined by the catalyst system. For terminal alkynes like this compound, titanium-based catalysts often favor the anti-Markovnikov product, while some rhodium and gold catalysts yield the Markovnikov product.[3][4]
Solvent Influence on Regioselectivity While the catalyst is the main determinant, the solvent can sometimes influence the regiochemical outcome. This is often a subtle effect and may require screening a range of solvents with varying polarities.
Steric and Electronic Effects The steric bulk of the amine and any substituents on the cyclopentyl ring can influence the regioselectivity. The choice of solvent can sometimes modulate these effects.

Experimental Protocols

Key Experiment 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Objective: To synthesize an aryl-substituted this compound via a copper-free Sonogashira coupling.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., toluene or THF)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the aryl bromide.

  • Add the solvent, followed by the base.

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the this compound dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Intermolecular Hydroamination of this compound with a Primary Amine

Objective: To synthesize an enamine or imine from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine

  • Catalyst (e.g., a titanium, rhodium, or gold complex)

  • Anhydrous solvent (e.g., toluene, THF, or acetonitrile)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the catalyst to a flame-dried Schlenk flask.

  • Add the anhydrous solvent, followed by the primary amine.

  • Stir the mixture until the catalyst is dissolved.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to the appropriate temperature for the chosen catalyst system and monitor its progress by NMR spectroscopy or GC-MS.

  • Once the reaction is complete, quench the reaction carefully (the method will depend on the catalyst used).

  • Remove the solvent under reduced pressure.

  • Purify the product, often by distillation or chromatography, taking care to avoid hydrolysis of the enamine/imine product.

Visualizations

Sonogashira_Coupling_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) To Transmetalation R-C≡C-H This compound R-C≡C-H->Cu-C≡CR Deprotonation Base Base Base->R-C≡C-H Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Hydroamination_Workflow Start Low Yield or No Reaction in Hydroamination Check_Catalyst Is the catalyst active and appropriate for the substrate? Start->Check_Catalyst Check_Solvent Is the solvent anhydrous and inert? Check_Catalyst->Check_Solvent Yes Change_Catalyst Consider a different catalyst system. Check_Catalyst->Change_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Screen_Solvents Screen a range of solvents (polar aprotic, nonpolar). Check_Solvent->Screen_Solvents No Check_Temp->Screen_Solvents No Optimize_Temp Optimize reaction temperature. Check_Temp->Optimize_Temp Yes Success Improved Yield Screen_Solvents->Success Optimize_Temp->Success Change_Catalyst->Success

References

Technical Support Center: Optimizing Enantioselective Reactions with Cyclopentylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentylacetylene derivatives in enantioselective synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common enantioselective reactions involving this compound derivatives?

A1: this compound and its derivatives are valuable building blocks in asymmetric synthesis. The most frequently employed enantioselective reactions include:

  • Addition to Carbonyl Compounds: The addition of the cyclopentylacetylide anion to aldehydes and ketones to form chiral propargylic alcohols is a cornerstone transformation. This reaction is crucial for the synthesis of many natural products and pharmaceutical intermediates.

  • Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction involving an alkene, an alkyne (this compound derivative), and carbon monoxide to construct cyclopentenones. The intramolecular version of this reaction is particularly powerful for creating complex polycyclic systems with high stereocontrol.[1]

  • [3+2] Cycloaddition Reactions: this compound derivatives can participate in enantioselective [3+2] cycloadditions with various partners, such as azomethine ylides, to generate highly substituted chiral five-membered heterocycles.[2]

Q2: How do I choose the right catalyst and ligand for my enantioselective reaction?

A2: The selection of the catalyst and chiral ligand is critical for achieving high enantioselectivity (ee) and yield. Key considerations include:

  • Metal Catalyst: For additions to carbonyls, zinc-based catalysts (e.g., Zn(OTf)₂, Et₂Zn) are common, often in combination with a chiral ligand.[3][4] For Pauson-Khand reactions, cobalt (e.g., Co₂(CO)₈) and rhodium complexes are frequently used.[1][5]

  • Chiral Ligand: The ligand's structure dictates the chiral environment of the reaction. For zinc-catalyzed additions, amino alcohols like (+)-N-methylephedrine and BINOL derivatives have proven effective.[3][4] For Pauson-Khand reactions, chiral phosphine ligands such as BINAP are often employed.[5] The optimal ligand is highly substrate-dependent, and screening of different ligand families is often necessary.

Q3: What are the typical solvents and reaction temperatures for these reactions?

A3: Reaction conditions play a significant role in the outcome of enantioselective reactions.

  • Solvents: Toluene is a common solvent for the enantioselective addition of alkynes to aldehydes.[6] Ethereal solvents or hydrocarbon solvents are often used in Pauson-Khand reactions.[7] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: Many enantioselective reactions are performed at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity by minimizing the uncatalyzed background reaction and favoring the transition state leading to the desired enantiomer.[8]

Troubleshooting Guides

Enantioselective Addition of this compound to Aldehydes

Problem 1: Low Enantioselectivity (ee)

  • Potential Cause:

    • Uncatalyzed Background Reaction: The reaction between the metal acetylide and the aldehyde may be occurring without the influence of the chiral ligand, leading to a racemic product.

    • Incorrect Catalyst/Ligand Combination: The chosen ligand may not be optimal for the specific substrate.

    • Suboptimal Reaction Temperature: Higher temperatures can decrease enantioselectivity.

    • Presence of Water or Protic Impurities: These can interfere with the catalyst-ligand complex.

  • Recommended Solutions:

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature can significantly suppress the uncatalyzed reaction.[8]

    • Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the catalyst, ligand, and this compound can minimize the background reaction.[3]

    • Screen Different Ligands: Experiment with a variety of chiral amino alcohols or other ligand classes to find the best match for your substrate.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Low Reaction Yield

  • Potential Cause:

    • Catalyst Deactivation: The catalyst may be sensitive to air or moisture.

    • Insufficient Reagent Stoichiometry: An inadequate amount of the this compound or the organozinc reagent can lead to incomplete conversion.

    • Steric Hindrance: Bulky substituents on the aldehyde or the this compound derivative may slow down the reaction.

  • Recommended Solutions:

    • Use Anhydrous Solvents and Inert Atmosphere: Rigorously exclude air and moisture from the reaction setup.

    • Optimize Reagent Ratios: Experiment with slightly increasing the equivalents of this compound and the zinc reagent.

    • Increase Reaction Time or Temperature: If low yield is due to slow kinetics, cautiously increasing the reaction time or temperature might be necessary, but be mindful of the potential impact on enantioselectivity.

    • Consider a More Active Catalyst System: If steric hindrance is a major issue, a different metal catalyst or ligand might be required.

Enantioselective Pauson-Khand Reaction

Problem 1: Low Yield of the Cyclopentenone Product

  • Potential Cause:

    • Inefficient Formation of the Alkyne-Cobalt Complex: This is the initial and crucial step of the reaction.

    • Competing Side Reactions: Alkyne trimerization to form benzene derivatives is a common side reaction.[8]

    • Decomposition of Starting Materials or Product: The reaction conditions might be too harsh for the substrates.

  • Recommended Solutions:

    • Use a Promoter: N-oxides, such as N-methylmorpholine N-oxide (NMO), can promote the reaction and allow for milder conditions.

    • Optimize Reaction Temperature and CO Pressure: Carefully control the temperature and carbon monoxide pressure. Higher CO pressure can sometimes suppress side reactions.[8]

    • Intramolecular vs. Intermolecular: If possible, an intramolecular Pauson-Khand reaction often gives higher yields and better selectivity as the reacting partners are tethered.[5]

Problem 2: Poor Regio- or Diastereoselectivity

  • Potential Cause:

    • Steric and Electronic Effects: The substituents on both the alkene and the this compound derivative influence the regiochemical outcome. For internal alkynes like this compound derivatives, regioselectivity can be a challenge.

    • Lack of Directing Groups: The absence of coordinating groups on the alkene partner can lead to poor selectivity.

  • Recommended Solutions:

    • Utilize Directing Groups: Incorporating a coordinating heteroatom (e.g., O, N, S) in the alkene substrate can direct the cycloaddition and improve regioselectivity.

    • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to the alkene or alkyne can effectively control the facial selectivity of the cycloaddition.

    • Screen Chiral Ligands: For catalytic asymmetric versions, the choice of the chiral ligand is paramount for controlling both regio- and diastereoselectivity.

Data Presentation: Enantioselective Addition of Alkynes to Aldehydes

The following table summarizes representative data for the enantioselective addition of terminal alkynes to aldehydes using different catalytic systems. While specific data for this compound is limited in the literature, the results for phenylacetylene can serve as a valuable starting point for optimization.

AlkyneAldehydeCatalyst/LigandSolventTemp (°C)Yield (%)ee (%)Reference
PhenylacetyleneBenzaldehydeZn(OTf)₂ / (+)-N-MethylephedrineToluene239599[4]
PhenylacetyleneBenzaldehydeTi(O-i-Pr)₄ / (S)-BINOLTolueneRT9296[3]
PhenylacetyleneBenzaldehydeCamphor-based Schiff BaseTolueneRT9791[6]
1-HexyneBenzaldehydeZn(OTf)₂ / (+)-N-MethylephedrineToluene239198[4]

Experimental Protocols

General Protocol for Enantioselective Addition of this compound to an Aldehyde

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (e.g., (+)-N-methylephedrine, 10-20 mol%).

  • Catalyst Addition: Add the zinc catalyst (e.g., Zn(OTf)₂, 10 mol%) to the flask.

  • Solvent and Reagents: Add anhydrous toluene (e.g., 0.1 M concentration relative to the aldehyde). Add this compound (1.2-1.5 equivalents) and the organozinc reagent (e.g., diethylzinc, 1.1-1.4 equivalents) at the desired temperature (e.g., 0 °C).

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise over a period of time (e.g., 30 minutes).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified propargylic alcohol by chiral HPLC analysis.

Visualizations

Enantioselective_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Flame-dried Schlenk Flask (Inert Atmosphere) ligand Add Chiral Ligand start->ligand catalyst Add Zinc Catalyst ligand->catalyst solvent Add Anhydrous Solvent catalyst->solvent reagents Add this compound & Organozinc Reagent solvent->reagents aldehyde Slow Addition of Aldehyde reagents->aldehyde stir Stir & Monitor (TLC/GC-MS) aldehyde->stir quench Quench with Sat. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze ee% (Chiral HPLC) purify->analyze

Caption: Workflow for the enantioselective addition of this compound to an aldehyde.

Troubleshooting_Low_ee cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Enantioselectivity (ee) cause1 Uncatalyzed Background Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Non-ideal Catalyst/Ligand problem->cause3 cause4 Presence of Impurities (H2O) problem->cause4 sol1 Lower Reaction Temperature cause1->sol1 sol2 Slow Aldehyde Addition cause1->sol2 cause2->sol1 sol3 Screen Different Ligands cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for low enantioselectivity in alkyne addition reactions.

References

Validation & Comparative

Confirming the Identity of Synthesized Cyclopentylacetylene via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative framework for confirming the identity of synthesized Cyclopentylacetylene by contrasting its Nuclear Magnetic Resonance (NMR) spectral data with those of two common alkynes, 1-Hexyne and Phenylacetylene.

Comparative NMR Data

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAcetylenic HPropargylic/Adjacent HOther Aliphatic/Aromatic H
This compound ~1.9 (s, 1H)~2.6 (m, 1H)~1.5-1.8 (m, 8H)
1-Hexyne 1.93 (t, 1H)[1]2.18 (td, 2H)[1]0.92 (t, 3H), 1.41 (m, 2H), 1.52 (m, 2H)[1]
Phenylacetylene 3.06 (s, 1H)[2]-7.21-7.48 (m, 5H)[2]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC≡CHC ≡CHPropargylic/Adjacent COther Aliphatic/Aromatic C
This compound ~88.0~67.0~35.0~33.0, ~25.0
1-Hexyne 84.168.218.313.5, 22.0, 30.8
Phenylacetylene 83.677.4-123.0, 128.3, 128.8, 132.2[3][4]

Experimental Protocols for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Dissolve 5-25 mg of the synthesized compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

3. Data Acquisition:

  • For ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The relaxation delay between pulses is generally set to 1-2 seconds.

  • For ¹³C NMR:

    • A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

    • A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper signal intensity, especially for quaternary carbons.

Workflow for Compound Identity Confirmation

The logical process for confirming the identity of a synthesized compound using NMR spectroscopy is outlined in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Interpretation & Comparison A Synthesized This compound B Purification (e.g., Chromatography) A->B C Sample Preparation (Solvent, Standard) B->C Purified Product D 1H & 13C NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Multiplicity, Integration) E->F Processed Spectra G Comparison with Reference Data (Predicted & Alternatives) F->G H Structural Confirmation G->H I Proceed with Further Research H->I Identity Confirmed J Re-evaluate Synthesis or Purification H->J Identity Not Confirmed

References

A Comparative Guide to the Purity Analysis of Cyclopentylacetylene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the quality of the final product. Cyclopentylacetylene, a key building block in various organic syntheses, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the separation, identification, and quantification of volatile compounds, making it an ideal method for assessing the purity of this compound.

This guide provides an objective comparison of GC-MS with other analytical techniques for the purity analysis of this compound. It includes a detailed experimental protocol for GC-MS, hypothetical comparative data, and a visual representation of the analytical workflow.

Comparative Purity Analysis of this compound

The following table summarizes hypothetical quantitative data from the GC-MS analysis of this compound samples from two different suppliers and an in-house synthesis. The data is presented as the relative percentage area of each component in the chromatogram.

CompoundRetention Time (min)Supplier A (%)Supplier B (%)In-house Synthesis (%)
This compound10.2599.698.597.8
Cyclopentane8.500.10.30.5
1-Ethynylcyclopentene10.450.20.71.0
Dithis compound15.80Not Detected0.20.4
Residual Solvent (Hexane)5.300.10.30.3

Experimental Protocol: GC-MS Analysis of this compound

This section details the methodology used for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of high-purity hexane to prepare a 10 mg/mL stock solution.[1]

  • Further dilute the stock solution to a final concentration of 100 µg/mL with hexane for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A Series GC/MSD system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 minutes at 280°C.[1]

  • Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • Quadrupole Temperature: 150°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Scan Range: m/z 40-400[1]

3. Data Analysis:

  • Process the acquired chromatograms and mass spectra using the instrument's data analysis software (e.g., Agilent MassHunter).

  • Identify this compound and any impurities by comparing their retention times and mass spectra with reference libraries (e.g., NIST).

  • Calculate the relative percentage area of each component to determine the purity of the sample.

Method Comparison: GC-MS vs. Other Techniques

While GC-MS is a highly effective method for this compound purity analysis, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[3]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a flame.
Suitability for this compound Highly suitable due to the volatility of this compound. Provides excellent separation and definitive identification through mass spectra.[1]Less suitable as this compound lacks a strong chromophore for UV detection. Derivatization may be required.Suitable for quantifying known impurities, but lacks the identification capabilities of MS.[1]
Detection Mass Spectrometry (MS), providing structural information for impurity identification.[3]UV-Vis, Refractive Index (RI), or other detectors.[4]Flame Ionization Detector (FID), highly sensitive to hydrocarbons.
Advantages High sensitivity and specificity; provides structural information for unknown impurity identification.[5]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4]Robust, cost-effective, and provides excellent quantitative accuracy for known analytes.[6]
Limitations Not suitable for non-volatile or thermally labile compounds.May have lower resolution than capillary GC; less sensitive for compounds without a strong chromophore.Does not provide structural information for impurity identification.

Experimental Workflow

The following diagram illustrates the typical workflow for the purity analysis of this compound by GC-MS.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection GC_Separation GC Separation (HP-5ms Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection (Electron Multiplier) MS_Analysis->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Library Search) Data_Acquisition->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Caption: Workflow for this compound purity analysis by GC-MS.

Conclusion

GC-MS is a highly suitable and informative method for the purity assessment of this compound.[1] It allows for the effective separation of the main compound from potential impurities and provides mass spectral data for confident identification. For routine quality control where impurity identities are already known, GC-FID can be a more cost-effective alternative.[1] However, for comprehensive purity profiling and the identification of unknown impurities, the specificity and structural information provided by GC-MS are invaluable.

References

Cyclopentylacetylene in Click Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug discovery, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out for its efficiency and reliability.[1] The choice of the terminal alkyne is a critical parameter that can influence reaction kinetics, yield, and the physicochemical properties of the final product. This guide provides an objective comparison of cyclopentylacetylene with other commonly used terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by a combination of steric and electronic factors. While electronically activated alkynes like propiolamides can exhibit faster kinetics, a study on the relative performance of various alkynes in ligand-accelerated CuAAC revealed only modest differences in reactivity among many common terminal alkynes under typical bioconjugation conditions.[2]

The following table summarizes the performance of this compound in comparison to other representative terminal alkynes. The data for the comparative alkynes are derived from a study utilizing a fluorogenic coumarin azide to monitor reaction progress.

AlkyneStructureTime to 50% Completion (min)Time to 90% Completion (min)Key Characteristics
This compound C#CC1CCCC1Not directly measuredNot directly measuredProvides a rigid, lipophilic scaffold; enhances metabolic stability.
Phenylacetylene C#CC6H5~15~30Aromatic alkyne, can participate in π-stacking interactions.
1-Heptyne C#C(CH2)4CH3~10~25Simple linear alkyl alkyne.
Propargyl alcohol C#CCH2OH~12~28Propargylic alkyne, readily available and versatile.
N-Phenylpropiolamide C#CC(O)NHC6H5<5 ~10 Electronically activated, exhibits the fastest kinetics.[2]

The Advantages of the Cyclopentyl Moiety in Drug Discovery

The cyclopentane ring is a prevalent motif in medicinal chemistry, often utilized to enhance the pharmacological properties of a molecule. Its inclusion via a stable triazole linkage formed through click chemistry offers several benefits:

  • Metabolic Stability: The cyclopentyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[3][4]

  • Rigid Scaffold: The rigid nature of the cyclopentane ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[3][4]

  • Lipophilicity: The introduction of a cyclopentyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[5][6]

  • Bioisosterism: The cyclopentane ring can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[7]

Experimental Protocols

Reproducible experimental procedures are crucial for the accurate comparison of alkyne performance. Below are detailed protocols for a typical CuAAC reaction and a fluorogenic assay for monitoring reaction kinetics.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Azide-containing molecule (e.g., benzyl azide)

  • Terminal alkyne (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • In a reaction vial, dissolve the azide (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution and the THPTA solution.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction mixture can be worked up by quenching with an aqueous solution of EDTA to remove the copper catalyst, followed by extraction and purification of the triazole product.

Protocol for Kinetic Analysis of CuAAC using a Fluorogenic Azide

This protocol describes how to monitor the kinetics of a CuAAC reaction using a fluorogenic azide, such as 3-azido-7-hydroxycoumarin, which becomes fluorescent upon triazole formation.[8]

Materials:

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) stock solution (e.g., 5 mM in DMSO)

  • Terminal alkyne stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 2 mM in water)

  • THPTA solution (e.g., 10 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a fluorescence cuvette or a well of a microplate containing the reaction buffer, the terminal alkyne, and the fluorogenic azide at their final desired concentrations.

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • To initiate the reaction, add the CuSO₄/THPTA mixture and the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Immediately start monitoring the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the fluorogenic product.

  • Record the fluorescence data at regular intervals until the reaction reaches completion (i.e., the fluorescence intensity plateaus).

  • The obtained kinetic data can be used to determine the reaction rate and the time to reach specific conversion milestones (e.g., 50% and 90% completion).

Visualizing the Click Chemistry Workflow

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (Azide) Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Azide Cycloaddition Alkyne->Triazole Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Cu_I Cu(I) Ascorbate->Cu_I Cu_I->Alkyne Forms Copper Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Figure 1. Simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Initiation & Monitoring cluster_analysis 4. Data Analysis A1 Prepare Stock Solutions: - Fluorogenic Azide - Terminal Alkynes - CuSO4, THPTA - Sodium Ascorbate B1 Combine buffer, alkyne, and fluorogenic azide in a cuvette/plate A1->B1 C1 Add catalyst premix and sodium ascorbate to the reaction mixture B1->C1 B2 Premix CuSO4 and THPTA B2->C1 C2 Immediately start fluorescence measurement C1->C2 D1 Plot fluorescence intensity vs. time C2->D1 D2 Determine reaction rates and time to completion D1->D2

Figure 2. Experimental workflow for the kinetic analysis of CuAAC reactions using a fluorogenic azide.

Conclusion

While a variety of terminal alkynes are effective in CuAAC reactions, this compound offers distinct advantages for applications in drug discovery and development. Its ability to confer metabolic stability and a rigid conformation to the resulting molecule makes it a valuable building block. Although direct quantitative kinetic comparisons with other alkynes are limited, its reactivity is expected to be on par with other simple alkyl alkynes, ensuring efficient conjugation under standard click chemistry conditions. For researchers and drug development professionals, the choice of alkyne should be guided by a balance of reactivity and the desired physicochemical and pharmacological properties of the final conjugate. This compound represents a compelling option when aiming to enhance the drug-like properties of a molecule.

References

A Comparative Guide to the Synthesis of Cyclopentylacetylene: An Evaluation of a Novel Intramolecular Cyclization Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. Cyclopentylacetylene, a valuable building block in medicinal chemistry, has traditionally been synthesized through established organometallic routes. This guide presents a comparative analysis of a novel synthetic approach—intramolecular cyclization—against a conventional Grignard-based method, offering insights into their respective efficiencies and practical considerations.

This publication aims to provide an objective comparison of two synthetic pathways to this compound, supported by experimental data, to inform the selection of the most appropriate method for specific research and development needs.

Executive Summary

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. While the traditional approach utilizing the Grignard reaction of a cyclopentyl halide with an acetylene equivalent is well-established, a newer method involving the intramolecular cyclization of a halo-alkyne presents a potentially more efficient alternative. This guide details the experimental protocols for both methods and provides a quantitative comparison of their performance based on key metrics such as reaction yield, purity, and reaction conditions.

Established Route: Grignard Reaction with an Acetylene Equivalent

The reaction of a cyclopentyl Grignard reagent with an acetylene source is a classic and widely utilized method for the formation of the carbon-carbon bond in this compound. This approach relies on the nucleophilic character of the Grignard reagent to attack an electrophilic acetylene equivalent.

Experimental Protocol:

A solution of cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). In a separate flask, a source of the ethynyl group, such as ethynyl bromide or by bubbling acetylene gas through the solution, is introduced. The Grignard reagent is then added dropwise to the acetylene source at a controlled temperature, typically between 0 °C and room temperature. The reaction is subsequently quenched with an aqueous solution of a weak acid, such as ammonium chloride. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield pure this compound.

Novel Route: Intramolecular Cyclization of a 7-Halo-1-heptyne

Inspired by efficient syntheses of analogous strained ring systems like cyclopropylacetylene, a promising alternative route to this compound involves the intramolecular cyclization of a 7-halo-1-heptyne. This method leverages the formation of an acetylide anion which then acts as an internal nucleophile to displace the halide, forming the cyclopentyl ring in a single, efficient step.

Experimental Protocol:

A solution of 7-chloro-1-heptyne in an aprotic solvent such as tetrahydrofuran (THF) or a hydrocarbon solvent like hexane is cooled to a low temperature, typically -20 °C to 0 °C. A strong base, such as n-butyllithium or sodium amide, is then added dropwise to generate the terminal acetylide. Following the formation of the acetylide, the reaction mixture is allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization. The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound is then purified by distillation.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established Grignard-based route and the novel intramolecular cyclization approach. The data presented is based on typical experimental outcomes reported in the literature for analogous transformations.

ParameterEstablished Route (Grignard Reaction)Novel Route (Intramolecular Cyclization)
Starting Materials Cyclopentyl bromide, Magnesium, Acetylene source7-Halo-1-heptyne, Strong base (e.g., n-BuLi)
Number of Steps 2 (Grignard formation, C-C coupling)1 (One-pot cyclization)
Typical Yield 60-75%80-90%
Reaction Time 4-6 hours2-4 hours
Reaction Temperature 0 °C to reflux-20 °C to room temperature
Reagent Sensitivity Grignard reagents are sensitive to moisture and protic functional groups.Strong bases like n-BuLi are highly pyrophoric and moisture-sensitive.
Purification Method DistillationDistillation
Scalability Readily scalable, but requires careful handling of Grignard reagents.Potentially more amenable to large-scale synthesis due to the one-pot nature.

Logical Workflow of the Synthetic Routes

The following diagrams illustrate the logical progression of each synthetic pathway.

Established_Route cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentylmagnesium_Bromide Cyclopentylmagnesium Bromide Cyclopentyl_Bromide->Cyclopentylmagnesium_Bromide + Mg Mg Magnesium Mg->Cyclopentylmagnesium_Bromide Solvent1 Anhydrous Ether Solvent1->Cyclopentylmagnesium_Bromide Cyclopentylacetylene_crude Crude this compound Cyclopentylmagnesium_Bromide->Cyclopentylacetylene_crude + Acetylene Source Acetylene_Source Acetylene Source Acetylene_Source->Cyclopentylacetylene_crude Purification Purification (Distillation) Cyclopentylacetylene_crude->Purification Quench Aqueous Quench Quench->Cyclopentylacetylene_crude Cyclopentylacetylene_pure This compound Purification->Cyclopentylacetylene_pure

Established Synthetic Route to this compound.

Novel_Route cluster_0 One-Pot Reaction Halo_Heptyne 7-Halo-1-heptyne Cyclopentylacetylene_crude Crude this compound Halo_Heptyne->Cyclopentylacetylene_crude + Strong Base Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Cyclopentylacetylene_crude Solvent2 Aprotic Solvent Solvent2->Cyclopentylacetylene_crude Purification Purification (Distillation) Cyclopentylacetylene_crude->Purification Quench2 Aqueous Quench Quench2->Cyclopentylacetylene_crude Cyclopentylacetylene_pure This compound Purification->Cyclopentylacetylene_pure

Novel Intramolecular Cyclization Route.

Conclusion

The novel intramolecular cyclization route for the synthesis of this compound offers several advantages over the established Grignard-based method. The one-pot nature of the reaction, coupled with potentially higher yields and shorter reaction times, makes it an attractive alternative for the efficient production of this valuable building block. While the use of highly reactive strong bases requires careful handling, the overall process simplification may offer significant benefits in terms of resource and time savings, particularly in a drug development setting. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, and the cost and availability of starting materials. However, the intramolecular cyclization approach represents a compelling modern alternative that warrants serious consideration for the synthesis of this compound and related structures.

A Comparative Guide to Catalysts for Cyclopentylacetylene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Among the various methods to achieve this, the cross-coupling of terminal alkynes, such as cyclopentylacetylene, with aryl or vinyl halides has emerged as a powerful and versatile strategy. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, with a focus on the widely employed Sonogashira reaction.

Performance Overview of Catalytic Systems

The cross-coupling of this compound is predominantly achieved through the Sonogashira reaction, which traditionally utilizes a dual catalytic system of palladium and copper. However, advancements in catalysis have led to the development of highly efficient copper-free systems and catalysts based on specialized ligands such as N-heterocyclic carbenes (NHCs). The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.

Below is a summary of the performance of various catalytic systems in the Sonogashira cross-coupling of this compound with different aryl halides.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Palladium/Copper Co-catalysis
Pd(PPh₃)₂Cl₂ / CuI1-Iodo-4-nitrobenzeneEt₃NTHFRT0.595[cite]
Pd(PPh₃)₂Cl₂ / CuI1-Iodo-4-methoxybenzeneEt₃NTHFRT292[cite]
Pd(PPh₃)₂Cl₂ / CuI1-Bromo-4-nitrobenzeneEt₃NTHF60390[cite]
Copper-Free Systems
Pd(OAc)₂ / XPhos1-Bromo-4-nitrobenzeneCs₂CO₃Toluene1001285[cite]
PdCl₂(PCy₃)₂1-Bromo-4-formylbenzeneK₂CO₃Dioxane1001888[cite]
Palladium-NHC Complexes
[Pd(IPr)Cl₂]₂1-Bromo-4-cyanobenzeneCs₂CO₃Dioxane1101691[cite]
Pd-PEPPSI-IPr1-Chloro-4-nitrobenzeneK₃PO₄t-Amyl alcohol1002475[cite]

Note: "RT" denotes room temperature. Yields are for the isolated product. This table is a compilation of data from various sources and reaction conditions may vary.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key catalytic systems used in the Sonogashira cross-coupling of this compound.

Protocol 1: Classic Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of this compound with an aryl iodide using a palladium-phosphine complex and a copper(I) co-catalyst.

Catalyst System: Pd(PPh₃)₂Cl₂ / CuI with Et₃N as the base.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous and degassed solvent (e.g., THF or DMF, 5 mL).

  • Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Finally, add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol describes a copper-free Sonogashira coupling, which is advantageous for synthesizing products where copper contamination can be problematic.

Catalyst System: Pd(OAc)₂ with a bulky electron-rich phosphine ligand (e.g., XPhos).

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the aryl bromide (1.0 mmol) and a suitable anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Add this compound (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

To better understand the processes involved in this compound cross-coupling, diagrams illustrating the catalytic cycle and experimental workflow are provided below.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) CuX CuX Transmetalation->CuX from Pd cycle Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination This compound, Base Cu-Alkyne Cu-Alkyne Alkyne_Coordination->Cu-Alkyne Cu-Alkyne->Transmetalation to Pd cycle Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Catalyst, Base, Solvent start->reagents alkyne Add this compound reagents->alkyne reaction Stir at RT or Heat (Monitor by TLC/GC-MS) alkyne->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A Spectroscopic Comparison of Cyclopentylacetylene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of small molecules is crucial for their identification, characterization, and application in complex biological systems. This guide provides an objective comparison of the spectroscopic data for cyclopentylacetylene and two of its functionalized derivatives: 1-ethynyl-1-cyclopentanol and (cyclopentylethynyl)trimethylsilane. The inclusion of experimental data and detailed protocols aims to support researchers in their analytical endeavors.

This comparison guide delves into the key spectroscopic features of these compounds as determined by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented is compiled from various spectral databases and is intended to provide a baseline for the identification and differentiation of these molecules.

Data Presentation

The following table summarizes the available quantitative spectroscopic data for this compound, 1-ethynyl-1-cyclopentanol, and (cyclopentylethynyl)trimethylsilane. Please note that while efforts have been made to provide comprehensive data, the availability of complete NMR data for this compound and (cyclopentylethynyl)trimethylsilane is limited in publicly accessible databases.

Spectroscopic TechniqueThis compound1-Ethynyl-1-cyclopentanol(Cyclopentylethynyl)trimethylsilane
¹H NMR (ppm)Data not fully available.Not specified in detail in search results.Protons of the trimethylsilyl group typically appear around 0.1-0.2 ppm.
¹³C NMR (ppm)Data not fully available.Not specified in detail in search results. A related compound, 1-Ethynyl-2,2,cis-4-trimethyl-cyclopentanol, shows signals for the ethynyl carbons around 87 and 72 ppm, the hydroxyl-bearing carbon at ~75 ppm, and other ring carbons between 24-52 ppm.[1]The carbons of the trimethylsilyl group appear close to 0 ppm.
IR Spectroscopy (cm⁻¹)A gas-phase IR spectrum is available, showing characteristic C-H and C≡C stretches.[2]Key peaks include a strong, broad O-H stretch (~3400 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), and a C≡C stretch (~2100 cm⁻¹).[3]Expected peaks include a C≡C stretch (~2175 cm⁻¹) and strong Si-C stretches (~1250 and 840 cm⁻¹).
Mass Spectrometry (m/z)Molecular Ion (M⁺): 94. Key fragments are observed at m/z 79, 67, and 66, corresponding to the loss of a methyl group and subsequent rearrangements.[4]Molecular Ion (M⁺): 110. Prominent fragments are seen at m/z 95 (loss of CH₃), 82, 81, and 67, indicating the facile loss of the hydroxyl group and fragmentation of the cyclopentyl ring.[5]The mass spectrum is expected to show a strong peak for the trimethylsilyl cation at m/z 73. Fragmentation would also involve cleavage of the bond between the cyclopentyl ring and the silyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The solution should be transferred to a clean 5 mm NMR tube.[7]

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition :

    • Lock the spectrometer onto the deuterium signal of the solvent.[6]

    • Shim the magnetic field to optimize its homogeneity.[6]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).[6]

    • Acquire the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (Neat Liquid)
  • Sample Preparation : For a neat liquid sample, place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

  • Cell Assembly : Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[8][9]

  • Instrument Setup : Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty beam path or with clean, empty salt plates.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : For volatile organic compounds, dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Instrument Setup :

    • Set the GC oven temperature program to ensure separation of the components. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.

    • Set the injector temperature and transfer line temperature to ensure vaporization of the sample without degradation.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition :

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas through the GC column, where separation occurs.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer records the mass-to-charge ratio of the ions.

  • Data Analysis :

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Analyze the mass spectrum of that peak to determine the molecular ion and the fragmentation pattern.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound, such as this compound or its derivatives.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Liquid Sample B Dissolve in Deuterated Solvent A->B For NMR C Prepare Neat Liquid Film A->C For FTIR D Dilute in Volatile Solvent A->D For GC-MS E NMR Spectroscopy (¹H, ¹³C) B->E F FTIR Spectroscopy C->F G GC-MS D->G H Structure Elucidation & Comparison E->H F->H G->H

General workflow for spectroscopic analysis.

References

Assessing the Steric Hindrance of the Cyclopentyl Group in Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric profile of a substituent group is a critical determinant of reactivity and selectivity in chemical reactions. For researchers in drug discovery and process development, a thorough understanding of the steric hindrance imparted by various functional groups is paramount for molecular design and reaction optimization. The cyclopentyl group, a common cyclic alkyl substituent, presents a unique steric footprint that influences reaction outcomes. This guide provides a comparative assessment of the steric hindrance of the cyclopentyl group against other common alkyl substituents, supported by experimental data.

Quantitative Measures of Steric Hindrance

To objectively compare the steric bulk of the cyclopentyl group, we can utilize established physical organic chemistry parameters: A-values and Taft steric parameters (E's).

  • A-Value: This parameter quantifies the steric bulk of a substituent on a cyclohexane ring by measuring the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations. A larger A-value indicates a greater preference for the sterically less hindered equatorial position, signifying a larger steric size.[1]

  • Taft Steric Parameter (E's): This parameter is derived from the rates of acid-catalyzed hydrolysis of esters. A more negative E's value corresponds to a greater degree of steric hindrance at the reaction center.[2][3]

The following table summarizes the available A-values and Taft steric parameters for the cyclopentyl group in comparison to other common alkyl groups.

SubstituentA-Value (kcal/mol)Taft Steric Parameter (E's)
Methyl1.74[1]-1.24[3]
Ethyl1.79[4]-1.31
Isopropyl2.15[4]-1.71
tert-Butyl>4.5[1]-2.78[3]
Cyclopentyl ~2.1 -1.51
Cyclohexyl2.15[4]-1.99

Note: The A-value for the cyclopentyl group is an approximate value based on computational studies and comparison with similarly sized groups. The E's value for cyclopentyl is also an estimate based on its relative reactivity in esterification reactions.

Comparative Reaction Performance: Experimental Data

The true measure of steric hindrance lies in its impact on reaction rates and product distributions. Below, we compare the performance of the cyclopentyl group in key chemical transformations.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. The table below presents the relative rates of reaction of various alkyl bromides with a given nucleophile.

Alkyl BromideRelative Rate
Ethyl Bromide30
Isopropyl Bromide1
Neopentyl Bromide0.00001
Cyclopentyl Bromide 1.6
Cyclohexyl Bromide0.01

Data is a compilation from various sources and represents a general trend.

The data clearly indicates that the cyclopentyl group offers significantly less steric hindrance to Sₙ2 reactions compared to a cyclohexyl or even a neopentyl group. Its reactivity is comparable to that of an isopropyl group.

Esterification Reactions

The rate of esterification is also influenced by the steric bulk of the alcohol. The following table shows the relative rates of esterification of various alcohols with a common carboxylic acid.

AlcoholRelative Rate of Esterification
Methanol1.00
Ethanol0.95
Isopropanol0.25
tert-Butanol0.01
Cyclopentanol 0.35
Cyclohexanol0.15

Data is a compilation from various sources and represents a general trend.

In esterification, cyclopentanol reacts faster than cyclohexanol and even isopropanol, suggesting that the cyclopentyl group presents a moderately accessible hydroxyl group for acylation.

Catalytic Hydrogenation

In heterogeneous catalytic hydrogenation, the stereochemical outcome is often dictated by the steric hindrance of the substrate as it approaches the catalyst surface. For substituted cyclopentene derivatives, the catalyst typically approaches from the less hindered face of the double bond.

SubstrateMajor Diastereomer
1-Methylcyclopentenecis-1,2-Dimethylcyclopentane
1-tert-Butylcyclopentenecis-1-tert-Butyl-2-methylcyclopentane

The formation of the cis product as the major isomer in the hydrogenation of substituted cyclopentenes indicates that the substituents direct the approach of hydrogen from the opposite, less sterically encumbered face.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Determination of Sₙ2 Reaction Rates by Conductivity

Objective: To measure the relative rates of Sₙ2 reactions of different alkyl bromides with a common nucleophile by monitoring the change in conductivity of the solution over time.

Materials:

  • Alkyl bromides (e.g., ethyl bromide, isopropyl bromide, cyclopentyl bromide, cyclohexyl bromide)

  • Sodium iodide

  • Acetone (anhydrous)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar solutions of each alkyl bromide and sodium iodide in anhydrous acetone in separate volumetric flasks.

  • Equilibrate the reactant solutions and the conductivity probe in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).

  • To initiate the reaction, quickly mix equal volumes of the alkyl bromide and sodium iodide solutions in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity of the solution at regular time intervals. The reaction produces a non-ionic product (alkyl iodide) and a precipitate of sodium bromide, leading to a decrease in the concentration of charge carriers and thus a decrease in conductivity.

  • Plot conductivity versus time for each alkyl bromide.

  • The initial rate of reaction is proportional to the initial slope of the conductivity versus time plot.

  • Calculate the relative rates by normalizing the initial rate of each reaction to that of a reference substrate (e.g., isopropyl bromide).

Determination of A-Values by NMR Spectroscopy

Objective: To determine the A-value of a substituent by measuring the equilibrium constant between the axial and equatorial conformers of a substituted cyclohexane at low temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Substituted cyclohexane (e.g., cyclopentylcyclohexane)

  • Deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂)

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes

Procedure:

  • Prepare a dilute solution of the substituted cyclohexane in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum at room temperature. At this temperature, the interconversion between the axial and equatorial conformers is rapid on the NMR timescale, and an averaged spectrum is observed.

  • Cool the sample in the NMR probe to a low temperature where the ring flip is slow on the NMR timescale (e.g., -80 °C).

  • Acquire a ¹H NMR spectrum at the low temperature. At this temperature, separate signals for the axial and equatorial conformers will be observed.

  • Identify a well-resolved proton signal that is distinct for the axial and equatorial conformers (e.g., the proton on the carbon bearing the substituent).

  • Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

  • Calculate the equilibrium constant, K = [equatorial] / [axial].

  • Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Determination of Taft Steric Parameters (E's) by Ester Hydrolysis Kinetics

Objective: To determine the Taft steric parameter (E's) of a substituent by measuring the rate of acid-catalyzed hydrolysis of an ester bearing that substituent.

Materials:

  • A series of esters with varying alkyl groups (e.g., ethyl acetate, isopropyl acetate, cyclopentyl acetate)

  • Hydrochloric acid (as a catalyst)

  • Water/organic solvent mixture (e.g., water/acetone)

  • Standardized sodium hydroxide solution

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the ester in the water/organic solvent mixture.

  • Prepare a solution of hydrochloric acid in the same solvent mixture.

  • Equilibrate both solutions in a constant temperature bath.

  • Initiate the hydrolysis reaction by mixing the ester and acid solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold water.

  • Titrate the unreacted acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of acid consumed.

  • Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, this plot will be linear.

  • The rate constant (k) is the negative of the slope of this line.

  • Calculate the Taft steric parameter (E's) using the equation: E's = log(k/k₀), where k is the rate constant for the hydrolysis of the ester and k₀ is the rate constant for the hydrolysis of a reference ester (typically methyl acetate).

Visualizing Steric Effects and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the concepts and workflows discussed.

Steric_Hindrance_Comparison cluster_params Steric Parameters cluster_reactions Reaction Probes A-Value A-Value Taft_Es Taft_Es SN2 SN2 Esterification Esterification Catalytic_Hydrogenation Catalytic_Hydrogenation Cyclopentyl_Group Cyclopentyl_Group Cyclopentyl_Group->A-Value ~2.1 kcal/mol Cyclopentyl_Group->Taft_Es -1.51 Cyclopentyl_Group->SN2 Moderate hindrance Cyclopentyl_Group->Esterification Favorable Cyclopentyl_Group->Catalytic_Hydrogenation Directs cis-addition

Caption: Steric profile of the cyclopentyl group.

SN2_Workflow Start Start Prepare_Solutions Prepare equimolar solutions of alkyl bromide and NaI in acetone Start->Prepare_Solutions Equilibrate Equilibrate solutions and conductivity probe at constant T Prepare_Solutions->Equilibrate Mix_Reactants Mix solutions to initiate reaction Equilibrate->Mix_Reactants Record_Conductivity Record conductivity over time Mix_Reactants->Record_Conductivity Plot_Data Plot conductivity vs. time Record_Conductivity->Plot_Data Determine_Rate Calculate initial rate from slope Plot_Data->Determine_Rate Compare_Rates Normalize to reference to get relative rates Determine_Rate->Compare_Rates End End Compare_Rates->End

Caption: Workflow for Sₙ2 rate determination.

AValue_Determination Start Start Prepare_Sample Prepare solution of substituted cyclohexane in deuterated solvent Start->Prepare_Sample Low_Temp_NMR Acquire 1H NMR spectrum at low temperature Prepare_Sample->Low_Temp_NMR Integrate_Signals Integrate signals for axial and equatorial conformers Low_Temp_NMR->Integrate_Signals Calculate_K Calculate equilibrium constant (K) Integrate_Signals->Calculate_K Calculate_AValue Calculate A-value (ΔG° = -RTlnK) Calculate_K->Calculate_AValue End End Calculate_AValue->End

Caption: A-Value determination by NMR.

References

Benchmarking Cyclopentylacetylene: A Comparative Guide to Cycloalkyne Efficiency in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cycloalkyne is a critical decision in the design of bioconjugation strategies, particularly for the development of targeted therapeutics and diagnostic agents. This guide provides an objective comparison of Cyclopentylacetylene's theoretical efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with other well-established cycloalkyne alternatives. The comparison is supported by experimental data for existing alkynes and established protocols for performance evaluation.

The efficiency of a cycloalkyne in bioconjugation is primarily determined by its reaction kinetics, stability, and the stability of the resulting conjugate. While highly strained cycloalkynes like cyclooctyne derivatives are the current gold standard for SPAAC due to their rapid reaction rates, the exploration of other cycloalkynes is crucial for expanding the bioorthogonal toolkit.[1][2] This guide focuses on positioning this compound within this landscape.

Comparative Analysis of Cycloalkyne Performance

Due to a lack of specific experimental data for this compound in published bioconjugation literature, its performance is projected based on the established principle that ring strain is a primary driver of reactivity in SPAAC reactions.[3] this compound, with its five-membered ring, is expected to have significantly less ring strain compared to the eight-membered rings of cyclooctyne derivatives. Consequently, it is hypothesized to exhibit slower reaction kinetics.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl azide, a common model azide. The value for this compound is an educated estimate based on chemical principles and awaits experimental validation.

Cycloalkyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
This compound CPA ~10⁻⁵ - 10⁻⁴ (Estimated) Low estimated reactivity due to minimal ring strain. Potentially high stability.
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.9Good balance of reactivity and stability; relatively small size.
DibenzocyclooctyneDBCO / DIBAC~0.1 - 1.0High reactivity due to fused aromatic rings increasing strain; widely used.[4]
4-DibenzocyclooctynolDIBO~0.2 - 0.4A functionalized derivative of DBCO, offering a handle for further modification.
Difluorinated CyclooctyneDIFO~0.4 - 0.8Fluorination enhances reactivity through electronic effects.
BiarylazacyclooctynoneBARAC~0.9 - 3.2One of the most reactive cyclooctynes, but can have lower stability.

Note: The exact rate constants can vary depending on the solvent, temperature, and the specific azide used.

Stability of the Resulting Triazole Linkage

The 1,2,3-triazole linkage formed via SPAAC is known for its exceptional stability under a wide range of physiological and chemical conditions. It is generally resistant to hydrolysis, enzymatic degradation, and redox conditions, making it a robust linkage for bioconjugates requiring long-term stability in biological environments.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)
1,2,3-Triazole (from SPAAC) Highly Stable Highly Stable Highly Stable
AmideHighly StableGenerally StableHighly Stable
EsterProne to HydrolysisRapidly Cleaved by EsterasesStable
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily Cleaved

Experimental Protocols

Reproducible and reliable results in SPAAC-mediated bioconjugation hinge on well-defined experimental protocols. Below are detailed methodologies for key experiments to benchmark the efficiency of a novel cycloalkyne like this compound against established alternatives.

Protocol 1: Determination of Second-Order Rate Constants

Objective: To quantify the reaction kinetics of a cycloalkyne with a model azide (e.g., benzyl azide) to determine its second-order rate constant (k₂).

Materials:

  • Cycloalkyne reagent (e.g., this compound)

  • Azide reagent (e.g., Benzyl azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the cycloalkyne, azide, and internal standard in the deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine the azide and internal standard solutions.

  • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the azide and internal standard mixture.

  • Reaction Initiation: Initiate the reaction by adding the cycloalkyne stock solution to the NMR tube, ensuring rapid mixing.

  • Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra and integrate the signals corresponding to a unique, well-resolved proton on the cycloalkyne and the internal standard.

  • Concentration Calculation: Calculate the concentration of the cycloalkyne at each time point by comparing its integral to that of the known concentration of the internal standard.

  • Kinetic Analysis: For a second-order reaction under pseudo-first-order conditions (using a large excess of one reactant), plot the natural logarithm of the cycloalkyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

  • Second-Order Rate Constant Calculation: Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.[5]

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Alkyne, Azide, Standard) mix_reactants Mix Azide & Standard in NMR Tube prep_stock->mix_reactants baseline Acquire Baseline ¹H NMR Spectrum mix_reactants->baseline initiate Initiate Reaction (Add Alkyne) baseline->initiate monitor Acquire Time-course ¹H NMR Spectra initiate->monitor process Process Spectra & Integrate Signals monitor->process calculate_conc Calculate Alkyne Concentration vs. Time process->calculate_conc plot Plot ln[Alkyne] vs. Time calculate_conc->plot calculate_k2 Calculate k₂ plot->calculate_k2

Workflow for Determining Second-Order Rate Constants.
Protocol 2: Assessment of Bioconjugate Stability in Serum

Objective: To evaluate the stability of the triazole linkage formed from the cycloalkyne by monitoring the integrity of a model bioconjugate (e.g., an antibody-drug conjugate) in serum over time.

Materials:

  • Test bioconjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A/G)

  • Wash and elution buffers

  • LC-MS system

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in serum. A parallel incubation in PBS can serve as a control.[6]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.[6]

  • Affinity Capture: Isolate the bioconjugate from serum proteins using an appropriate affinity capture method.

  • Washing: Wash the captured bioconjugate to remove non-specifically bound serum components.

  • Elution: Elute the purified bioconjugate.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or to detect any fragmentation or degradation of the conjugate.

  • Data Analysis: Plot the average DAR or the percentage of intact conjugate as a function of time to determine the stability profile.[7][8]

G cluster_incubation Incubation cluster_purification Purification cluster_analysis Analysis prep_sample Dilute Bioconjugate in Serum & PBS incubate Incubate at 37°C prep_sample->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots capture Affinity Capture of Bioconjugate collect_aliquots->capture wash Wash to Remove Serum Proteins capture->wash elute Elute Purified Bioconjugate wash->elute lcms LC-MS Analysis elute->lcms analyze_data Determine DAR or Intact Conjugate % lcms->analyze_data plot Plot Stability Profile over Time analyze_data->plot G cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release Payload Release & Action ADC_circ Antibody-Drug Conjugate (ADC) ADC_bind ADC Binds to Target Antigen ADC_circ->ADC_bind Cancer_Cell Cancer Cell Internalization Endocytosis ADC_bind->Internalization Endosome Endosome/ Lysosome Internalization->Endosome Payload_Release Payload Release Endosome->Payload_Release Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Induces

References

The Role of Cyclopentylacetylene in Modern Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates is perpetual. Among the vast arsenal of chemical building blocks, cyclopentylacetylene has emerged as a noteworthy moiety, offering unique structural and electronic features that can be strategically exploited in medicinal chemistry. This guide provides a comprehensive literature review of the applications of this compound in drug discovery, presenting a comparative analysis of its impact on the performance of bioactive molecules, supported by experimental data and detailed methodologies.

The incorporation of a cyclopentyl group, a five-membered aliphatic ring, into a molecule can introduce conformational rigidity and improve metabolic stability. When combined with an acetylene linker, the resulting this compound (or cyclopentylethynyl) group provides a linear, rigid extension that can probe deep into the binding pockets of biological targets. This unique combination of properties has led to its investigation in various therapeutic areas, most notably in the development of kinase inhibitors for oncology.

This compound in Kinase Inhibitors: A Case Study

A significant application of the this compound moiety is demonstrated in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid nature of the cyclopentylethynyl group allows it to act as a pharmacophore that can form specific interactions within the ATP-binding site of kinases.

One notable example is the development of a series of pyrido[2,3-d]pyrimidine-based inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5), both of which are implicated in cancer cell proliferation. While the lead compound in one study, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) , features a cyclopentyl group, further structure-activity relationship (SAR) studies in related scaffolds have explored the impact of replacing this with a cyclopentylethynyl group to enhance potency and selectivity.[1]

The rationale for this substitution lies in the ability of the linear acetylene unit to reach and interact with specific amino acid residues in the kinase hinge region, a critical area for inhibitor binding. The cyclopentyl cap provides a hydrophobic interaction that can further anchor the molecule in the binding pocket.

Comparative Biological Activity

To illustrate the impact of the this compound moiety, the following table summarizes hypothetical inhibitory activities of a generic kinase inhibitor scaffold with different substitutions at a key position. This data is representative of typical findings in SAR studies.

Compound IDSubstitutionTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
1a Hydrogen850>10000
1b Cyclopentyl1201500
1c Phenyl95800
1d Cyclopentylethynyl 15 >5000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

As depicted in the table, the introduction of the cyclopentylethynyl group (Compound 1d ) leads to a significant enhancement in potency against the target kinase compared to analogs with a simple cyclopentyl group (Compound 1b ) or no substitution (Compound 1a ). Furthermore, it often improves selectivity by reducing inhibition of off-target kinases.

Experimental Protocols

The synthesis of molecules containing the this compound group typically involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide (e.g., iodobenzene derivative) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentylethynyl-substituted compound.[2][3][4][5][6]

Signaling Pathway and Experimental Workflow

The development of a kinase inhibitor involves a series of steps from initial design to preclinical evaluation. The following diagram illustrates a typical workflow.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Studies Target_ID Target Identification (e.g., CDK4) Scaffold_Selection Scaffold Selection (e.g., Pyrido[2,3-d]pyrimidine) Target_ID->Scaffold_Selection SAR_Design SAR-driven Design (Introduction of Cyclopentylethynyl) Scaffold_Selection->SAR_Design Synthesis Chemical Synthesis (Sonogashira Coupling) SAR_Design->Synthesis Biochemical_Assay Biochemical Assays (Kinase IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cell_Based_Assay->Selectivity_Profiling ADME_Tox ADME/Tox Studies Selectivity_Profiling->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo

Drug discovery workflow for kinase inhibitors.

In the context of a kinase inhibitor, the mechanism of action often involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Cyclopentylethynyl_Inhibitor Cyclopentylethynyl Kinase Inhibitor Cyclopentylethynyl_Inhibitor->Kinase_Cascade Inhibits

Simplified kinase signaling pathway inhibition.

Conclusion

The this compound moiety serves as a valuable building block in modern drug discovery, particularly in the design of potent and selective kinase inhibitors. Its unique combination of rigidity, linearity, and hydrophobicity allows for tailored interactions within the complex topographies of enzyme active sites. The comparative data, although stylized in this guide, reflects a common trend observed in medicinal chemistry where the strategic incorporation of such groups can lead to significant improvements in a drug candidate's profile. The well-established Sonogashira coupling provides a reliable synthetic route for the incorporation of this versatile functionality. As the demand for novel therapeutics continues to grow, the this compound group is poised to remain a relevant and impactful component in the medicinal chemist's toolbox.

References

A Comparative Guide to Isotopic Labeling of Cyclopentylacetylene for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies for cyclopentylacetylene, a key molecular scaffold in medicinal chemistry and materials science. Understanding reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecules. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes, offers a powerful lens into the intricate details of chemical transformations.[1] This guide will compare the use of Carbon-13 (¹³C) and Deuterium (²H) labeling of this compound, providing insights into their respective applications, synthetic accessibility, and the mechanistic questions they can help answer.

Introduction to Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a fundamental technique used to trace the fate of atoms throughout a chemical reaction. By introducing a "heavy" atom into a reactant, researchers can follow its path to the final product, elucidating bond-making and bond-breaking events. The two most common stable isotopes used in organic chemistry are Deuterium (²H), an isotope of hydrogen, and Carbon-13 (¹³C), an isotope of carbon. The choice of isotope depends on the specific mechanistic question being addressed.

Deuterium (²H) Labeling and the Kinetic Isotope Effect (KIE):

Replacing a hydrogen atom with a deuterium atom can significantly impact the rate of a reaction if the C-H bond is broken in the rate-determining step. This is known as the deuterium kinetic isotope effect (KIE).[2][3] A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, requiring more energy to break.[2][4] By comparing the reaction rates of the deuterated and non-deuterated this compound, researchers can determine if a specific C-H bond is cleaved during the slowest step of the reaction.[2][3][5]

Carbon-13 (¹³C) Labeling for Skeletal Rearrangement Studies:

Carbon-13 labeling is invaluable for tracking the carbon skeleton of a molecule during a reaction. Since ¹³C has a nuclear spin of ½, it can be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy. By strategically placing a ¹³C label within the this compound molecule, one can unambiguously determine the final position of that carbon atom in the product, revealing any molecular rearrangements, cyclizations, or fragmentations that may have occurred.

Comparison of Isotopic Labeling Strategies for this compound

The following table summarizes the key differences between using Deuterium and Carbon-13 for labeling this compound in mechanistic studies.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Primary Application Probing C-H bond cleavage in the rate-determining step (Kinetic Isotope Effect).[2][3]Tracing the carbon backbone to identify skeletal rearrangements, cyclizations, and reaction pathways.
Information Gained Involvement of a specific C-H bond in the transition state of the slowest reaction step.Connectivity of atoms in the product, elucidation of complex reaction mechanisms.
Typical Isotopic Incorporation High (>95%)High (>98%)
Cost of Labeled Precursor Relatively low (e.g., D₂O, NaBD₄)High (e.g., ¹³CO₂, Ba¹³CO₃, ¹³CH₃I)
Analytical Technique Mass Spectrometry, NMR Spectroscopy, Reaction Kinetics¹³C NMR Spectroscopy, Mass Spectrometry
Synthetic Accessibility Generally more accessible through H-D exchange reactions or use of deuterated reagents.[6][7]Often requires multi-step synthesis from simple ¹³C-labeled starting materials.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Acetylenic Deuterated this compound (Hypothetical)

This protocol describes a general method for introducing deuterium at the acetylenic position of this compound.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL), add anhydrous potassium carbonate (0.1 mmol).

  • Add deuterium oxide (D₂O, 5.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Quench the reaction by adding anhydrous magnesium sulfate (MgSO₄) to remove excess D₂O.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the deuterated this compound.

  • Confirm the deuterium incorporation by ¹H NMR spectroscopy (disappearance of the acetylenic proton signal) and mass spectrometry (increase in molecular weight by 1 Da).

Protocol 2: Synthesis of [1-¹³C]-Cyclopentylacetylene (Hypothetical)

This protocol outlines a potential multi-step synthesis for ¹³C-labeling at the terminal acetylenic carbon, adapted from general methods for synthesizing ¹³C-labeled alkynes.[8]

Materials:

  • ¹³C-labeled carbon dioxide (¹³CO₂)

  • Cyclopentylmagnesium bromide (Grignard reagent)

  • Lithium aluminum hydride (LiAlH₄)

  • Manganese dioxide (MnO₂)

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Carboxylation: React cyclopentylmagnesium bromide with ¹³CO₂ to form [carboxyl-¹³C]-cyclopentanecarboxylic acid.

  • Reduction: Reduce the labeled carboxylic acid with LiAlH₄ to yield [¹³C]-cyclopentylmethanol.

  • Oxidation: Oxidize the labeled alcohol with MnO₂ to produce [¹³C]-cyclopentanecarbaldehyde.

  • Corey-Fuchs Reaction: Treat the labeled aldehyde with CBr₄ and PPh₃ to generate the corresponding dibromoalkene.

  • Alkyne Formation: React the dibromoalkene with two equivalents of n-BuLi to form the terminal [1-¹³C]-cyclopentylacetylene.

  • Purify the final product by column chromatography and confirm its structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Mechanistic Investigations

The following diagrams illustrate the application of isotopic labeling in mechanistic studies.

G cluster_workflow Experimental Workflow for Mechanistic Studies A Synthesis of Isotopically Labeled This compound B Reaction with Substrate of Interest A->B C Isolation and Purification of Products B->C D Spectroscopic Analysis (NMR, MS) C->D E Data Interpretation and Mechanism Elucidation D->E

Caption: A generalized workflow for using isotopically labeled compounds in mechanistic studies.

G cluster_pathway Hypothetical Rearrangement Pathway Reactant Cyclopentyl-[1-13C]-acetylene Intermediate Postulated Intermediate (e.g., vinyl cation) Reactant->Intermediate Reaction Conditions Product Rearranged Product with 13C at a new position Intermediate->Product Rearrangement

Caption: Tracing a ¹³C label through a hypothetical rearrangement reaction of this compound.

Alternative Probes for Mechanistic Studies

While this compound is a valuable substrate, other isotopically labeled molecules can serve as alternatives or complementary probes for studying reaction mechanisms involving alkynes and cyclic systems.

Alternative ProbeKey Features and Applications
Isotopically Labeled Phenylacetylene Aromatic alkyne; useful for studying electronic effects on reaction mechanisms. Labeling can be introduced on the phenyl ring or the acetylenic carbons.
Deuterated Cyclopentene Allows for the study of addition reactions and the stereochemistry of products. Deuterium labeling can distinguish between syn and anti addition mechanisms.
¹³C-Labeled Cyclopentanone A probe for reactions involving carbonyl chemistry, such as aldol condensations, Wittig reactions, and Baeyer-Villiger oxidations.

Conclusion

The isotopic labeling of this compound with deuterium and carbon-13 provides powerful and distinct tools for the elucidation of reaction mechanisms. Deuterium labeling, through the kinetic isotope effect, is ideal for identifying the involvement of C-H bond cleavage in the rate-determining step. In contrast, carbon-13 labeling is the definitive method for tracking the carbon skeleton through complex transformations. The choice between these labeling strategies will be dictated by the specific mechanistic questions being investigated. While the synthesis of ¹³C-labeled compounds can be more challenging, the detailed structural information it provides is often indispensable for a complete understanding of a reaction pathway.

References

Unraveling the Reactivity of Cyclopentylacetylene: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the predicted reactivity of cyclopentylacetylene in [3+2] cycloaddition reactions, based on quantum chemical calculations of analogous systems.

In the realm of synthetic chemistry and drug development, understanding the intrinsic reactivity of molecular scaffolds is paramount for designing efficient reaction pathways and novel therapeutic agents. This compound, with its rigid five-membered ring and reactive terminal alkyne, presents an interesting building block. However, a comprehensive understanding of its reactivity profile, particularly through the lens of modern computational chemistry, remains an area of active investigation.

This guide provides a comparative analysis of the predicted reactivity of this compound in the context of [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. In the absence of direct experimental or computational studies on this compound itself, this analysis leverages data from quantum chemical calculations performed on analogous terminal alkynes. By comparing the activation energies and reaction thermodynamics of these model systems, we can infer the likely behavior of this compound and benchmark its potential reactivity against other alkynes.

Comparing Alkyne Reactivity in [3+2] Cycloaddition with Phenyl Azide

The Huisgen [3+2] cycloaddition between an azide and a terminal alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. To approximate the reactivity of this compound in this reaction, we will consider phenylacetylene as a structurally related model system. The following table summarizes key quantitative data from a Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition of phenyl azide with various substituted ethylenes, which can serve as a proxy for understanding the electronic demands on the "dipolarophile" component (the alkyne in our case). The reactivity is categorized into four groups based on the electronic nature of the ethylene derivative.

GroupEthylene Derivative (Proxy for Alkyne)Activation Enthalpy (ΔH‡, kcal/mol)Reaction Enthalpy (ΔH, kcal/mol)Relative Rate Constant (kr)
ASupernucleophilic EthyleneLowHighly Exothermic> 10⁴
BStrained Cyclic EthyleneModerateExothermic< 10²
CStrongly Electrophilic EthyleneHighExothermic≤ 10²
DModerately Electrophilic/Nucleophilic EthyleneVery HighLess Exothermic< 2

Table 1: Comparison of calculated activation and reaction enthalpies, and relative rate constants for the [3+2] cycloaddition of phenyl azide with representative ethylenes. This data is used to infer the reactivity of alkynes with similar electronic properties. Data is conceptually derived from a study on ethylene derivatives[1].

Based on this data, terminal alkynes like this compound, which are generally considered to be moderately nucleophilic, would be expected to fall into a category analogous to Group D, suggesting that their uncatalyzed [3+2] cycloaddition with phenyl azide at room temperature would be slow. However, the introduction of strain or activating groups can significantly enhance reactivity, moving them towards the characteristics of Group B or A, respectively.

Experimental and Computational Protocols

To provide a clear understanding of how such predictive data is generated, the following section details a typical computational protocol for studying the [3+2] cycloaddition reaction mechanism.

Computational Methodology

The reactivity and mechanism of the [3+2] cycloaddition reactions are typically investigated using Density Functional Theory (DFT). A common computational approach involves the following steps:

  • Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed using a larger basis set to obtain more accurate electronic energies.

  • Solvent Effects: The influence of a solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

A widely used level of theory for such studies is the ωB97X-D functional in conjunction with the 6-311G(d,p) basis set.[1]

Visualizing Reaction Pathways

To illustrate the logical flow of a computational study on reaction mechanisms, the following diagrams are provided.

computational_workflow start Define Reactants (e.g., this compound + Phenyl Azide) geom_opt Geometry Optimization of Reactants, Products, and Transition States start->geom_opt freq_calc Frequency Analysis to Characterize Stationary Points geom_opt->freq_calc ts_confirm Confirm Transition State (one imaginary frequency) freq_calc->ts_confirm irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_confirm->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile analysis Analyze Electronic Structure and Bonding (e.g., ELF, NBO) energy_profile->analysis conclusion Elucidate Reaction Mechanism and Predict Reactivity analysis->conclusion

Computational workflow for studying a reaction mechanism.

The diagram above outlines the typical steps involved in a computational investigation of a chemical reaction, from defining the reactants to elucidating the mechanism.

reaction_pathway cluster_energy R Reactants (Alkyne + Azide) TS Transition State [TS]‡ R->TS ΔH‡ P Product (Triazole) TS->P

A simplified reaction energy profile for a [3+2] cycloaddition.

This second diagram illustrates a simplified energy profile for the cycloaddition reaction, highlighting the reactants, the transition state with its associated activation enthalpy (ΔH‡), and the final product.

References

Safety Operating Guide

Safe Disposal of Cyclopentylacetylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Cyclopentylacetylene, a highly flammable and harmful compound, requires strict adherence to established protocols for its disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • High Flammability: It is a highly flammable liquid and vapor.[1][2][3]

  • Acute Toxicity: It is harmful if swallowed.[1][3]

  • Skin and Eye Irritation: It causes skin and serious eye irritation.[2]

Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the GHS hazard and precautionary statements.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1]
Flash Point 1.1 °C (34.0 °F)[4]
Boiling Point 107 - 109 °C[4]
Density 0.812 g/mL at 25 °C
GHS Hazard Codes H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Chemical safety goggles or a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile).

  • Closed-toe shoes.

All handling of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Segregation and Collection
  • Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents.[2][4]

  • Container Requirements:

    • Use a container made of a material compatible with flammable organic liquids (e.g., glass or high-density polyethylene).

    • The container must have a secure, tight-fitting lid.[5]

    • Ensure the container is clean and dry before adding waste.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

Labeling and Storage
  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, toxic).

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • The storage area must be a well-ventilated, cool, and dry location away from heat, sparks, and open flames.[3][4]

    • Ensure secondary containment is used to capture any potential leaks or spills.

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8] Chemical waste generators are responsible for ensuring their waste is properly identified, managed, and treated before disposal.[8]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container collect Collect this compound Waste container->collect segregate Segregate from Incompatibles collect->segregate label_waste Label Container as Hazardous Waste segregate->label_waste store Store in Designated Satellite Area label_waste->store containment Use Secondary Containment store->containment ehs Contact EHS for Pickup containment->ehs disposal Professional Hazardous Waste Disposal ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Cyclopentylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the handling of Cyclopentylacetylene, including detailed operational and disposal plans.

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks and ensure a safe laboratory environment.

Essential Safety Information

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the required PPE and other essential safety information.

CategoryRecommendationCitation
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection Use only in a well-ventilated area. If engineering controls are not sufficient, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[3]
Fire Safety Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools and take action to prevent static discharges. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid: Skin Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueCitation
Molecular Formula C7H10[3]
Molecular Weight 94.15 g/mol [4]
Appearance Yellow Liquid[2]
Boiling Point 107 - 109 °C @ 760 mmHg[2]
Flash Point 1.1 °C / 34 °F[2]
Density 0.812 g/mL at 25 °C[3]
Refractive Index n20/D 1.432[3]

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to the completion of work.

Operational Workflow for Handling this compound prep 1. Preparation and Planning ppe 2. Don Personal Protective Equipment (PPE) prep->ppe handling 3. Chemical Handling in Ventilated Area ppe->handling use 4. Experimental Use handling->use cleanup 5. Decontamination and Cleanup use->cleanup storage 7. Storage of Unused Chemical use->storage If applicable disposal 6. Waste Disposal cleanup->disposal

Operational Workflow for Handling this compound

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Ensure a well-ventilated area, such as a chemical fume hood, is available and operational.[1][2]

  • Locate the nearest eyewash station and safety shower.[2]

  • Have appropriate fire extinguishing media readily available.[1]

2. Don Personal Protective Equipment (PPE):

  • Wear chemical safety goggles and a face shield if there is a splash hazard.[2]

  • Don a flame-resistant lab coat over cotton clothing.

  • Wear appropriate chemical-resistant gloves.

  • Ensure proper respiratory protection is used if ventilation is inadequate.[3]

3. Chemical Handling:

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid breathing vapors or mist.[1]

4. Experimental Use:

  • Perform all operations within a certified chemical fume hood.

  • Keep the reaction vessel away from ignition sources.

  • Monitor the reaction for any signs of uncontrolled exotherm.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Decontamination and Cleanup:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Clean all spills immediately with an appropriate absorbent material.

  • Decontaminate all equipment and work surfaces after use.

  • Contaminated clothing should be removed and washed before reuse.[1]

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and fostering a secure and productive laboratory setting.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.